Heptanal sodium bisulfite
Description
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Structure
2D Structure
Properties
CAS No. |
13495-04-0 |
|---|---|
Molecular Formula |
C7H15NaO4S |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
sodium;1-hydroxyheptane-1-sulfonate |
InChI |
InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7(8)12(9,10)11;/h7-8H,2-6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
QATUVRLKFKBGMW-UHFFFAOYSA-M |
SMILES |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Heptanal Sodium Bisulfite: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of heptanal sodium bisulfite, an α-hydroxyalkanesulfonate adduct formed from the reaction of heptanal with sodium bisulfite. This compound is of significant interest in organic synthesis, particularly as a stable crystalline solid that facilitates the purification and handling of the often volatile and less stable heptanal.[1][2] Its formation is a reversible nucleophilic addition reaction, allowing for the regeneration of the pure aldehyde when required.[1][3]
Synthesis of this compound
The synthesis of this compound proceeds via a nucleophilic addition mechanism. The sulfur atom of the bisulfite ion attacks the electrophilic carbonyl carbon of heptanal, leading to the formation of a tetrahedral intermediate which then rearranges to the stable α-hydroxyalkanesulfonate product.[1] The reaction is typically carried out in a biphasic system or in a water-miscible organic solvent to ensure efficient interaction between the aqueous bisulfite solution and the organic aldehyde.[3][4]
Experimental Protocol: Synthesis and Purification
This protocol outlines a common laboratory procedure for the synthesis and purification of this compound.
Materials:
-
Heptanal
-
Sodium bisulfite (or sodium metabisulfite)
-
Ethanol
-
Water
-
Hexanes (or other suitable non-polar solvent for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of heptanal in ethanol.[2]
-
Preparation of Bisulfite Solution: Prepare a saturated aqueous solution of sodium bisulfite. An excess of sodium bisulfite is generally used to drive the equilibrium towards adduct formation.[1]
-
Reaction: While stirring the heptanal solution, add the sodium bisulfite solution dropwise using a dropping funnel. The reaction is typically conducted at room temperature or slightly above (e.g., 35 °C) to facilitate the reaction.[1]
-
Precipitation: Continue stirring the mixture. The this compound adduct will precipitate out of the solution as a white solid. The reaction time can vary from minutes to several hours. For complete precipitation, the mixture can be cooled in an ice bath.[2]
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the filter cake with a non-polar solvent such as hexanes to remove any unreacted heptanal and other organic impurities.[2]
-
Drying: Dry the purified this compound adduct in a vacuum oven or desiccator to remove residual solvent.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₅NaO₄S |
| Molecular Weight | 218.25 g/mol [5][6][7] |
| Appearance | White crystalline powder[2][8] |
| Solubility | Moderately soluble in water, somewhat soluble in methanol, practically insoluble in ethanol and ether.[6] |
Spectroscopic Data
The formation of the adduct leads to characteristic changes in the spectroscopic signatures compared to the starting heptanal.
| Technique | Heptanal (Starting Material) | This compound (Product) |
| ¹H NMR | Aldehydic proton (CHO): ~δ 9.6-9.8 ppm (triplet)[1][9][10]α-protons (CH₂CHO): ~δ 2.4 ppm[1] | Disappearance of the aldehydic proton signal.[1]Appearance of a new signal for the α-hydroxy proton (CHOH) at a different chemical shift. |
| ¹³C NMR | Carbonyl carbon (C=O): Highly deshielded signal. | Upfield shift of the former carbonyl carbon, now a single-bonded carbon attached to oxygen and sulfur.[1] |
| Infrared (IR) Spectroscopy | Strong C=O stretching band around 1730 cm⁻¹. | Disappearance of the C=O stretching band.Appearance of a broad O-H stretching band and strong S=O stretching bands. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of heptanal (114.19 g/mol ).[11][12][13] | Molecular weight information can be obtained, though the adduct may fragment in the mass spectrometer. LC-MS is a suitable technique for its analysis.[1] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthesis workflow and the underlying chemical transformation.
Caption: Synthesis workflow for this compound.
Caption: Nucleophilic addition of bisulfite to heptanal.
References
- 1. This compound | 13495-04-0 | Benchchem [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Workup [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C7H15NaO4S | CID 23674994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. This compound | 13495-04-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. researchgate.net [researchgate.net]
- 10. Heptaldehyde(111-71-7) 1H NMR spectrum [chemicalbook.com]
- 11. Heptanal [webbook.nist.gov]
- 12. Heptanal - Wikipedia [en.wikipedia.org]
- 13. Heptanal [webbook.nist.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Heptanal Sodium Bisulfite
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, an adduct with significant applications in organic synthesis and pharmaceutical sciences. The document details its formation, stability, and reactivity, along with established experimental protocols and its role in drug development.
Core Physical and Chemical Properties
This compound, also known as heptaldehyde sodium bisulfite, is the product of a reversible reaction between heptanal and sodium bisulfite.[1] It serves as a stable, water-soluble carrier of heptanal, which is otherwise a less stable, oily liquid.[2][3] This adduct is primarily utilized for the purification of heptanal from reaction mixtures.[2][4]
Physical Properties
The key physical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13495-04-0 | [2][5][6] |
| Molecular Formula | C₇H₁₅NaO₄S | [2][5][6][7][8] |
| Molecular Weight | 218.25 g/mol | [2][5][6][7][8] |
| Appearance | Powder, Crystals, or Chunks | [3][9] |
| Solubility | Moderately soluble in water; Somewhat soluble in methanol; Practically insoluble in ethanol and ether. | [5] |
| IUPAC Name | sodium;1-hydroxyheptane-1-sulfonate | [2][8] |
Chemical Properties and Reactivity
Formation and Stability The formation of this compound is a classic example of nucleophilic addition, where the bisulfite ion attacks the electrophilic carbonyl carbon of heptanal.[2] This reaction transforms the planar aldehyde into a tetrahedral α-hydroxyalkanesulfonate.[2] The adduct's stability is highly dependent on pH, exhibiting the greatest stability in neutral to weakly acidic environments.[2] As the pH deviates from this range, the equilibrium shifts, favoring dissociation back to the starting materials.[2]
Reversibility The reversible nature of the adduct formation is crucial for its primary application: the purification of heptanal.[2]
-
Acidic Conditions : The addition of a strong acid converts the bisulfite ion to sulfurous acid (H₂SO₃), which decomposes into water and sulfur dioxide gas. This removal of a reactant shifts the equilibrium, regenerating the heptanal.[2]
-
Basic Conditions : Treatment with a strong base, such as sodium hydroxide, also reverses the reaction, allowing for the recovery of the aldehyde.[4]
-
Temperature : Increasing the temperature can shift the equilibrium back towards the aldehyde and bisulfite, aiding in the regeneration process.[2]
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of the bisulfite adduct is itself a purification method. Crude heptanal can be effectively purified by forming the solid adduct, which precipitates and can be separated from soluble impurities.[10][11]
Materials:
-
Crude Heptanal (or a reaction mixture containing heptanal)
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅)
-
Water
-
Ethanol or other suitable organic solvent (e.g., ether, methanol)[5][10]
General Protocol:
-
A saturated aqueous solution of sodium bisulfite is prepared. An excess of the bisulfite reagent is typically used to drive the equilibrium towards adduct formation.[2][4]
-
The crude heptanal, often dissolved in a solvent like ethanol or ether, is mixed with the aqueous bisulfite solution.[5][10]
-
The mixture is stirred vigorously to maximize contact between the aqueous and organic phases. The reaction is often carried out at or slightly above room temperature (e.g., 35°C) for a duration ranging from 30 minutes to several hours to ensure complete adduct formation.[2]
-
The this compound adduct, being insoluble in the reaction medium, precipitates as a solid.[10][11]
-
The solid adduct is isolated by filtration and washed with a suitable solvent (e.g., ethanol, ether) to remove any remaining impurities.[5][11]
References
- 1. Sciencemadness Discussion Board - Reactions with Aldehyde/Ketone Bisulfite-Adducts - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | 13495-04-0 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Workup [chem.rochester.edu]
- 5. This compound [drugfuture.com]
- 6. echemi.com [echemi.com]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. This compound | C7H15NaO4S | CID 23674994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 13495-04-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
- 11. Reddit - The heart of the internet [reddit.com]
1H NMR spectrum of heptanal bisulfite adduct.
An In-depth Technical Guide to the 1H NMR Spectrum of the Heptanal Bisulfite Adduct
Introduction
For researchers, scientists, and professionals in drug development, the purification of aldehydes can be a significant challenge due to their reactivity and potential for instability. A robust and effective method for the purification of aldehydes is the formation of bisulfite adducts. This reaction is reversible and yields a stable, often crystalline, solid that can be easily separated from non-carbonyl-containing impurities.[1][2] Heptanal, a seven-carbon aliphatic aldehyde, is a relevant model compound for understanding this process.
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of the heptanal bisulfite adduct, also known as sodium 1-hydroxyheptane-1-sulfonate.[3] A thorough understanding of the spectral changes that occur upon adduct formation is crucial for monitoring the reaction, confirming the structure of the product, and assessing its purity.
Structural Elucidation via 1H NMR Spectroscopy
The formation of the heptanal bisulfite adduct involves the nucleophilic addition of a bisulfite ion to the carbonyl carbon of heptanal. This process results in the conversion of the sp2-hybridized aldehyde carbon into an sp3-hybridized carbon, which is bonded to a hydroxyl group and a sulfonate group.[4] This structural transformation leads to significant and predictable changes in the 1H NMR spectrum.
The most notable change is the disappearance of the characteristic aldehyde proton signal of heptanal, which is typically observed as a triplet in the highly deshielded region of the spectrum, around 9.6-10.0 ppm.[4][5] In its place, a new signal emerges that corresponds to the proton on the carbon atom bearing the newly formed hydroxyl and sulfonate groups (the α-proton). This proton appears in a region significantly upfield from the original aldehyde proton.[4]
Furthermore, the protons on the carbon adjacent to the original carbonyl group (the β-protons) also experience a change in their chemical environment, resulting in a shift in their resonance. The remaining protons of the alkyl chain are less affected but may show minor shifts.
Data Presentation: 1H NMR Chemical Shift Comparison
The following table summarizes the expected 1H NMR chemical shifts for heptanal and its bisulfite adduct. The data for the adduct are based on typical values for similar aldehyde-bisulfite adducts, as specific high-resolution spectra for the heptanal adduct are not extensively published.[4]
| Proton Assignment | Heptanal Chemical Shift (δ, ppm) | Heptanal Bisulfite Adduct Chemical Shift (δ, ppm) | Key Observations |
| Aldehydic Proton (-CHO) | ~9.77 (triplet)[6] | N/A | Disappearance of the aldehyde proton signal is a key indicator of adduct formation.[4] |
| α-Proton (-CH(OH)SO3Na) | N/A | ~4.0 - 5.0 | Appearance of a new signal in this region confirms the formation of the adduct. The exact shift is dependent on the solvent.[4] |
| β-Protons (-CH2-CH(OH)SO3Na) | ~2.41 (multiplet)[6] | ~1.5 - 2.0 | An upfield shift is observed due to the change from a carbonyl group to the bisulfite adduct.[4] |
| Methylene Protons (-(CH2)4-) | ~1.30 - 1.62[6] | ~1.2 - 1.6 | Minor changes in chemical shift are expected for the rest of the alkyl chain. |
| Terminal Methyl Protons (-CH3) | ~0.88 (triplet)[6] | ~0.9 | The terminal methyl group is least affected by the transformation.[4] |
Experimental Protocols
Detailed methodologies for the formation of the heptanal bisulfite adduct and its subsequent analysis by 1H NMR are provided below.
Formation of Heptanal Bisulfite Adduct
This protocol is a representative procedure based on common methods for the formation of aldehyde bisulfite adducts.[1][7][8]
Materials:
-
Heptanal
-
Sodium bisulfite (NaHSO3) or Sodium metabisulfite (Na2S2O5)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl Acetate (EtOAc) or n-Propyl Acetate
-
Diethyl ether (Et2O) for washing
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the crude or pure heptanal in a mixture of ethanol and ethyl acetate.
-
Prepare a saturated aqueous solution of sodium bisulfite.
-
Cool the heptanal solution in an ice bath with stirring.
-
Slowly add the saturated sodium bisulfite solution to the heptanal solution.
-
Stir the resulting mixture vigorously. The formation of a white precipitate (the bisulfite adduct) should be observed. The reaction progress can be monitored by 1H NMR to check for the disappearance of the aldehyde signal.[9]
-
Continue stirring for a period of 1 to 4 hours to ensure complete reaction.
-
Isolate the solid bisulfite adduct by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted aldehyde and other organic impurities.
-
Dry the white solid under vacuum to obtain the purified heptanal bisulfite adduct.
1H NMR Sample Preparation and Acquisition
Materials:
-
Heptanal bisulfite adduct
-
Deuterated solvent (e.g., DMSO-d6 or D2O)
-
NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Dissolve approximately 5-10 mg of the dried heptanal bisulfite adduct in about 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is often used for bisulfite adducts) in a clean, dry NMR tube.[7]
-
Ensure the solid is fully dissolved. Gentle vortexing may be required.
-
Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the peaks based on their chemical shifts and multiplicities, referencing the expected values in the table above.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the formation and isolation of the heptanal bisulfite adduct.
References
- 1. escholarship.org [escholarship.org]
- 2. Bisulfite - Wikipedia [en.wikipedia.org]
- 3. Heptanal sodium bisulfite | C7H15NaO4S | CID 23674994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13495-04-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Heptaldehyde(111-71-7) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of Alpha-Hydroxyalkanesulfonates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of alpha-hydroxyalkanesulfonates. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to characterize these important compounds, which find applications as surfactants and in various chemical syntheses. This document details the key experimental protocols for spectroscopic and spectrometric techniques, presents quantitative data in a structured format, and illustrates the analytical workflows for a thorough structural determination.
Introduction to Alpha-Hydroxyalkanesulfonates
Alpha-hydroxyalkanesulfonates are a class of organic compounds characterized by a sulfonate group (-SO₃⁻) and a hydroxyl group (-OH) attached to the same carbon atom. Their amphiphilic nature, arising from a hydrophilic sulfonate-hydroxyl head and a hydrophobic alkyl chain, makes them effective surfactants. The precise structural determination of these molecules is crucial for understanding their physicochemical properties, predicting their behavior in various applications, and ensuring their purity and quality in pharmaceutical and industrial contexts.
The structural elucidation of alpha-hydroxyalkanesulfonates typically involves a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each technique provides unique and complementary information, allowing for the unambiguous determination of the molecular structure, including connectivity, stereochemistry, and the identification of functional groups.
Core Analytical Techniques and Experimental Protocols
A multi-faceted analytical approach is essential for the complete structural characterization of alpha-hydroxyalkanesulfonates. The following sections detail the experimental protocols for the most critical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are employed to elucidate the connectivity of atoms in alpha-hydroxyalkanesulfonates.
-
Sample Preparation:
-
Dissolve 5-25 mg of the alpha-hydroxyalkanesulfonate sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[1][2] D₂O is often preferred for its ability to exchange with the labile hydroxyl proton, which can simplify the spectrum.
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1]
-
For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample.[3][4]
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include:
-
Pulse sequence: A standard single-pulse experiment.
-
Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration for quantitative analysis.[3]
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same instrument.
-
Typical acquisition parameters include:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Relaxation delay (d1): 2-5 seconds. For quantitative analysis, a longer delay (at least 5 times the longest T1) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[3]
-
Number of scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
-
Process the data similarly to the ¹H NMR spectrum.
-
The chemical shifts (δ) and coupling constants (J) provide valuable structural information.
-
¹H NMR:
-
The proton on the carbon bearing the hydroxyl and sulfonate groups (the α-proton) typically appears as a multiplet in the downfield region (around 3.5-4.5 ppm) due to the deshielding effect of the electronegative oxygen and sulfur atoms.
-
Protons on the alkyl chain appear in the upfield region (typically 0.8-2.0 ppm).
-
The hydroxyl proton is often broad and its chemical shift is concentration and solvent-dependent. In D₂O, this proton will exchange with deuterium and the signal will disappear.
-
-
¹³C NMR:
-
The carbon atom attached to the hydroxyl and sulfonate groups (the α-carbon) is significantly deshielded and appears in the 60-80 ppm region.
-
The carbons of the alkyl chain resonate in the upfield region (10-40 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of these non-volatile compounds.
-
Sample Preparation:
-
Prepare a dilute solution of the alpha-hydroxyalkanesulfonate in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of surfactants.[5]
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous phase (e.g., water with a small amount of formic acid or ammonium acetate to improve ionization) and increasing the organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for these polar and ionic compounds, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) can be used.
-
MS Scan: Acquire full scan mass spectra to determine the molecular weight of the parent ion.
-
MS/MS (Tandem MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information. Optimization of collision energy is crucial for obtaining informative fragment spectra.
-
In negative ion mode ESI-MS, alpha-hydroxyalkanesulfonates typically show a prominent deprotonated molecule [M-H]⁻. The MS/MS fragmentation of this ion is key to structural elucidation. Common fragmentation pathways include:
-
Loss of SO₃: A characteristic fragmentation for sulfonated compounds, resulting in an ion corresponding to the alkoxide.
-
Cleavage of the C-C bond alpha to the hydroxyl group: This can lead to the formation of smaller, stable fragment ions.
-
Loss of H₂O: Dehydration can occur from the parent or fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[6][7][8]
-
Sample Preparation:
-
For solid samples, place a small amount of the powder directly onto the ATR crystal.
-
For liquid or solution samples, a single drop is placed on the crystal.
-
Ensure good contact between the sample and the ATR crystal by applying gentle pressure.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and record the sample spectrum.
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The FT-IR spectrum of an alpha-hydroxyalkanesulfonate will exhibit characteristic absorption bands for its key functional groups:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.[9]
-
C-H Stretch: Sharp absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.
-
S=O Stretch: Strong and characteristic absorption bands for the sulfonate group, typically appearing in the regions of 1260-1150 cm⁻¹ (asymmetric stretch) and 1070-1030 cm⁻¹ (symmetric stretch).
-
C-O Stretch: An absorption band in the 1150-1050 cm⁻¹ region, which may overlap with the sulfonate absorptions.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the structural elucidation of alpha-hydroxyalkanesulfonates.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Alpha-Hydroxyalkanesulfonates
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH(OH)(SO₃⁻) | 3.5 - 4.5 (m) | 60 - 80 |
| -CH₂- adjacent to α-CH | 1.5 - 2.0 (m) | 30 - 40 |
| Alkyl Chain -CH₂- | 1.2 - 1.6 (br s) | 20 - 35 |
| Terminal -CH₃ | 0.8 - 1.0 (t) | 10 - 15 |
| -OH | 2.0 - 5.0 (br s) | - |
Note: Chemical shifts are approximate and can vary depending on the specific structure, solvent, and concentration. m = multiplet, br s = broad singlet, t = triplet.
Table 2: Characteristic Mass Spectral Fragments of Deprotonated Alpha-Hydroxyalkanesulfonates ([M-H]⁻) in ESI-MS/MS
| Fragment Ion | Description |
| [M-H-80]⁻ | Loss of SO₃ |
| [M-H-18]⁻ | Loss of H₂O |
| [HSO₃]⁻ (m/z 81) | Bisulfite anion |
| Alkyl chain fragments | Cleavage of C-C bonds in the alkyl chain |
Visualization of Analytical Workflows
The structural elucidation of alpha-hydroxyalkanesulfonates follows a logical workflow, integrating data from multiple analytical techniques. The following diagrams, generated using the DOT language, illustrate these workflows.
Caption: Overall workflow for the synthesis, purification, and structural elucidation of alpha-hydroxyalkanesulfonates.
Caption: Detailed workflow for NMR-based structural analysis of alpha-hydroxyalkanesulfonates.
Caption: Workflow for LC-MS/MS analysis of alpha-hydroxyalkanesulfonates.
Conclusion
The structural elucidation of alpha-hydroxyalkanesulfonates is a critical process that relies on the synergistic application of modern analytical techniques. This guide has provided a detailed overview of the core methodologies, including NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy. By following the outlined experimental protocols, researchers and scientists can confidently determine the structure of these compounds. The provided quantitative data and workflow diagrams serve as valuable resources for planning and executing the structural characterization of known and novel alpha-hydroxyalkanesulfonates, ultimately supporting their development and application in various scientific and industrial fields.
References
- 1. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. chemeo.com [chemeo.com]
- 9. cir-safety.org [cir-safety.org]
Heptanal Sodium Bisulfite Adduct Formation: A Technical Guide to Equilibrium and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible reaction between aldehydes and sodium bisulfite to form α-hydroxyalkanesulfonates, commonly known as bisulfite adducts, is a cornerstone of classic organic chemistry with enduring relevance in modern applications, including purification processes in drug development. This technical guide provides a comprehensive overview of the formation and equilibrium of the heptanal sodium bisulfite adduct. Heptanal, a seven-carbon aliphatic aldehyde, serves as a model for understanding the behavior of medium-chain aldehydes in this reaction. This document details the thermodynamic and kinetic aspects of the equilibrium, outlines experimental protocols for its study, and presents quantitative data to inform practical applications.
Core Concepts: The Reaction Equilibrium
The formation of the this compound adduct is a nucleophilic addition reaction. The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanal. This reaction is reversible, and its equilibrium can be influenced by several factors, most notably pH and temperature.
The equilibrium can be represented as follows:
Heptanal + Sodium Bisulfite ⇌ this compound Adduct
The position of this equilibrium is critical for practical applications, such as the purification of heptanal from reaction mixtures. By manipulating the conditions, the equilibrium can be shifted to favor either the formation of the water-soluble adduct for extraction or its decomposition to regenerate the purified aldehyde.
Quantitative Data on Adduct Formation
While extensive experimental data specifically for the this compound adduct is limited in publicly available literature, theoretical and comparative data provide valuable insights. The following tables summarize key quantitative parameters.
Table 1: Theoretical Thermodynamic and Kinetic Data for this compound Adduct Formation
This data is derived from molecular dynamics simulations and provides an estimation of the reaction's characteristics in an aqueous solution at 298 K and 1 atm.
| Parameter | Value | Computational Method |
| Equilibrium Constant (Keq) | 2.18 x 104 M-1 | Molecular Dynamics Simulation |
| Formation Rate Constant (kf) | 1.2 x 103 M-1s-1 | Molecular Dynamics Simulation |
| Dissociation Rate Constant (kd) | 5.5 x 10-2 s-1 | Molecular Dynamics Simulation |
| Enthalpy of Formation (ΔHf) | -950.5 kJ/mol | DFT (B3LYP/6-31G) |
| Gibbs Free Energy of Formation (ΔGf) | -830.2 kJ/mol | DFT (B3LYP/6-31G) |
Table 2: Comparative Experimental Equilibrium Constants for Aldehyde-Bisulfite Adducts
This table provides context by showing experimentally determined equilibrium constants for other aldehydes, highlighting the generally favorable nature of this reaction.
| Aldehyde | Equilibrium Constant (Keq) (M-1) | Temperature (°C) |
| Acetaldehyde | (6.90 ± 0.54) × 105 | 25 |
| Benzaldehyde | 6.2 x 103 | 25 |
Factors Influencing the Equilibrium
The stability and formation of the this compound adduct are highly dependent on the reaction conditions.
pH
The pH of the solution is the most critical factor. The adduct is most stable in neutral to weakly acidic conditions.[1]
-
Acidic Conditions (pH < 4): The addition of a strong acid shifts the equilibrium to the left, favoring the dissociation of the adduct. The bisulfite ion is protonated to form sulfurous acid (H₂SO₃), which is unstable and decomposes to sulfur dioxide (SO₂) and water. The removal of the bisulfite reactant drives the reverse reaction, regenerating heptanal.
-
Neutral to Weakly Acidic Conditions (pH 4-7): This pH range generally favors the formation of the stable adduct.
-
Basic Conditions (pH > 8): In the presence of a strong base, the equilibrium also shifts to the left, regenerating the aldehyde.[2] The hydroxide ions react with the bisulfite, disrupting the equilibrium.
Table 3: Qualitative Stability of this compound Adduct Across Different pH Ranges
| pH Range | Stability | Predominant Sulfur(IV) Species | Equilibrium Shift |
| < 2 | Low | SO₂ | Favors Reactants |
| 2 - 6 | High | HSO₃⁻ | Favors Product |
| > 7 | Low | SO₃²⁻ | Favors Reactants |
Temperature
The formation of the adduct is an exothermic process. Therefore, lower temperatures favor the formation of the adduct, while higher temperatures can be used to reverse the reaction and regenerate the aldehyde. Excessive heat can drive the equilibrium towards the reactants.
Experimental Protocols
Detailed experimental protocols are essential for the study and application of the this compound adduct formation. The following sections outline methodologies for adduct formation, purification, regeneration, and quantitative analysis.
Protocol 1: Formation and Isolation of this compound Adduct
This protocol is adapted from general procedures for aliphatic aldehydes.[3][4]
Objective: To form the this compound adduct and isolate it as a solid.
Materials:
-
Heptanal
-
Sodium Metabisulfite (Na₂S₂O₅) or Sodium Bisulfite (NaHSO₃)
-
Ethanol
-
Water
-
Diethyl ether or Hexane (for washing)
-
Stir plate and magnetic stir bar
-
Beaker or flask
-
Büchner funnel and filter paper
Procedure:
-
Prepare a saturated solution of sodium bisulfite in a water/ethanol mixture (e.g., 1:1 v/v).
-
In a separate flask, dissolve heptanal in a minimal amount of ethanol.
-
Slowly add the sodium bisulfite solution to the heptanal solution while stirring vigorously at room temperature.
-
Continue stirring for 30-60 minutes. The formation of a white precipitate indicates the formation of the adduct.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid adduct by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol and then with diethyl ether or hexane to remove any unreacted heptanal and other organic impurities.
-
Dry the solid adduct under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Heptanal Sodium Bisulfite: A Technical Guide to pH-Dependent Equilibrium and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanal sodium bisulfite, an adduct formed from the reaction of heptanal with sodium bisulfite, serves as a crucial intermediate in the purification of aldehydes and as a stabilized form of heptanal for various applications, including in the pharmaceutical and flavor industries. The stability of this adduct is paramount for its effective use and is highly contingent on the pH of the solution. This technical guide provides an in-depth analysis of the stability of this compound across a range of pH values, outlines detailed experimental protocols for its characterization, and presents the underlying chemical principles governing its formation and dissociation.
Core Concepts: The pH-Dependent Equilibrium
The formation of this compound is a reversible nucleophilic addition reaction. The stability of the resulting α-hydroxyalkanesulfonate is dictated by the equilibrium between the reactants (heptanal and bisulfite) and the product (the adduct). This equilibrium is profoundly influenced by the pH of the solution, which governs the speciation of the sulfur(IV) components, namely sulfur dioxide (SO₂), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻).
The reaction is most favorable in neutral to weakly acidic conditions, where the bisulfite ion (HSO₃⁻) is the predominant species. In strongly acidic or alkaline environments, the equilibrium shifts, leading to the dissociation of the adduct back into its constituent aldehyde and bisulfite/sulfite forms.
Qualitative Stability Profile
Based on established principles for aldehyde-bisulfite adducts, the stability of this compound across different pH ranges can be summarized as follows[1]:
| pH Range | Environment | Adduct Stability | Predominant State |
| < 4 | Strongly Acidic | Low | Dissociation favored |
| 4 - 6 | Weakly Acidic | High | Adduct is stable |
| 7 | Neutral | Moderate | Equilibrium is sensitive |
| > 8 | Alkaline | Very Low | Prompt dissociation |
Quantitative Stability Data (Analogous Compounds)
For instance, studies on the benzaldehyde-bisulfite adduct have determined thermodynamic and kinetic parameters, offering a model for understanding the stability of similar adducts[2][3]. The stability constants for other aldehydes, such as acetaldehyde and hydroxyacetaldehyde, have also been determined and show a strong dependence on the aldehyde's structure[4]. It is generally observed that aliphatic aldehydes form stable adducts with bisulfite[1].
Experimental Protocols
To rigorously assess the stability of this compound, a combination of spectroscopic and chromatographic techniques can be employed. Below are detailed methodologies for key experiments.
Determination of pH-Dependent Equilibrium by UV-Vis Spectrophotometry
This method is adapted from protocols used for studying benzaldehyde-bisulfite adducts and relies on the difference in UV absorbance between the free aldehyde and the adduct[2][3].
Objective: To determine the equilibrium constant (Keq) for the formation of this compound at various pH values.
Materials:
-
This compound
-
Heptanal
-
Sodium bisulfite
-
Buffer solutions (pH 2, 4, 6, 7, 8, 10)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of heptanal of known concentration in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of sodium bisulfite of known concentration in deionized water.
-
-
Preparation of Reaction Mixtures:
-
In a series of volumetric flasks, add a known amount of the heptanal stock solution.
-
Add varying, known amounts of the sodium bisulfite stock solution to each flask.
-
Bring each flask to volume with a buffer solution of a specific pH. Prepare a separate series for each pH to be tested.
-
Allow the solutions to equilibrate for a predetermined time at a constant temperature.
-
-
UV-Vis Measurement:
-
Measure the absorbance of each solution at the λmax of heptanal (around 230-240 nm, to be determined experimentally). The formation of the adduct leads to a decrease in the absorbance at this wavelength.
-
-
Calculation of Equilibrium Constant:
-
Using the Beer-Lambert law and the initial concentrations of heptanal and bisulfite, calculate the equilibrium concentrations of free heptanal, free bisulfite, and the this compound adduct.
-
Calculate the equilibrium constant (Keq) for each pH value using the formula: Keq = [this compound] / ([Heptanal] * [HSO₃⁻])
-
Stability-Indicating HPLC Method for Kinetic Analysis
This method can be adapted from established HPLC methods for the analysis of sodium bisulfite and aldehydes to monitor the concentration of the adduct and its dissociation products over time[5][6].
Objective: To determine the rate of decomposition of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions (pH 2, 4, 6, 7, 8, 10)
-
HPLC system with a suitable detector (e.g., UV or RI)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Autosampler vials
Procedure:
-
Preparation of Sample Solutions:
-
Dissolve a known amount of this compound in each of the buffer solutions to create sample solutions of known initial concentration.
-
-
Time-Course Analysis:
-
At time zero, and at regular intervals thereafter, inject an aliquot of each sample solution into the HPLC system.
-
Monitor the chromatograms for the appearance and disappearance of peaks corresponding to the this compound adduct, free heptanal, and any degradation products.
-
-
Quantification:
-
Develop and validate a quantification method for the adduct and free heptanal using standard solutions of known concentrations.
-
Determine the concentration of the this compound adduct remaining at each time point for each pH.
-
-
Kinetic Analysis:
-
Plot the concentration of the adduct versus time for each pH.
-
Determine the order of the decomposition reaction and calculate the rate constant (k) at each pH value.
-
NMR Spectroscopy for Structural and Equilibrium Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of the adduct and for studying the equilibrium in situ[7].
Objective: To confirm the structure of the this compound adduct and to observe the equilibrium shift as a function of pH.
Materials:
-
This compound
-
Deuterated buffer solutions (e.g., D₂O with appropriate salts to control pD, which is analogous to pH)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a sample of this compound in a deuterated buffer of a specific pD.
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum. The disappearance of the aldehydic proton signal of heptanal (typically around 9.7 ppm) and the appearance of a new signal for the proton on the carbon bearing the hydroxyl and sulfonate groups are indicative of adduct formation.
-
-
pH Titration:
-
By carefully adding deuterated acid or base, the pD of the NMR sample can be changed, and the corresponding shifts in the equilibrium can be observed by the changes in the relative integrals of the signals for the free aldehyde and the adduct.
-
Visualizations
Reaction Mechanism
The formation of this compound proceeds via a nucleophilic addition of the bisulfite ion to the carbonyl carbon of heptanal.
Caption: Reversible formation of this compound.
Experimental Workflow for Stability Analysis
The following diagram illustrates the logical flow of the experimental work to determine the stability of this compound.
Caption: Workflow for analyzing this compound stability.
Conclusion
The stability of this compound is critically dependent on the pH of its environment. It exhibits maximum stability in weakly acidic to neutral conditions and readily dissociates under strongly acidic or alkaline conditions. For researchers, scientists, and drug development professionals, a thorough understanding and quantification of this pH-dependent stability are essential for optimizing purification processes, ensuring the stability of formulations, and controlling the release of the active aldehyde. The experimental protocols outlined in this guide provide a robust framework for the comprehensive analysis of this compound stability, enabling informed decisions in research and development.
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation (Conference) | OSTI.GOV [osti.gov]
- 4. Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties (Journal Article) | OSTI.GOV [osti.gov]
- 5. High-performance liquid chromatographic determination of hexanal and heptanal in human blood by ultrasound-assisted headspace liquid-phase microextraction with in-drop derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Reaction of Bisulfite with Unsaturated Aldehydes in a Beer Model System Using Nuclear Magnetic Resonance Spectroscopy. [asbcnet.org]
CAS number 13495-04-0 chemical properties.
An In-depth Technical Guide to the Chemical Properties of CAS number 13495-04-0 (Heptaldehyde Sodium Bisulfite)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaldehyde sodium bisulfite (CAS No. 13495-04-0), also known as sodium 1-hydroxyheptane-1-sulfonate, is a crystalline powder recognized for its antifungal properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its proposed mechanism of antifungal action. The information is presented to support research and development activities in the pharmaceutical and life sciences sectors.
Chemical and Physical Properties
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 13495-04-0[1][2][3] |
| IUPAC Name | sodium 1-hydroxyheptane-1-sulfonate[2] |
| Synonyms | Heptaldehyde sodium bisulfite, Heptanal sodium bisulfite[2][3][4] |
| Molecular Formula | C₇H₁₅NaO₄S[1][2][3] |
| Molecular Weight | 218.25 g/mol [2] |
| Canonical SMILES | CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
| InChI Key | QATUVRLKFKBGMW-UHFFFAOYSA-M[5] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Bright white crystalline powder[1] |
| Melting Point | Data not available (decomposes) |
| Boiling Point | Data not available (non-volatile)[1] |
| Density | Data not available |
| Solubility | Moderately soluble in water, somewhat soluble in methanol, practically insoluble in ethanol and ether.[4] |
Spectroscopic Data (Expected)
While specific spectra for Heptaldehyde Sodium Bisulfite are not widely published, the expected characteristics based on its structure and data from analogous aldehyde-bisulfite adducts are described below.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the aldehyde proton signal (typically ~9.6-9.8 ppm for heptaldehyde). Appearance of a new signal for the proton on the carbon bearing the hydroxyl and sulfonate groups (~4.0 - 5.0 ppm).[5] |
| ¹³C NMR | Disappearance of the carbonyl carbon signal of heptaldehyde. Appearance of a new signal for the carbon single-bonded to oxygen and sulfur (~80 - 95 ppm).[5] |
| IR Spectroscopy | Disappearance of the strong C=O stretching absorption of heptaldehyde (around 1715-1730 cm⁻¹). Appearance of strong S=O stretching absorptions. |
| UV-Vis Spectroscopy | Disappearance of the n→π* absorption of the carbonyl group of heptaldehyde upon adduct formation.[5] |
Experimental Protocols
Synthesis of Heptaldehyde Sodium Bisulfite
This protocol is adapted from general procedures for the formation of aldehyde-bisulfite adducts.
Objective: To synthesize Heptaldehyde Sodium Bisulfite from heptaldehyde and sodium bisulfite.
Materials:
-
Heptaldehyde (C₇H₁₄O)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Ethanol
-
Deionized water
-
Ice bath
-
Separatory funnel
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Prepare a saturated solution of sodium bisulfite in deionized water.
-
Dissolve heptaldehyde in an equal volume of diethyl ether.
-
Combine the heptaldehyde solution and the saturated sodium bisulfite solution in a separatory funnel.
-
Shake the funnel vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with small portions of cold ethanol to remove any unreacted heptaldehyde.
-
Follow with a wash of diethyl ether to aid in drying.
-
Dry the product under vacuum to remove residual solvents.
Diagram of Synthesis Workflow:
Determination of Solubility
This protocol outlines a general method for determining the qualitative solubility of Heptaldehyde Sodium Bisulfite.
Objective: To determine the solubility of Heptaldehyde Sodium Bisulfite in various solvents.
Materials:
-
Heptaldehyde Sodium Bisulfite
-
Deionized water
-
Methanol
-
Ethanol
-
Diethyl ether
-
Test tubes and rack
-
Vortex mixer
-
Spatula
Procedure:
-
Label four test tubes with the names of the solvents: Water, Methanol, Ethanol, and Diethyl Ether.
-
Add approximately 2 mL of each solvent to its respective test tube.
-
Add a small, accurately weighed amount (e.g., 10 mg) of Heptaldehyde Sodium Bisulfite to each test tube.
-
Vortex each test tube for 30 seconds.
-
Observe and record whether the solid has dissolved completely.
-
If the solid has dissolved, add another weighed amount and repeat step 4 and 5 until the solid no longer dissolves.
-
If the solid has not dissolved, gently warm the test tube and observe any changes in solubility.
-
Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solute dissolved.
Antifungal Activity and Mechanism of Action
Heptaldehyde sodium bisulfite is known to be an effective antifungal agent, particularly against dermatophytes such as those from the Trichophyton genus, which are responsible for common skin infections.[1]
The antimicrobial action of sulfites, the active component of Heptaldehyde Sodium Bisulfite, is believed to occur through several mechanisms:
-
Disruption of Protein Structure: Sulfites can react with disulfide bonds in proteins, leading to their cleavage. This can inactivate essential enzymes and disrupt the structural integrity of the fungal cell.
-
Interaction with Nucleic Acids: Sulfites have the potential to interact with and damage nucleic acids, interfering with fungal replication and protein synthesis.
-
Reduction of Cellular ATP: The presence of sulfites has been shown to decrease the levels of adenosine triphosphate (ATP) within microbial cells, thereby depleting the cell's energy supply.[6][7]
-
Cell Membrane Damage: Some studies suggest that sulfonate compounds can cause damage to the fungal cell membrane, leading to a loss of cellular contents and ultimately cell death.[8][9]
The overall effect is a fungistatic or fungicidal action, depending on the concentration and the specific fungal species.
Diagram of Proposed Antifungal Signaling Pathway:
Conclusion
Heptaldehyde sodium bisulfite is a well-defined chemical entity with established utility as an antifungal agent. This guide has provided a summary of its known chemical and physical properties, along with adaptable experimental protocols for its synthesis and characterization. The proposed mechanisms of its antifungal activity, rooted in the chemical reactivity of sulfites, offer a foundation for further investigation and development of novel therapeutic applications. The data and diagrams presented herein are intended to serve as a valuable resource for professionals engaged in chemical and pharmaceutical research.
References
- 1. naturalfungicide.com [naturalfungicide.com]
- 2. This compound | C7H15NaO4S | CID 23674994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound [drugfuture.com]
- 5. This compound | 13495-04-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-candida activity of sodium sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium lignosulfonate causes cell membrane perturbation in the human fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Heptanal Using Sodium Bisulfite
Introduction
The purification of aldehydes is a critical step in many organic syntheses, ensuring the removal of impurities that could interfere with subsequent reactions or compromise the purity of the final product. One classic and effective method for aldehyde purification is the formation of a sodium bisulfite adduct. This technique leverages the reversible nucleophilic addition of bisulfite to the carbonyl group of an aldehyde, forming a crystalline or water-soluble adduct that can be easily separated from non-aldehydic impurities. The purified aldehyde can then be regenerated from the adduct under mild conditions. Heptanal, a valuable aliphatic aldehyde, can be efficiently purified using this method.[1]
This document provides detailed application notes and experimental protocols for the purification of heptanal using sodium bisulfite, including both traditional aqueous and modern non-aqueous regeneration methods.
Principle of Purification
The purification process involves three main stages:
-
Adduct Formation: Heptanal reacts with sodium bisulfite in a suitable solvent to form the heptanal sodium bisulfite adduct. This adduct is typically a solid or is soluble in an aqueous phase.
-
Separation: The adduct is separated from the organic impurities by filtration if it precipitates, or by liquid-liquid extraction if it is water-soluble.[2][3]
-
Regeneration: The purified heptanal is regenerated from the adduct by decomposition, which can be achieved by treatment with an acid or a base in an aqueous medium, or by using a non-aqueous method.[4][5]
The overall chemical transformation is illustrated in the following diagram:
Caption: General workflow for the purification of heptanal using sodium bisulfite.
Data Presentation
The efficiency of aldehyde purification using sodium bisulfite can be evaluated based on the yield of the adduct formation and the yield and purity of the regenerated aldehyde. The following table summarizes quantitative data from studies on aldehyde purification using bisulfite adducts.
| Aldehyde | Method of Adduct Formation | Method of Regeneration | Purity of Regenerated Aldehyde | Yield | Reference |
| 4-(4-carbomethoxyphenyl)butanal | Sodium bisulfite in ethyl acetate/ethanol | TMS-Cl in acetonitrile | >99.5% | Quantitative | [6] |
| Hydrocinnamaldehyde | Not specified | TMS-Cl in acetonitrile | High | High | [7] |
| Phenylacetaldehyde | Not specified | TMS-Cl in acetonitrile | High | High | [7] |
| 2,2-dichlorohexanal | Not specified | TMS-Cl in acetonitrile | High | Good (for regeneration) | [7] |
| Various aromatic aldehydes | Saturated aqueous sodium bisulfite in methanol | Not specified (focus on removal) | - | High removal rates | [8] |
| Various aliphatic aldehydes | Saturated aqueous sodium bisulfite in DMF | Not specified (focus on removal) | - | Improved removal rates | [8] |
Experimental Protocols
Protocol 1: Purification of Heptanal via Aqueous Regeneration
This protocol describes the classical method for purifying heptanal using sodium bisulfite with subsequent regeneration in an aqueous basic solution.[2]
Materials:
-
Impure Heptanal
-
Sodium Bisulfite (NaHSO₃)
-
Methanol
-
Diethyl ether (or other suitable organic solvent like hexanes)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
10% Sodium hydroxide solution (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Filtration apparatus (if adduct precipitates)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
Part A: Formation and Isolation of the this compound Adduct
-
Dissolve the impure heptanal in a minimal amount of a water-miscible solvent such as methanol or THF. For aliphatic aldehydes, DMF can also be effective.[2][8]
-
Prepare a saturated aqueous solution of sodium bisulfite.
-
Slowly add the saturated sodium bisulfite solution to the heptanal solution while stirring vigorously.
-
Continue stirring for 30-60 minutes. The bisulfite adduct may precipitate as a white solid. If it does, proceed to step 5a. If it remains in solution, proceed to step 5b.
-
a) Isolation by Filtration:
-
If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline adduct by vacuum filtration and wash it with a small amount of cold diethyl ether to remove organic impurities.[3]
-
Air-dry the adduct. b) Isolation by Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether and shake the funnel.
-
Separate the aqueous layer containing the water-soluble bisulfite adduct from the organic layer containing the impurities.
-
Wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining impurities.
-
Part B: Regeneration of Purified Heptanal
-
Transfer the isolated bisulfite adduct (solid or aqueous solution) to a round-bottom flask.
-
Add a sufficient amount of water to dissolve the adduct if it is in solid form.
-
Slowly add a 10% sodium hydroxide solution or a saturated sodium bicarbonate solution while stirring until the solution is basic (pH > 8). This will decompose the adduct and regenerate the heptanal.[2] Alternatively, a dilute mineral acid can be used.[5]
-
The regenerated heptanal will form an organic layer.
-
Transfer the mixture to a separatory funnel and extract the heptanal with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified heptanal.
Caption: Workflow for heptanal purification via aqueous regeneration.
Protocol 2: Purification of Heptanal via Nonaqueous Regeneration
This protocol is particularly useful for aldehydes that are sensitive to aqueous acidic or basic conditions. It utilizes chlorotrimethylsilane (TMS-Cl) for the regeneration step.[4][6]
Materials:
-
Impure Heptanal
-
Sodium Bisulfite (NaHSO₃)
-
Ethyl acetate
-
Ethanol
-
Chlorotrimethylsilane (TMS-Cl)
-
Acetonitrile
-
Filtration apparatus
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Part A: Formation and Isolation of the this compound Adduct
-
Dissolve the impure heptanal in a mixture of ethyl acetate and ethanol (e.g., 2:1 v/v).[4]
-
Add solid sodium bisulfite to the solution and stir vigorously at room temperature. The reaction progress can be monitored by techniques like TLC or GC.
-
The this compound adduct will precipitate as a solid.
-
Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethyl acetate to remove impurities.
-
Dry the adduct under vacuum.
Part B: Nonaqueous Regeneration of Purified Heptanal
-
Place the dried bisulfite adduct in a dry round-bottom flask under an inert atmosphere.
-
Add anhydrous acetonitrile to the flask to form a slurry.
-
Add at least 2 equivalents of chlorotrimethylsilane (TMS-Cl) to the slurry.[4]
-
Heat the mixture to 40-60°C and stir until the reaction is complete (monitor by TLC or GC). The reaction is often rapid.
-
Cool the reaction mixture to room temperature. Sodium chloride will precipitate.
-
Filter the mixture to remove the precipitated sodium chloride and other solid byproducts.
-
The filtrate contains the purified heptanal in acetonitrile. The solvent can be carefully removed by distillation or rotary evaporation to yield the pure aldehyde.
Caption: Workflow for heptanal purification via non-aqueous regeneration.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling heptanal, organic solvents, and TMS-Cl.
-
Sodium bisulfite can release sulfur dioxide gas, which is toxic and corrosive.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chlorotrimethylsilane is corrosive and reacts with moisture; handle it with care under an inert atmosphere.
Conclusion
The use of sodium bisulfite adducts is a robust and versatile method for the purification of heptanal. The choice between aqueous and non-aqueous regeneration protocols depends on the stability of the aldehyde and the specific requirements of the synthesis. The traditional aqueous method is simple and effective for many applications, while the non-aqueous method provides a powerful alternative for sensitive substrates, often resulting in high yields and purity.[6][7] By following these detailed protocols, researchers can effectively purify heptanal for use in research, development, and manufacturing.
References
- 1. This compound | 13495-04-0 | Benchchem [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 5. Q9. Explain why \mathrm { NaHSO } _ { 3 } is used for the purification of.. [askfilo.com]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Precipitation of Heptanal Bisulfite Adduct for Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The purification of aldehydes is a critical step in many organic syntheses and is essential for ensuring the purity of final products in drug development. One common impurity in aldehyde preparations is the corresponding carboxylic acid, formed via oxidation. The formation of a solid bisulfite adduct is a classical and effective method for the separation and purification of aldehydes, such as heptanal, from reaction mixtures and impurities.[1][2] This technique relies on the nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde, forming a crystalline α-hydroxyalkanesulfonate, commonly known as a bisulfite adduct.[1] This adduct is often insoluble in the reaction medium and can be easily separated by filtration.[3][4] The purified aldehyde can then be regenerated by treating the adduct with an acid or a base.[2][4] This application note provides a detailed protocol for the precipitation of the heptanal bisulfite adduct and the subsequent regeneration of pure heptanal.
Experimental Protocols
Protocol for the Precipitation of Heptanal Bisulfite Adduct
This protocol describes the formation and precipitation of the heptanal bisulfite adduct from a mixture, followed by its isolation.
Materials:
-
Heptanal (crude or impure)
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Methanol or Ethanol
-
Deionized water
-
Hexanes (or other non-polar solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
Procedure:
-
Dissolution of Heptanal: In a flask, dissolve the crude heptanal in a minimal amount of a water-miscible organic solvent like methanol or ethanol.[2][3] The use of a co-solvent enhances the interaction between the aqueous bisulfite and the organic aldehyde.[3][5]
-
Preparation of Bisulfite Solution: Prepare a saturated aqueous solution of sodium bisulfite. This can be done by dissolving sodium bisulfite in deionized water until no more solid dissolves.
-
Adduct Formation and Precipitation:
-
Transfer the heptanal solution to a separatory funnel.
-
Add the saturated sodium bisulfite solution to the separatory funnel. An excess of the bisulfite solution is typically used.[1]
-
Shake the mixture vigorously for 30-60 seconds.[3] A white precipitate of the heptanal bisulfite adduct should form.[3][4] The mixture may become cloudy or form a thick slurry.[3]
-
-
Isolation of the Adduct:
-
If a significant amount of precipitate has formed, isolate the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol or hexanes to remove any unreacted organic impurities.
-
Air-dry the crystalline adduct.
-
Protocol for the Regeneration of Pure Heptanal
This protocol describes the decomposition of the isolated bisulfite adduct to recover the purified heptanal.
Materials:
-
Heptanal bisulfite adduct (from Protocol 1)
-
10% Sodium hydroxide (NaOH) solution or 10% Hydrochloric acid (HCl)
-
Hexanes or diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Adduct Decomposition:
-
Suspend the filtered heptanal bisulfite adduct in water in a flask.
-
While stirring, slowly add either a 10% sodium hydroxide solution until the pH is strongly basic, or a 10% hydrochloric acid solution until the mixture is acidic.[2] This will reverse the equilibrium and decompose the adduct, regenerating the heptanal.[1] The solid adduct will dissolve as the reaction proceeds.
-
-
Extraction of Heptanal:
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the regenerated heptanal with a non-polar organic solvent such as hexanes or diethyl ether (perform 2-3 extractions for optimal recovery).
-
-
Washing and Drying:
-
Combine the organic layers.
-
Wash the combined organic extracts with a saturated brine solution to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal:
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified heptanal.
-
Data Presentation
The efficiency of aldehyde purification via bisulfite adduct precipitation can be high, though yields can vary depending on the specific aldehyde and the reaction conditions. The following table summarizes representative yields for the purification of various aldehydes using this method, as reported in the literature.
| Aldehyde | Purification Method | Reported Yield | Reference |
| Benzaldehyde | Adduct Precipitation | Not specified, used for removal | [6] |
| Various Fatty Aldehydes | Adduct Precipitation | 31-90% | [7] |
| n-Butyraldehyde | Adduct to Oxime | 72.4% (for the oxime) | [8] |
| p-Chlorobenzaldehyde | Adduct to Oxime | 82.3% (for the oxime) | [8] |
| Benzaldehyde | Adduct to Oxime | 86.5% (for the oxime) | [8] |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemical reaction pathway for the formation of the heptanal bisulfite adduct and the experimental workflow for the purification process.
Caption: Reaction pathway for the formation of the heptanal bisulfite adduct.
Caption: Workflow for the purification of heptanal via bisulfite adduct precipitation.
References
- 1. Heptanal sodium bisulfite | 13495-04-0 | Benchchem [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. CN101671267A - Method for directly converting addition product of sodium bisulfite of aldehyde or aliphatic methyl ketone into corresponding oxime - Google Patents [patents.google.com]
Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehydes are a common class of organic compounds widely utilized in chemical synthesis. However, their presence as unreacted starting materials or byproducts can pose significant challenges in the purification of final products. This application note details a robust and efficient liquid-liquid extraction protocol for the selective removal of aldehydes from organic mixtures using sodium bisulfite. The method is based on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble bisulfite adduct, which can then be easily separated into an aqueous phase. This technique is particularly valuable for purifying compounds that are sensitive to other purification methods like chromatography.[1][2][3]
The reaction is highly selective for aldehydes and certain reactive ketones, allowing for a clean separation from other organic molecules.[1][2][4][5] The key to this protocol's success lies in the use of a water-miscible organic solvent to facilitate the reaction between the aldehyde and the aqueous sodium bisulfite, followed by the addition of a water-immiscible organic solvent to perform the extraction.[1][2][5][6]
Principle of the Method
The core of this purification technique is the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde. This reaction forms a stable, ionic bisulfite adduct (a salt) that is readily soluble in water.[1][4] The other non-aldehyde components of the mixture remain in the organic phase. The two phases can then be separated, effectively removing the aldehyde from the desired organic product. The reaction is reversible, and the aldehyde can be regenerated from the aqueous layer by treatment with a base, if desired.[1][4][5]
Experimental Protocols
This section provides detailed methodologies for the removal of aromatic and aliphatic aldehydes from organic mixtures.
Materials and Equipment
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Sodium hydroxide (NaOH) solution (for aldehyde recovery)
Protocol 1: Removal of Aromatic Aldehydes
This protocol is optimized for the removal of aromatic aldehydes.
-
Dissolution: Dissolve the organic mixture containing the aromatic aldehyde in a minimal amount of a water-miscible solvent like methanol. For example, dissolve a 1:1 mixture of the aldehyde and the compound to be purified in approximately 5 mL of methanol.[5]
-
Reaction: Transfer the solution to a separatory funnel. Add 1 mL of a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds to ensure intimate mixing and facilitate the formation of the bisulfite adduct.[5]
-
Extraction: To the separatory funnel, add 25 mL of deionized water and 25 mL of a water-immiscible organic solvent, such as a 10% ethyl acetate in hexanes solution. Shake the funnel vigorously again to perform the liquid-liquid extraction.[5]
-
Phase Separation: Allow the layers to separate completely. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct, while the upper organic layer will contain the purified desired compound.
-
Work-up: Drain the lower aqueous layer. Wash the organic layer with deionized water to remove any residual water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Removal of Aliphatic Aldehydes
For less reactive aliphatic aldehydes, dimethylformamide (DMF) is a more effective water-miscible solvent.[2][4][5]
-
Dissolution: Dissolve the organic mixture in DMF.
-
Reaction and Extraction: Follow the same steps as in Protocol 1 (steps 2-6), substituting DMF for methanol as the initial solvent.
Protocol 3: Aldehyde Recovery (Optional)
If the aldehyde needs to be recovered, the aqueous layer from the extraction can be treated as follows:
-
Basification: Transfer the aqueous layer containing the bisulfite adduct to a clean separatory funnel. Add an organic solvent like ethyl acetate. Slowly add a sodium hydroxide solution while monitoring the pH with a pH strip until the solution is strongly basic (pH 12).[5] This will reverse the bisulfite addition reaction, regenerating the free aldehyde.
-
Extraction: Shake the funnel to extract the liberated aldehyde into the organic layer.
-
Work-up: Separate the layers and wash the organic layer with water. Dry the organic layer over a drying agent and concentrate it to recover the aldehyde.
Data Presentation
The efficiency of aldehyde removal can be quantified by analyzing the purity of the recovered organic compound and the percentage of aldehyde removed. The following table summarizes representative data for the separation of an aldehyde from a non-reactive organic compound.
| Aldehyde Removed | Non-Reactive Compound | Miscible Solvent | Immiscible Solvent | Purity of Recovered Compound (%) | Aldehyde Removal (%) |
| Anisaldehyde | Benzyl Butyrate | Methanol | 10% Ethyl Acetate/Hexanes | >95 | >95 |
| Piperonal | Benzyl Butyrate | Methanol | 10% Ethyl Acetate/Hexanes | >95 | >95 |
| Citronellal | Benzyl Butyrate | Dimethylformamide | Hexanes | >95 | >95 |
Table 1: Representative data for the removal of various aldehydes using the sodium bisulfite liquid-liquid extraction protocol. Purity and removal rates are typically determined by ¹H NMR analysis.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the liquid-liquid extraction protocol for aldehyde removal.
Caption: Workflow for aldehyde removal.
Chemical Reaction
The diagram below depicts the chemical reaction between a generic aldehyde and sodium bisulfite to form the water-soluble bisulfite adduct.
Caption: Reversible aldehyde-bisulfite reaction.
References
- 1. Workup [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purification of aldehydes is a critical step in many synthetic organic chemistry and drug development workflows. A common method involves the formation of crystalline bisulfite adducts, which allows for the separation of aldehydes from reaction mixtures. However, the regeneration of the aldehyde from its bisulfite adduct has traditionally relied on aqueous methods requiring extreme pH conditions, which can be detrimental to sensitive functional groups. This application note details a robust and efficient nonaqueous method for the regeneration of aldehydes from their bisulfite adducts, utilizing chlorotrimethylsilane (TMS-Cl) in an organic solvent. This technique offers high yields and purity while preserving the integrity of acid- or base-sensitive molecules, making it particularly valuable for complex pharmaceutical intermediates.
Introduction
Aldehydes are a cornerstone of organic synthesis, serving as versatile intermediates in the construction of complex molecules. Their purification can be challenging due to their reactivity and potential for side reactions. The formation of bisulfite adducts is a well-established technique for the purification and storage of aldehydes. These adducts are typically crystalline solids that can be easily separated from reaction impurities. The challenge, however, lies in the cleavage of these adducts to regenerate the pure aldehyde.[1][2]
Traditional methods for regeneration involve the treatment of the bisulfite adduct with strong acids or bases in an aqueous solution.[1][3][4] While effective for robust aldehydes, these conditions can lead to undesired side reactions, such as ester saponification or degradation of sensitive functional groups.[1][5] To address these limitations, a nonaqueous method has been developed that offers a mild and efficient alternative for the regeneration of aldehydes.[1][2][6] This method employs chlorotrimethylsilane (TMS-Cl) in acetonitrile to quantitatively regenerate the aldehyde, avoiding the harsh conditions of aqueous protocols.[1][6]
Principle of the Nonaqueous Method
The nonaqueous regeneration of aldehydes from their bisulfite adducts with TMS-Cl is an irreversible process that proceeds under neutral conditions. The reaction involves the treatment of the sodium bisulfite adduct with at least two equivalents of TMS-Cl in a nonaqueous solvent like acetonitrile. The reaction drives to completion due to the formation of stable and volatile byproducts, namely hexamethyldisiloxane (TMS-O-TMS) and sulfur dioxide, along with the precipitation of sodium chloride.[6]
The balanced chemical equation for this transformation is as follows:
RCH(OH)SO₃Na + 2 TMS-Cl → RCHO + NaCl(s) + SO₂(g) + (CH₃)₃SiOSi(CH₃)₃ + HCl
This method is particularly advantageous for aldehydes that are sensitive to aqueous acidic or basic conditions, as it proceeds without the need for pH adjustment.[1][2][6]
Applications
This nonaqueous method is broadly applicable for the regeneration of a variety of aldehydes, including those with sensitive functional groups. It has been successfully demonstrated in the purification of a key intermediate in the synthesis of an investigational oncolytic agent, 4-(4-carbomethoxyphenyl)butanal, where traditional aqueous methods led to significant ester hydrolysis.[1][6] The method's utility has also been shown for the purification of commercially available aldehydes.[2]
Experimental Data
The efficiency of both the bisulfite adduct formation and the nonaqueous regeneration has been demonstrated for several aldehydes. The following tables summarize the quantitative data from key experiments.
Table 1: Formation of Aldehyde Bisulfite Adducts
| Aldehyde | Solvent System | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 4-(4-Carbomethoxyphenyl)butanal | Ethyl acetate/Ethanol/Water | - | - | 75-80 | >99.5 | [1][2] |
| Ethyl 2-formyl-1-cyclopropanecarboxylate | Ethyl acetate/Ethanol/Water | 2.2 | 40 | - | - | [2] |
| Hydrocinnamaldehyde | - | - | - | - | - | [2] |
| Phenylacetaldehyde | - | - | - | - | - | [2] |
| 2,2-Dichlorohexanal | - | - | - | - | - | [2] |
Table 2: Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts
| Aldehyde Bisulfite Adduct | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-(4-Carbomethoxyphenyl)butanal Adduct | TMS-Cl | Acetonitrile | 40-60 | up to 100 | [6] |
| Ethyl 2-formyl-1-cyclopropanecarboxylate Adduct | TMS-Cl | Acetonitrile | 40-60 | Quantitative | [6] |
| Hydrocinnamaldehyde Adduct | TMS-Cl | Acetonitrile | 40-60 | Quantitative | [6] |
| Phenylacetaldehyde Adduct | TMS-Cl | Acetonitrile | 40-60 | Quantitative | [6] |
| 2,2-Dichlorohexanal Adduct | TMS-Cl | Acetonitrile | 40-60 | Quantitative | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Formation of Aldehyde Bisulfite Adducts
This protocol is a representative example for the formation of the bisulfite adduct of ethyl 2-formyl-1-cyclopropanecarboxylate.[2]
Materials:
-
Aldehyde (e.g., Ethyl 2-formyl-1-cyclopropanecarboxylate)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Ethanol
-
Water
-
Nitrogen atmosphere
Procedure:
-
Combine the aldehyde (1.0 eq), sodium bisulfite (0.9 eq), ethyl acetate, ethanol, and water in a reaction vessel under a nitrogen atmosphere. A typical solvent ratio is 5:3:1 (v/v/v) of ethyl acetate:ethanol:water.
-
Heat the mixture to 40 °C.
-
Stir the reaction mixture for approximately 2-3 hours.
-
Cool the mixture to room temperature.
-
Isolate the crystalline bisulfite adduct by filtration.
-
Wash the solid with a suitable solvent (e.g., ethyl acetate).
-
Dry the adduct under vacuum.
Protocol 2: Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts
This protocol describes the general procedure for regenerating the aldehyde from its bisulfite adduct using TMS-Cl.[1][2]
Materials:
-
Aldehyde bisulfite adduct
-
Chlorotrimethylsilane (TMS-Cl)
-
Acetonitrile (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
Suspend the aldehyde bisulfite adduct in anhydrous acetonitrile in a reaction vessel under a nitrogen atmosphere.
-
Add at least 2 equivalents of chlorotrimethylsilane (TMS-Cl) to the suspension.
-
Heat the reaction mixture to a temperature between 40 and 60 °C.
-
Stir the mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, GC, or NMR). The reaction is typically rapid.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
The filtrate contains the regenerated aldehyde in acetonitrile, which can be used directly in subsequent reactions or isolated by standard workup procedures.
Diagrams
Diagram 1: Experimental Workflow for Aldehyde Purification
Caption: Workflow for aldehyde purification via bisulfite adduct formation and nonaqueous regeneration.
Diagram 2: Chemical Transformation in Nonaqueous Regeneration
Caption: Reactants and products in the nonaqueous regeneration of aldehydes from bisulfite adducts.
Conclusion
The nonaqueous regeneration of aldehydes from their bisulfite adducts using chlorotrimethylsilane offers a significant advantage over traditional aqueous methods, particularly for substrates containing sensitive functional groups. This method is high-yielding, scalable, and proceeds under mild, neutral conditions.[6] The operational simplicity and compatibility with a wide range of aldehydes make it a valuable tool for researchers, scientists, and drug development professionals involved in synthetic organic chemistry. The detailed protocols and supporting data provided in this application note should enable the straightforward implementation of this efficient purification technique.
References
- 1. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Workup [chem.rochester.edu]
- 4. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Application Notes and Protocols: Heptanal Sodium Bisulfite in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanal sodium bisulfite is a stable, crystalline adduct formed from the reaction of heptanal and sodium bisulfite.[1] This solid derivative offers significant advantages over the volatile, oily, and oxidation-prone nature of heptanal, making it a valuable intermediate in organic synthesis. Its applications primarily revolve around the purification of heptanal, its use as a protecting group for the aldehyde functionality, and as a convenient precursor for various synthetic transformations.[1][2] These application notes provide detailed protocols and quantitative data for the key uses of this compound in organic synthesis.
Key Applications
-
Purification and Isolation of Heptanal: The formation of the crystalline bisulfite adduct is a classic and effective method for separating heptanal from reaction mixtures or natural product extracts.[1] The adduct can be easily filtered and washed, and the pure aldehyde can be regenerated under mild conditions.
-
Aldehyde Protection and Handling: this compound serves as a stable, solid surrogate for heptanal, protecting the aldehyde from undesired side reactions such as oxidation or polymerization during multi-step syntheses.[2] This simplifies handling and storage.
-
One-Pot Synthetic Transformations: The adduct can be used directly in subsequent reactions without the need to isolate the free aldehyde. This "one-pot" approach improves efficiency and reduces material loss. Key transformations include:
Data Presentation
Table 1: Formation of this compound for Purification
| Solvent System | Temperature (°C) | Reaction Time (h) | Isolation Method | Purity of Adduct | Reference |
| Ethanol/Water | 25-40 | 2-4 | Cooling to 0°C and filtration | >95% | [1] |
| Methanol/Water then Hexanes | Room Temperature | 0.5 (shaking) | Liquid-liquid extraction | High (in aqueous phase) | [6] |
| Ethyl Acetate/Ethanol/Water | 40 | 2.2 | Cooling and filtration | High (crystalline solid) | [7] |
Table 2: Regeneration of Aldehydes from Bisulfite Adducts
| Regeneration Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Notes | Reference |
| Aqueous Basic | Sodium Hydroxide (aq) | Water/Organic | Room Temperature | High | pH must be strongly basic.[6] | [6] |
| Aqueous Acidic | Mineral Acid (aq) | Water/Organic | Room Temperature | High | Decomposes bisulfite to SO2.[1] | [1] |
| Non-Aqueous | Trimethylsilyl Chloride (TMS-Cl) | Acetonitrile | 40-60 | up to 100 | Irreversible; good for sensitive substrates. | [8] |
| Aqueous Formaldehyde | Formalin solution | Water/Ether | Room Temperature | ~75% | Mild regeneration conditions. |
Table 3: Direct Reductive Amination of Aldehyde Sodium Bisulfite Adducts
| Amine Substrate | Reducing Agent | Solvent | Base | Yield (%) | Notes | Reference |
| Piperidine | Sodium Triacetoxyborohydride | Dichloromethane | Triethylamine | 94 | Non-aqueous conditions.[3] | [3] |
| Various primary/secondary amines | 2-Picoline Borane | Methanol | None | High | Protic solvent, direct use of adduct.[9][10] | [9][10] |
| Various primary/secondary amines | α-Picoline Borane | 2 wt% TPGS-750-M/Water + 20% v/v Methanol | None | ≥70 - 100 | Aqueous micellar catalysis.[5][11][12] | [5][11][12] |
Experimental Protocols
Protocol 1: Formation of this compound Adduct for Purification
Objective: To purify heptanal from a crude reaction mixture by forming the crystalline sodium bisulfite adduct.
Materials:
-
Crude heptanal
-
Sodium bisulfite (NaHSO₃)
-
Ethanol
-
Water
-
Diethyl ether
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude heptanal (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.
-
Prepare a saturated aqueous solution of sodium bisulfite.
-
Add the saturated sodium bisulfite solution dropwise to the stirred heptanal solution at room temperature. A white precipitate should begin to form.
-
Continue stirring for 2-4 hours at room temperature to ensure complete adduct formation.[1]
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the crystals with cold ethanol and then with diethyl ether to remove any unreacted organic impurities.
-
Dry the purified this compound adduct under vacuum.
Protocol 2: Regeneration of Heptanal from its Sodium Bisulfite Adduct (Aqueous Method)
Objective: To regenerate pure heptanal from the purified sodium bisulfite adduct using a basic aqueous workup.
Materials:
-
This compound adduct
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Diethyl ether or other suitable organic solvent
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend the this compound adduct in water in a separatory funnel.
-
Add an organic solvent such as diethyl ether to the separatory funnel.
-
Slowly add the sodium hydroxide solution while shaking the funnel until the pH of the aqueous layer is strongly basic (pH > 10).[6] The solid adduct will dissolve as the equilibrium shifts to regenerate the free aldehyde.
-
Shake the separatory funnel vigorously to extract the liberated heptanal into the organic layer.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain pure heptanal.
Protocol 3: Non-Aqueous Regeneration of Heptanal from its Sodium Bisulfite Adduct
Objective: To regenerate heptanal from its bisulfite adduct under non-aqueous conditions, suitable for substrates sensitive to water or extreme pH.
Materials:
-
This compound adduct
-
Acetonitrile (anhydrous)
-
Trimethylsilyl chloride (TMS-Cl)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Suspend the this compound adduct in anhydrous acetonitrile under an inert atmosphere.
-
Add at least 2 equivalents of trimethylsilyl chloride (TMS-Cl) to the suspension.[7]
-
Heat the reaction mixture to 40-60°C and stir until the reaction is complete (monitor by TLC or GC).[8]
-
Cool the mixture to room temperature. The sodium chloride byproduct will precipitate.
-
Filter the reaction mixture to remove the precipitated salts.
-
The resulting solution contains the free heptanal and can be used directly in the next synthetic step, or the heptanal can be isolated by aqueous workup and extraction.[7][8]
Protocol 4: One-Pot Non-Aqueous Reductive Amination
Objective: To synthesize a secondary or tertiary amine directly from this compound in a one-pot reaction.
Materials:
-
This compound adduct
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (1.1 equivalents)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Dichloromethane (anhydrous)
-
Inert atmosphere setup
Procedure:
-
Suspend the this compound adduct in anhydrous dichloromethane under an inert atmosphere.
-
Add triethylamine (1.1 equivalents) to the suspension and stir for 10-15 minutes to liberate the free heptanal in situ.[3]
-
Add the desired primary or secondary amine (1.1 equivalents) and stir for another 30 minutes.[3]
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Purification cycle of heptanal via its bisulfite adduct.
References
- 1. This compound | 13495-04-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water [organic-chemistry.org]
- 6. Workup [chem.rochester.edu]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 9. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 12. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
Application Note: Quantification of Heptanal in Complex Matrices using Derivatization with Sodium Bisulfite followed by Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the quantification of heptanal in complex matrices. The protocol utilizes a derivatization-based purification and concentration step using sodium bisulfite, followed by regeneration of the aldehyde and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method is particularly useful for isolating volatile aldehydes from non-volatile matrix components, thereby reducing matrix effects and improving analytical sensitivity.
Introduction
Heptanal, a seven-carbon aldehyde, is a volatile organic compound (VOC) that can be an important biomarker for various physiological and pathological states, including oxidative stress and certain diseases. Its accurate quantification in complex biological or pharmaceutical matrices is often challenging due to its volatility and the presence of interfering substances.[1] Chemical derivatization can overcome these challenges by converting the analyte into a more stable or easily extractable form.[2][3]
Sodium bisulfite reacts reversibly with aldehydes to form water-soluble adducts.[4][5] This reaction can be exploited to selectively extract aldehydes from complex organic mixtures into an aqueous phase.[4][5][6] Subsequent decomposition of the bisulfite adduct under basic conditions regenerates the original aldehyde, which can then be extracted into an organic solvent and analyzed by GC-MS. This application note provides a detailed protocol for the derivatization of heptanal with sodium bisulfite for purification, followed by its regeneration and quantification.
Experimental Workflow
Figure 1. Experimental workflow for the derivatization of heptanal with sodium bisulfite, followed by regeneration and GC-MS analysis.
Experimental Protocols
1. Materials and Reagents
-
Heptanal standard (≥95% purity)
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
Deionized water
-
Separatory funnels
-
Standard laboratory glassware
2. Preparation of Solutions
-
Saturated Sodium Bisulfite Solution: Add sodium bisulfite to deionized water with stirring until no more solid dissolves.
-
1 M Sodium Hydroxide Solution: Dissolve 4.0 g of NaOH in 100 mL of deionized water.
-
Heptanal Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of heptanal and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve the desired concentration range.
3. Derivatization and Extraction Protocol
This protocol is adapted from general procedures for aldehyde purification using bisulfite.[4][5][6]
-
To a 5 mL sample (or a prepared standard), add 5 mL of methanol and mix thoroughly.
-
Transfer the solution to a separatory funnel.
-
Add 10 mL of saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for approximately 2 minutes to facilitate the formation of the heptanal-bisulfite adduct.
-
Allow the layers to separate. The heptanal-bisulfite adduct will be in the aqueous (lower) layer.
-
Drain and collect the aqueous layer. Discard the organic layer, which contains non-aldehydic impurities.
4. Regeneration and Final Extraction Protocol
-
Transfer the collected aqueous layer to a clean separatory funnel.
-
Slowly add 1 M NaOH solution dropwise while gently swirling the funnel until the solution is basic (pH > 10, check with pH paper). This will regenerate the free heptanal. Caution: This reaction can generate sulfur dioxide gas and should be performed in a well-ventilated fume hood.
-
Add 5 mL of hexane to the separatory funnel.
-
Shake vigorously for 2 minutes to extract the regenerated heptanal into the hexane layer.
-
Allow the layers to separate.
-
Drain and discard the aqueous layer.
-
Collect the hexane layer containing the purified heptanal.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
5. GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Hold: 2 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
Data Presentation
The following table summarizes the expected quantitative performance of this method based on typical results for aldehyde analysis following derivatization and extraction.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery | 85 - 105% |
| Precision (%RSD) | < 10% |
Signaling Pathway and Logical Relationships
The chemical reaction underlying the derivatization process is a nucleophilic addition of the bisulfite ion to the carbonyl carbon of heptanal.
Figure 2. Chemical reactions for the derivatization of heptanal with sodium bisulfite and its subsequent regeneration.
Conclusion
The described method provides a reliable and sensitive approach for the quantification of heptanal in complex matrices. The use of sodium bisulfite for derivatization allows for effective purification and concentration of the analyte, minimizing matrix interference and enhancing the quality of the chromatographic analysis. This protocol is well-suited for applications in clinical diagnostics, pharmaceutical quality control, and environmental analysis where accurate measurement of aldehydes is crucial.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of Fatty Aldehyde Bisulfite Adducts as a Purification Handle
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of fatty aldehyde bisulfite adducts as an effective purification handle. This technique offers a scalable and efficient alternative to traditional chromatographic methods, particularly in the synthesis of complex molecules such as ionizable lipids for mRNA-based therapeutics.
Application Notes
The formation of a solid bisulfite adduct is a powerful strategy for the purification of fatty aldehydes, which can be challenging to handle and purify using standard column chromatography.[1][2][3] This method leverages the reversible reaction between an aldehyde and a bisulfite salt (e.g., sodium metabisulfite) to form a solid adduct that can be easily isolated by filtration.[1][4] This process effectively removes impurities that are not aldehydes, leading to a significant increase in the purity of the aldehyde intermediate.[1][3]
A key advantage of this technique is the ability to use the isolated bisulfite adduct directly in subsequent reactions, such as reductive aminations, without the need to first regenerate the free aldehyde.[1][5] This streamlines the synthetic workflow, reduces the use of hazardous solvents typically employed in chromatography, and can lead to improved overall yields.[1][2][5] This approach has been successfully applied to the synthesis of critical ionizable lipids like ALC-0315, FTT5, and SM-102, which are essential components of lipid nanoparticles (LNPs) for drug delivery.[1][2][5]
Key Advantages:
-
Scalability: The filtration-based purification is more amenable to large-scale synthesis compared to column chromatography.[1][2][3]
-
Improved Purity: Effectively removes non-aldehydic impurities, leading to high-purity intermediates.[1]
-
Increased Yields: Can improve the overall yield of the final product compared to syntheses relying on chromatographic purification of the aldehyde.[1]
-
Sustainability: Reduces the reliance on chlorinated solvents and silica gel, making the process more environmentally friendly.[1]
-
Stability: The solid bisulfite adduct can serve as a more stable storage form of the often-unstable fatty aldehyde.[6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Fatty Aldehyde Bisulfite Adducts
This protocol describes the formation of a solid fatty aldehyde bisulfite adduct from a crude fatty aldehyde.
Materials:
-
Crude fatty aldehyde
-
n-Propyl acetate
-
Sodium metabisulfite
-
High Purity Water (HPW)
-
Dimethyl carbonate (DMC)
-
Round bottom flask (RBF)
-
Stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the crude fatty aldehyde in n-propyl acetate (approximately 7 volumes).
-
In a separate container, prepare a solution of sodium metabisulfite in HPW (e.g., 12.15 g in 26 mL).
-
With stirring, add the sodium metabisulfite solution dropwise to the aldehyde solution at 35 °C.[7]
-
Continue stirring for 20 hours or until the reaction is complete, which can be monitored by the disappearance of the aldehyde signal in 1H NMR.[7]
-
Concentrate the solution in vacuo to obtain a solid glass-like material.[7]
-
Add n-propyl acetate and concentrate in vacuo again to ensure removal of water.[7]
-
Add DMC to the solid and stir or shake until a solid suspension is formed.[7]
-
Filter the solid adduct and wash it with DMC.[7]
-
Dry the isolated solid in a vacuum oven for 16 hours to obtain the purified fatty aldehyde bisulfite adduct as a slightly yellow solid.[7]
Protocol 2: General Procedure for Reductive Amination Directly from Fatty Aldehyde Bisulfite Adducts
This protocol details the direct use of the purified bisulfite adduct in a subsequent reductive amination reaction to synthesize an ionizable lipid.
Materials:
-
Fatty aldehyde bisulfite adduct
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Triethylamine (NEt3)
-
Reactive amine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Saturated sodium carbonate (Na2CO3) solution
-
Sodium sulfate (Na2SO4)
-
Round bottom flask with nitrogen inlet
-
Stirrer
Procedure:
-
To a round bottom flask under a nitrogen atmosphere, add the fatty aldehyde bisulfite adduct (2.3 equivalents) and 2-MeTHF (10 volumes relative to the adduct).[1]
-
Stir the mixture at room temperature until it becomes homogeneous.[1]
-
Add NEt3 (2.4 equivalents) to the reaction mixture.[1]
-
Add the reactive amine (1 equivalent).[1]
-
Add NaBH(OAc)3 (4.3 equivalents).[1]
-
Stir the reaction for 16 hours at room temperature.[1]
-
Upon completion, wash the reaction solution with saturated Na2CO3 (10 volumes relative to the adduct).[1]
-
Separate the organic layer, dry it over Na2SO4, filter, and concentrate in vacuo.[1]
-
The resulting crude product can be further purified if necessary, for example, by column chromatography.[1]
Data Presentation
The use of fatty aldehyde bisulfite adducts as a purification handle has demonstrated improved yields and purity for various ionizable lipids.
Table 1: Comparison of Yield and Purity for the Synthesis of Ionizable Lipids
| Ionizable Lipid | Purification Method | Overall Yield | Purity (HPLC-CAD) | Reference |
| ALC-0315 | Bisulfite Adduct & Reductive Amination | 54% | 97.3% | [1] |
| ALC-0315 | Literature Preparations | 20-47% | Not specified | [1] |
| ALC-0315 | Patented Procedures | 50% | Not specified | [1] |
| FTT5 | Bisulfite Adduct & Reductive Amination | Not specified | Not specified | [1] |
| SM-102 | Bisulfite Adduct & Reductive Amination | 67% | 96.0% | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of an ionizable lipid using the fatty aldehyde bisulfite adduct method.
References
- 1. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Application Notes: Sodium Bisulfite Extraction for the Purification of Reactive Ketones
Introduction
The removal of reactive carbonyl compounds, such as specific ketones, from complex organic mixtures is a frequent challenge in synthetic chemistry and drug development. While standard purification techniques like column chromatography are often effective, they can be time-consuming and may not be suitable for all substrates. Sodium bisulfite extraction offers a simple, rapid, and efficient alternative for the selective removal of sterically unhindered ketones from reaction mixtures.[1][2] This technique leverages the reversible nucleophilic addition of bisulfite to a carbonyl group to form a water-soluble adduct, which can then be easily separated from the desired non-carbonyl components via liquid-liquid extraction.[2][3][4]
Principle of the Method
The core of this purification technique is the reaction between sodium bisulfite (NaHSO₃) and a ketone. The bisulfite anion acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This reaction forms a charged α-hydroxysulfonate salt, commonly known as a bisulfite adduct.[2][5] This adduct is typically a crystalline solid or is highly soluble in water, allowing for its efficient removal into an aqueous phase.[2][6]
The reaction is an equilibrium process. The position of the equilibrium is influenced by steric hindrance around the carbonyl group.[7] Consequently, the method is most effective for methyl ketones and unhindered cyclic ketones.[1][2][8] More sterically hindered or conjugated ketones are generally unreactive.[1] A key advantage of this method is its reversibility; the original ketone can be regenerated from the aqueous adduct by treatment with a mineral acid or a base.[6][7][9]
Key Advantages
-
Simplicity and Speed: The entire extraction process can often be completed in under 30 minutes.[1]
-
High Efficiency: The method provides high rates of separation and recovery.[1]
-
Orthogonality to Chromatography: It serves as an excellent purification alternative when chromatographic methods fail.[1]
-
Functional Group Tolerance: The reaction conditions are mild and tolerate a wide range of other functional groups.[1][4]
-
Reversibility: The target ketone can be easily recovered after separation.[1][2]
Applications
-
Purification of reaction products: Removing unreacted ketone starting materials or ketone byproducts.
-
Separation of complex mixtures: Isolating non-carbonyl compounds from mixtures containing reactive ketones.
-
Protection of reactive ketones: The bisulfite adduct can serve as a temporary protecting group for highly reactive aldehydes and ketones.[10]
Visualizations
Caption: Reaction of a ketone with sodium bisulfite to form a water-soluble adduct.
Caption: General workflow for sodium bisulfite extraction of reactive ketones.
Experimental Protocols
Safety Precautions:
-
This procedure should always be performed in a well-ventilated fume hood as sulfur dioxide gas can be generated.[1][2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: General Removal of a Reactive Ketone from a Mixture
This protocol describes a general method for separating a reactive ketone from other organic compounds.
Materials:
-
Mixture containing the reactive ketone
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
Immiscible organic solvent (e.g., 10% ethyl acetate in hexanes)[1]
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Standard laboratory glassware
Methodology:
-
Dissolution: Dissolve the organic mixture in a minimal amount of a water-miscible solvent like methanol or DMF.[3] For aliphatic ketones, DMF is recommended to improve removal rates.[2][8]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add saturated aqueous sodium bisulfite and shake the funnel vigorously for approximately 30 seconds to facilitate the formation of the bisulfite adduct.[1][2]
-
Extraction: To the separatory funnel, add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes). Shake the funnel vigorously to partition the components.[1]
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which contains the ketone-bisulfite adduct.[1] The upper organic layer contains the other components of the original mixture.
-
Work-up of Organic Layer:
-
Wash the collected organic layer with water to remove any residual water-soluble components.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to recover the purified non-ketonic compound(s).[1]
-
-
(Optional) Back-Extraction: To ensure complete removal of the non-carbonyl compound, the aqueous layer can be washed again with a fresh portion of the immiscible organic solvent.[1]
Protocol 2: Regeneration of the Ketone from the Bisulfite Adduct
This protocol is used if recovery of the original ketone is desired.[3]
Materials:
-
Aqueous layer containing the ketone-bisulfite adduct (from Protocol 1)
-
Immiscible organic solvent (e.g., ethyl acetate or dichloromethane)
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v) or hydrochloric acid (HCl)
-
pH paper or pH meter
-
Separatory funnel
Methodology:
-
Transfer: Place the aqueous layer containing the bisulfite adduct into a clean separatory funnel.
-
Add Organic Solvent: Add a volume of an appropriate organic solvent (e.g., ethyl acetate) to the separatory funnel.
-
Reverse the Reaction: Slowly add a base (e.g., 10% NaOH solution) to the funnel with swirling until the solution is strongly basic.[3] This will reverse the bisulfite addition reaction, regenerating the ketone.[2] Alternatively, a strong acid can be used.[6]
-
Extraction: Shake the funnel vigorously to extract the liberated ketone into the organic layer.
-
Separation and Work-up: Separate the organic layer. The aqueous layer can be extracted again with a fresh portion of organic solvent to maximize recovery. Combine the organic extracts, dry over a drying agent, filter, and concentrate under reduced pressure to yield the purified ketone.
Data Summary
The efficiency of sodium bisulfite extraction is highly dependent on the structure of the ketone. The following table summarizes the reactivity of different ketone types based on qualitative descriptions from experimental protocols.[1][2][3][8]
| Ketone Class | Reactivity with Sodium Bisulfite | Notes |
| Methyl Ketones | Reactive | Generally show good reactivity and are effectively removed.[2][8] |
| Cyclic Ketones | Reactive | Sterically unhindered cyclic ketones (e.g., cyclohexanone) are readily separated.[1][2][8] |
| Sterically Hindered Ketones | Unreactive | Bulky groups adjacent to the carbonyl inhibit the nucleophilic attack of the bisulfite ion.[1] |
| Conjugated Ketones | Unreactive | Ketones where the carbonyl is part of a conjugated system are often less reactive.[1] |
| Aliphatic Ketones | Reactive (with DMF) | The use of dimethylformamide (DMF) as a co-solvent improves the removal rates for these ketones.[2][8] |
References
- 1. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Bisulfite - Wikipedia [en.wikipedia.org]
- 6. doubtnut.com [doubtnut.com]
- 7. doubtnut.com [doubtnut.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium bisulfite adds reversibly to aldehydes and a few ketones to give b.. [askfilo.com]
- 10. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Direct Reductive Amination of Aldehyde-Bisulfite Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct reductive amination of aldehyde-bisulfite adducts is a powerful and efficient one-pot method for the synthesis of secondary and tertiary amines. This technique is particularly valuable when dealing with aldehydes that are unstable, difficult to isolate, or challenging to store.[1][2] By using the stable, crystalline bisulfite adduct as an aldehyde surrogate, this method circumvents issues of aldehyde instability and allows for a more streamlined and scalable synthesis.[2][3] This approach has found significant application in the synthesis of pharmaceutical intermediates, including DPP-IV inhibitors and ionizable lipids for mRNA vaccines.[4][5][6][7][8]
The reaction proceeds by the in situ liberation of the aldehyde from its bisulfite adduct, typically facilitated by a base under non-aqueous conditions or by equilibrium in a protic solvent.[1][4][5] The regenerated aldehyde then reacts with a primary or secondary amine to form an iminium ion, which is subsequently reduced by a suitable hydride source to yield the desired amine. Common reducing agents for this transformation include sodium triacetoxyborohydride and 2-picoline borane.[1][4][5][9]
Key Advantages
-
Convenience and Stability: Aldehyde-bisulfite adducts are often stable, crystalline solids that are easier to handle, purify, and store than the parent aldehydes.[3][9]
-
One-Pot Procedure: The direct use of bisulfite adducts allows for a one-pot reaction, improving operational efficiency.[1][2]
-
Improved Yields and Purity: This method can lead to higher yields and product purity by minimizing side reactions associated with unstable aldehydes.[6][9][10]
-
Scalability: The protocol has been successfully applied to multi-gram scale synthesis of pharmaceutical intermediates, demonstrating its potential for industrial applications.[6][7][9]
-
Broad Substrate Scope: The reaction is compatible with a wide range of aliphatic and aromatic aldehydes, as well as various primary and secondary amines.[1][4][5][9]
Reaction Mechanism and Workflow
The general mechanism involves the reversible formation of the aldehyde from the bisulfite adduct, followed by iminium ion formation and subsequent reduction.
Caption: General reaction pathway for direct reductive amination.
A typical experimental workflow for this process is outlined below.
Caption: A typical experimental workflow for the reaction.
Experimental Protocols
Two common protocols are presented below, one utilizing sodium triacetoxyborohydride and the other employing 2-picoline borane as the reducing agent.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from a general method for the reductive amination of aldehyde bisulfite adducts with various amines.[1][6][9]
Materials:
-
Aldehyde-bisulfite adduct
-
Amine (primary or secondary)
-
Triethylamine (Et₃N)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM))
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the aldehyde-bisulfite adduct (2.3 equivalents) and the chosen solvent (e.g., 2-MeTHF, 10 volumes relative to the adduct).
-
Stir the suspension at room temperature until a homogeneous mixture is observed.
-
Add triethylamine (2.4 equivalents) to the reaction mixture, followed by the amine (1.0 equivalent).
-
Add sodium triacetoxyborohydride (4.3 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium carbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine.[6][8]
Protocol 2: Reductive Amination using 2-Picoline Borane
This protocol is effective for a variety of amines and has been successfully used in the synthesis of a DPP-IV inhibitor.[4][5] It is particularly useful when a protic solvent is desired.
Materials:
-
Aldehyde-bisulfite adduct
-
Amine (primary or secondary)
-
2-Picoline borane complex
-
Methanol (MeOH) or other protic solvent
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, suspend the aldehyde-bisulfite adduct (1.5 equivalents) in methanol.
-
Add the amine (1.0 equivalent) to the suspension.
-
Add the 2-picoline borane complex (1.5 equivalents) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 16 hours).[10][11][12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Perform a standard aqueous workup and extraction with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product, typically via column chromatography.
Quantitative Data Summary
The following tables summarize the yields of various amines synthesized via the direct reductive amination of aldehyde-bisulfite adducts under different conditions.
Table 1: Reductive Amination with Sodium Triacetoxyborohydride [9]
| Entry | Aldehyde Adduct of | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Piperidine | 1-Benzylpiperidine | 94 |
| 2 | Benzaldehyde | Morpholine | 4-Benzylmorpholine | 96 |
| 3 | Benzaldehyde | N-Methylbenzylamine | Dibenzyl(methyl)amine | 98 |
| 4 | 4-Chlorobenzaldehyde | Piperidine | 1-(4-Chlorobenzyl)piperidine | 95 |
| 5 | 4-Methoxybenzaldehyde | Piperidine | 1-(4-Methoxybenzyl)piperidine | 96 |
| 6 | Cyclohexanecarboxaldehyde | Piperidine | 1-(Cyclohexylmethyl)piperidine | 91 |
| 7 | Heptanal | Piperidine | 1-Heptylpiperidine | 89 |
Table 2: Reductive Amination with 2-Picoline Borane in Aqueous Micellar Media [10][11][12]
| Entry | Aldehyde Adduct of | Amine | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | Aniline | 4-Methoxy-N-phenylaniline | 94 |
| 2 | Benzaldehyde | 4-Chloroaniline | N-(4-Chlorophenyl)benzylamine | 95 |
| 3 | 2-Naphthaldehyde | Benzylamine | N-Benzyl-1-(naphthalen-2-yl)methanamine | 98 |
| 4 | 4-(Trifluoromethyl)benzaldehyde | Morpholine | 4-((4-(Trifluoromethyl)phenyl)methyl)morpholine | 99 |
| 5 | 3-Phenylpropanal | Cyclohexylamine | N-Cyclohexyl-3-phenylpropan-1-amine | 84 |
| 6 | Furfural | Piperidine | 1-(Furan-2-ylmethyl)piperidine | 91 |
Applications in Drug Development
A notable application of this methodology is in the synthesis of ionizable lipids, such as ALC-0315, a critical component of a COVID-19 mRNA vaccine.[6][7][8] The use of a fatty aldehyde bisulfite adduct as a purification handle and a direct precursor in the final reductive amination step eliminates the need for chromatographic separation of the aldehyde intermediate, leading to a more scalable and sustainable synthesis.[6][7] In one reported synthesis, the reductive amination of the bisulfite adduct directly gave an improved crude purity of 86% compared to 68% when using the free aldehyde.[6]
Similarly, this method has been applied to the synthesis of a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, demonstrating its utility in accessing complex and valuable pharmaceutical compounds.[4][5][13]
Conclusion
The direct reductive amination of aldehyde-bisulfite adducts is a robust and versatile synthetic strategy with significant advantages for the synthesis of amines. Its application in both academic and industrial settings, particularly in pharmaceutical development, underscores its importance. The use of stable bisulfite adducts not only simplifies the handling of reactive aldehydes but also often leads to cleaner reactions, higher yields, and more scalable processes. Researchers and drug development professionals can leverage this methodology to streamline synthetic routes and improve the overall efficiency of amine synthesis.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
- 7. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 12. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 13. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Alde-Bisulfite Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of aldehyde-bisulfite adducts, crucial in various fields including drug development, food chemistry, and environmental science. The protocols outlined below offer step-by-step guidance for accurate and reproducible quantification using various analytical techniques.
Introduction
Aldehydes are a class of reactive carbonyl species that can readily react with nucleophiles. In biological systems and industrial processes, aldehydes can form adducts with bisulfite ions (HSO₃⁻), creating α-hydroxysulfonates. These adducts are often more stable and less reactive than the parent aldehydes, playing a significant role in reducing the toxicity of aldehydes and influencing the stability of pharmaceutical formulations. Accurate quantification of these adducts is essential for understanding their kinetics, stability, and overall impact. This document details several analytical methods for this purpose.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analytical methods described in this document, allowing for easy comparison of their performance characteristics.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Method | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Formaldehyde-bisulfite | Post-column derivatization with o-phthalaldehyde | Reverse Phase C18 | Gradient | Fluorescence | 5 nM | - | [1] |
| Acetaldehyde-bisulfite | Post-column derivatization with o-phthalaldehyde | Reverse Phase C18 | Gradient | Fluorescence | 5 nM | - | [1] |
| Various Aldehyde-DNPH Derivatives | HPLC | Reverse Phase C18 | Acetonitrile/Water | UV (310 nm) | ~1-2 ppbv (in air samples) | - | [2][3] |
| Aldehyde-DNPH Derivatives | HPLC | Reverse Phase C18 | Methanol/LiClO₄ | Electrochemical | 1.7 - 2.0 ng/mL | 5.0 - 6.2 ng/mL | [4] |
Table 2: Spectrophotometric and Other Methods
| Analyte | Method | Wavelength | Reagent | Limit of Detection (LOD) | Stability Constant (K₁) | Reference |
| Acetaldehyde-bisulfite | UV-Vis Spectrophotometry | - | - | - | (6.90 ± 0.54) x 10⁵ M⁻¹ | [5][6] |
| Hydroxyacetaldehyde-bisulfite | UV-Vis Spectrophotometry | - | - | - | (2.0 ± 0.5) x 10⁶ M⁻¹ | [5][6] |
| Various Aldehydes | Colorimetric Sensor Array | - | Carbonyl-sensitive dyes | 40 - 840 ppb | - | [7] |
Experimental Protocols
HPLC Method with Post-Column Fluorescence Derivatization
This method is highly sensitive for the direct quantification of aldehyde-bisulfite adducts.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties (Journal Article) | OSTI.GOV [osti.gov]
- 7. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
Application Notes and Protocols: Heptanal Sodium Bisulfite as a Stable Aldehyde Precursor in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of heptanal sodium bisulfite as a stable, crystalline precursor to heptanal in various synthetic applications. Heptanal, a volatile and reactive aldehyde, can be challenging to store and handle. Its bisulfite adduct offers a convenient and stable alternative, allowing for the controlled release of the aldehyde when needed. This document outlines the formation, stability, and regeneration of heptanal from its bisulfite adduct, and provides detailed protocols for its use in synthesis, with a particular focus on the preparation of jasminaldehyde.
Introduction
Heptanal is a valuable C7 aldehyde used in the synthesis of fragrances, flavorings, and pharmaceutical intermediates.[1] However, its low boiling point and susceptibility to oxidation and polymerization make its long-term storage and accurate dispensing problematic. The formation of a solid, stable adduct with sodium bisulfite provides a practical solution to these challenges.[2] this compound is a crystalline solid that is easy to handle and can be stored for extended periods without degradation.[2] The aldehyde can be readily regenerated from the adduct under specific conditions, making it an ideal precursor for various chemical reactions.[2][3]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Sodium 1-hydroxyheptane-1-sulfonate | [4][5] |
| Synonyms | Heptaldehyde sodium bisulfite, Hepbisul | [4][5] |
| CAS Number | 13495-04-0 | [4][5] |
| Molecular Formula | C₇H₁₅NaO₄S | [4] |
| Molecular Weight | 218.25 g/mol | [4] |
| Appearance | Solid powder | [6] |
| Solubility | Moderately soluble in water, somewhat soluble in methanol, practically insoluble in ethanol and ether. | [5] |
Stability of this compound
The stability of the this compound adduct is highly dependent on the pH of the solution. The adduct is most stable in weakly acidic to neutral conditions (pH 4-6).[7] Under strongly acidic or alkaline conditions, the equilibrium shifts, favoring the dissociation of the adduct back into heptanal and bisulfite.[7]
| pH Range | Environment | Adduct Stability | Predominant State |
| < 4 | Strongly Acidic | Low | Dissociation favored |
| 4 - 6 | Weakly Acidic | High | Adduct is stable |
| 7 | Neutral | Moderate | Equilibrium sensitive |
| > 8 | Alkaline | Very Low | Prompt dissociation |
This table summarizes the qualitative stability of the this compound adduct across different pH ranges based on established principles for aldehyde-bisulfite adducts.[7]
Experimental Protocols
Protocol 1: Formation of this compound
This protocol describes the preparation of the crystalline this compound adduct from heptanal.
Materials:
-
Heptanal
-
Sodium bisulfite (NaHSO₃)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Prepare a saturated solution of sodium bisulfite in a mixture of ethanol and water. The ratio of ethanol to water can be adjusted to optimize crystallization. A 2:1 (v/v) ethyl acetate:ethanol mixture with traces of water has also been reported to be effective for similar adducts.[3]
-
In a separate flask, dissolve heptanal in diethyl ether. A 30% solution of heptanal in ether is a common starting point.[5]
-
Slowly add the sodium bisulfite solution to the heptanal solution with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature. The crystalline adduct will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol or diethyl ether to remove any unreacted heptanal.
-
Dry the crystalline adduct under vacuum.
Expected Yield: While specific yields for this compound are not widely reported, the formation of bisulfite adducts of other aldehydes can proceed with yields in the range of 75-80%.[3]
Characterization: The formation of the adduct can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the characteristic aldehydic proton signal of heptanal (around 9.6-9.8 ppm) will disappear, and a new signal for the proton on the carbon bearing the hydroxyl and sulfonate groups will appear at a different chemical shift.[7] Similarly, in the ¹³C NMR spectrum, the carbonyl carbon signal will be replaced by a signal at a chemical shift indicative of a carbon single-bonded to oxygen and sulfur.[7]
Protocol 2: Regeneration of Heptanal from this compound
Two primary methods for the regeneration of the aldehyde from its bisulfite adduct are presented below: a traditional aqueous method and a novel non-aqueous method.
This method relies on shifting the equilibrium of the adduct formation back towards the free aldehyde by adjusting the pH.
Materials:
-
This compound
-
Sodium carbonate solution (10% w/v) or dilute hydrochloric acid
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend the this compound adduct in water.
-
To regenerate the aldehyde, add either a base (e.g., 10% sodium carbonate solution) or an acid (e.g., dilute HCl) to the suspension with stirring until the solution becomes strongly basic or acidic.[3]
-
The free heptanal will separate as an oily layer.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the pure heptanal.
This method is particularly useful for reactions where the presence of water is detrimental or when the aldehyde is sensitive to extreme pH conditions.[2]
Materials:
-
This compound
-
Trimethylsilyl chloride (TMS-Cl)
-
Acetonitrile (anhydrous)
Procedure:
-
Suspend the this compound adduct in anhydrous acetonitrile.
-
Add at least 2 equivalents of trimethylsilyl chloride (TMS-Cl) to the suspension.[3]
-
Heat the mixture to 40-60 °C and stir until the reaction is complete (can be monitored by TLC or GC).[2]
-
The reaction produces the free aldehyde, hexamethyldisiloxane, and a precipitate of sodium chloride.[2]
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
The resulting solution of heptanal in acetonitrile can be used directly in the subsequent synthetic step, or the heptanal can be isolated by removing the solvent and byproducts under reduced pressure.
Yield: Regeneration of aldehydes using the TMS-Cl method can be quantitative, with yields approaching 100% under optimized conditions.[2]
Application in Synthesis: Preparation of Jasminaldehyde
Heptanal is a key starting material in the synthesis of jasminaldehyde (α-amylcinnamaldehyde), a widely used fragrance ingredient.[8][9] The following protocol outlines a general procedure for the aldol condensation of heptanal (regenerated from its bisulfite adduct) with benzaldehyde.
Protocol 3: Synthesis of Jasminaldehyde
Materials:
-
Heptanal (freshly regenerated from its sodium bisulfite adduct)
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a reaction flask, dissolve sodium hydroxide in a mixture of water and ethanol to prepare the catalyst solution.
-
Add benzaldehyde to the catalyst solution and stir.
-
Slowly add the freshly regenerated heptanal to the reaction mixture. A controlled addition rate is crucial to minimize the self-condensation of heptanal.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure jasminaldehyde.
Reaction Parameters and Yields: The molar ratio of benzaldehyde to heptanal, reaction temperature, and catalyst concentration are critical parameters that influence the yield and selectivity of jasminaldehyde.[9] Using a higher molar ratio of benzaldehyde to heptanal can help to suppress the self-condensation of heptanal.[9] Yields can vary significantly depending on the specific reaction conditions.
Visualizations
Workflow for the Use of this compound
References
- 1. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. This compound | C7H15NaO4S | CID 23674994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | 13495-04-0 | Benchchem [benchchem.com]
- 8. Synthesis of natural fragrance jasminaldehyde using silica-immobilized piperazine as organocatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Heptanal Sodium Bisulfite Adduct Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of heptanal sodium bisulfite adducts. Our goal is to help you optimize your reaction yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for the formation of the this compound adduct?
The formation of the this compound adduct is a nucleophilic addition reaction. The sulfur atom of the bisulfite ion (HSO₃⁻) or, more potently, the sulfite ion (SO₃²⁻), attacks the electrophilic carbonyl carbon of heptanal. This reaction is reversible and results in the formation of a tetrahedral α-hydroxysulfonic acid salt.[1]
Q2: What is the primary application of forming a this compound adduct?
The primary application is the purification of heptanal from reaction mixtures or crude samples.[1][2][3][4] The adduct is often a crystalline solid that can be easily separated by filtration from other organic components that do not react with sodium bisulfite.[3][5] The purified heptanal can then be regenerated from the adduct.[1][4] Additionally, the solid, stable adduct can be used directly in subsequent reactions, such as reductive aminations, avoiding the handling of the volatile free aldehyde.[2][6][7]
Q3: How is the heptanal regenerated from its sodium bisulfite adduct?
The regeneration of heptanal is achieved by shifting the reaction equilibrium back towards the starting materials. This is typically accomplished by treating the adduct with either a strong base (like sodium hydroxide) or a strong acid.[1][3][4][8] These conditions cause the adduct to dissociate, releasing the free heptanal, which can then be extracted into an organic solvent.[3][4]
Q4: Can sodium metabisulfite be used instead of sodium bisulfite?
Yes, sodium metabisulfite (Na₂S₂O₅) can be used. When dissolved in water, it hydrolyzes to form sodium bisulfite (NaHSO₃), which is the active reagent in the adduct formation.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Adduct Precipitation | 1. Insufficient concentration of bisulfite: The equilibrium will not favor adduct formation. 2. Adduct is soluble in the reaction medium: The adduct may be soluble in water or the solvent system used.[4][8][9][10] 3. Incorrect pH: The pH may not be optimal for the reaction. 4. Low heptanal concentration or purity: Insufficient starting material or impurities may inhibit the reaction. 5. Steric hindrance (less common for heptanal): Highly hindered aldehydes may not form adducts readily.[3][11] | 1. Use a saturated aqueous solution of sodium bisulfite or sodium metabisulfite to drive the reaction forward.[1] 2. If the adduct is soluble, try adding a water-miscible organic solvent like ethanol or acetone to induce precipitation.[2] Alternatively, proceed with an aqueous extraction of the adduct.[4][12] 3. Ensure the reaction medium is neutral to weakly acidic for optimal adduct stability.[1] 4. Confirm the concentration and purity of your heptanal starting material. 5. This is generally not an issue for a straight-chain aldehyde like heptanal. |
| Low Yield of Isolated Adduct | 1. Incomplete reaction: Reaction time may be too short, or mixing may be inadequate. 2. Loss of product during washing: The adduct may have some solubility in the washing solvent. 3. Premature dissociation of the adduct: Exposure to acidic or basic conditions during workup can reverse the reaction.[1] | 1. Increase the reaction time and ensure vigorous stirring or shaking to maximize contact between the aqueous and organic phases.[1] Reaction times can range from minutes to overnight.[1] 2. Wash the filtered adduct with a cold, water-miscible organic solvent in which the adduct has low solubility, such as cold ethanol or ether. 3. Maintain a neutral to weakly acidic pH during the isolation and washing steps. |
| Difficulty Regenerating Heptanal from the Adduct | 1. Incomplete dissociation of the adduct: The pH may not be sufficiently high or low to drive the equilibrium back to the free aldehyde. 2. Side reactions of heptanal under harsh pH conditions: Aldehydes can undergo side reactions, such as aldol condensation, in strongly basic or acidic solutions. | 1. Use a sufficiently strong base (e.g., 5% NaOH) or acid to ensure complete dissociation of the adduct.[8] Monitor the pH of the aqueous layer. 2. Perform the regeneration at a low temperature and extract the heptanal immediately after it is formed to minimize degradation. |
| Product is an Oil Instead of a Crystalline Solid | 1. Presence of impurities: Impurities can interfere with crystallization. 2. Residual solvent: Trapped solvent can prevent solidification. | 1. Ensure the starting heptanal is of reasonable purity. The adduct formation itself is a purification step, but high levels of impurities can be problematic. 2. After filtration, ensure the adduct is thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols & Data
General Protocol for this compound Adduct Formation
This protocol is a generalized procedure based on common laboratory practices for aldehyde purification.[4][12]
-
Preparation: In a suitable flask, dissolve the crude heptanal in a water-miscible organic solvent such as methanol, ethanol, or dimethylformamide (DMF). The use of a co-solvent is crucial to ensure mixing of the aqueous and organic phases.[4][12]
-
Reaction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) to the heptanal solution. The molar ratio of bisulfite to heptanal should be in excess, typically 1.1 to 1.5 equivalents.
-
Agitation: Vigorously stir or shake the mixture at room temperature or slightly above (e.g., 35 °C).[1][13] The reaction time can vary from 30 minutes to several hours, or even overnight, to ensure complete adduct formation.[1]
-
Isolation:
-
If a precipitate forms: Collect the solid adduct by vacuum filtration. Wash the solid with a cold, water-miscible organic solvent (e.g., ethanol, ether) to remove impurities. Dry the purified adduct under vacuum.
-
If no precipitate forms (adduct is water-soluble): Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., hexanes, ethyl acetate) and additional water. Shake the funnel to extract the adduct into the aqueous layer. Separate the layers and proceed with the regeneration of heptanal from the aqueous phase.[4][12]
-
-
Regeneration (Optional): To regenerate heptanal, dissolve the purified adduct in water. Add a strong base (e.g., 5-10% NaOH solution) or a mineral acid until the solution is strongly basic or acidic. Extract the liberated heptanal with an organic solvent (e.g., ether, dichloromethane). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing the reaction.
| Parameter | Condition | Rationale/Effect on Yield | Reference(s) |
| Reagent Concentration | Saturated aqueous sodium bisulfite or metabisulfite | A high concentration of the bisulfite ion drives the reaction equilibrium towards product formation, maximizing yield. | [1] |
| Stoichiometry | Excess sodium bisulfite (e.g., >1 equivalent) | Ensures complete conversion of the aldehyde. However, a large excess should be avoided as it can co-precipitate with the product.[3][11] | [3][11] |
| Temperature | Room Temperature to 35 °C | Balances the reaction rate with adduct stability. Excessive heat can reverse the adduct formation, lowering the yield.[1] | [1] |
| pH | Neutral to weakly acidic | The adduct is most stable in this pH range. Strongly acidic or alkaline conditions will cause it to dissociate back to heptanal and bisulfite, leading to low yield.[1] | [1] |
| Reaction Time | 30 minutes to overnight | Varies depending on the reactivity of the aldehyde and the desired completeness of the reaction. Longer times can ensure maximum yield. | [1] |
| Agitation | Vigorous shaking or stirring | Maximizes the interfacial contact between the aqueous bisulfite solution and the often immiscible aldehyde, increasing the reaction rate and yield. | [1] |
Visualizations
Caption: Workflow for purification of heptanal.
Caption: Factors affecting adduct yield.
References
- 1. This compound | 13495-04-0 | Benchchem [benchchem.com]
- 2. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 4. Workup [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Bisulfite adducts, iodide adducts, solubility (ketones, aldehydes) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Sciencemadness Discussion Board - Bisulfite adduct issues - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. reddit.com [reddit.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Troubleshooting poor yield in bisulfite adduct precipitation.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor yield during bisulfite adduct precipitation for the purification of aldehydes and reactive ketones.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any precipitate after adding sodium bisulfite. What are the common causes?
Several factors can prevent the precipitation of your bisulfite adduct:
-
High Solubility of the Adduct: The bisulfite adduct may be soluble in the solvent system you are using. This is particularly common with lower molecular weight aldehydes.[1][2]
-
Insufficient Reactant Concentration: Using a dilute solution of sodium bisulfite can lead to incomplete adduct formation and prevent precipitation.
-
Degraded Sodium Bisulfite: Sodium bisulfite can oxidize over time, reducing its effectiveness. It is crucial to use a freshly prepared saturated solution.[2][3]
-
Inadequate Mixing: If the aldehyde or ketone has poor solubility in the aqueous bisulfite solution, the reaction can be very slow due to limited contact between the reactants.[4]
Q2: My yield of the precipitated adduct is very low. How can I improve it?
To improve the yield of your precipitated adduct, consider the following strategies:
-
Use a Co-solvent to Induce Precipitation: The addition of a water-miscible organic solvent, such as ethanol, can often decrease the solubility of the bisulfite adduct and promote its precipitation.[1][5]
-
Optimize Solvent Ratios: Carefully adjusting the ratio of the miscible organic solvent to the aqueous bisulfite solution can significantly impact the precipitation yield.
-
Increase Incubation Time: Allow sufficient time for the reaction to go to completion. For some less reactive carbonyl compounds, this might require stirring overnight.[6]
-
Use Potassium Bisulfite: In some cases, using potassium bisulfite can result in a more crystalline and less soluble adduct, leading to a higher recovery.[2]
Q3: The precipitated adduct is difficult to filter and seems "oily" or "gummy." What could be the issue?
An oily or gummy precipitate can be caused by:
-
Impurities in the Starting Material: The presence of unreacted starting material or other impurities can interfere with the crystallization of the adduct.
-
Excess Aldehyde Coating the Crystals: If a significant amount of the free aldehyde remains, it can coat the surface of the adduct crystals, making them sticky. Thorough washing of the filter cake with a suitable solvent is essential.[5]
Q4: How can I be sure that the precipitate I have collected is the desired bisulfite adduct?
You can confirm the identity of your precipitate through various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the formation of the adduct by the disappearance of the aldehydic proton signal and the appearance of new signals corresponding to the adduct.
-
Infrared (IR) Spectroscopy: The IR spectrum of the adduct will show the absence of the characteristic carbonyl (C=O) stretch of the starting aldehyde or ketone and the appearance of strong S-O and O-H stretching bands.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor yield in bisulfite adduct precipitation.
Problem: No Precipitate Formation
| Possible Cause | Suggested Solution |
| Adduct is soluble in the reaction mixture. | Add a co-solvent like ethanol to decrease solubility.[1][5] Alternatively, perform a biphasic workup to extract the water-soluble adduct into the aqueous phase.[1] |
| Sodium bisulfite solution is old or oxidized. | Prepare a fresh, saturated solution of sodium bisulfite for each experiment.[2][3] |
| Insufficient contact between reactants. | Use a two-stage extraction protocol. First, dissolve the carbonyl compound in a water-miscible solvent (e.g., methanol, THF) before adding the saturated bisulfite solution to ensure thorough mixing.[3][4] |
| The carbonyl compound is sterically hindered. | Bisulfite adduct formation is less favorable for sterically hindered ketones. This method may not be suitable for such compounds.[7] |
Problem: Low Yield of Precipitate
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Increase the reaction time. Some reactions may require several hours or even overnight to reach completion.[6] |
| Suboptimal pH. | Ensure the pH of the bisulfite solution is appropriate. Adding acid or base can shift the equilibrium and lower the yield.[8] |
| Adduct is partially soluble. | Cool the reaction mixture in an ice bath to further decrease the solubility of the adduct. |
| Loss during washing. | Use a minimal amount of a cold, appropriate solvent to wash the precipitate. Ensure the wash solvent does not dissolve the adduct. |
Experimental Protocols
Protocol 1: Two-Stage Liquid-Liquid Extraction for Bisulfite Adduct Formation
This protocol is designed to maximize the contact between the carbonyl compound and the bisulfite, which is particularly useful for compounds not readily soluble in water.[4]
-
Dissolution: Dissolve the crude mixture containing the aldehyde or reactive ketone in a water-miscible organic solvent (e.g., methanol, THF, acetonitrile). The volume should be sufficient to fully dissolve the sample.
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the solution from step 1. Shake the mixture vigorously for at least 30 seconds. A cloudy white precipitate of the bisulfite adduct may form at this stage.[4]
-
Phase Separation: Add deionized water and a water-immiscible organic solvent (e.g., hexanes, ethyl acetate/hexanes mixture). Shake the mixture vigorously.
-
Extraction: Separate the aqueous and organic layers. The bisulfite adduct will be in the aqueous layer, while the non-reactive organic components will remain in the organic layer.[3]
-
(Optional) Recovery of Aldehyde: To recover the aldehyde, the aqueous layer can be basified (e.g., with NaOH) and then extracted with an organic solvent.[3]
Visual Guides
Caption: Experimental workflow for bisulfite adduct precipitation.
Caption: Troubleshooting flowchart for poor bisulfite adduct yield.
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Workup [chem.rochester.edu]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - ten practical suggestions on how to cope with bisulfite adducts. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Bisulfite adducts, iodide adducts, solubility (ketones, aldehydes) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. quora.com [quora.com]
- 8. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing decomposition of heptanal bisulfite adduct during isolation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of the heptanal bisulfite adduct during its isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What is the heptanal bisulfite adduct, and why is it used?
A1: The heptanal bisulfite adduct is the product of the reversible reaction between heptanal and a bisulfite salt, typically sodium or potassium bisulfite. This reaction transforms the aldehyde into a charged, water-soluble salt.[1] This property is exploited to separate heptanal from non-reactive organic compounds in a mixture through liquid-liquid extraction.[2][3] Storing heptanal as its bisulfite adduct can also significantly enhance its stability.[4]
Q2: What are the key factors that influence the stability of the heptanal bisulfite adduct?
A2: The primary factor governing the stability of the adduct is pH. The adduct is most stable in neutral to weakly acidic conditions.[2] In strongly acidic or strongly basic solutions, the equilibrium shifts, causing the adduct to decompose back into heptanal and bisulfite.[2][5] Temperature is another critical factor; elevated temperatures can be used to intentionally reverse the reaction and regenerate the aldehyde.[6]
Q3: Should I use sodium bisulfite or potassium bisulfite?
A3: While both sodium and potassium bisulfite can be used, potassium bisulfite adducts are often more crystalline and less hygroscopic.[7] This can be advantageous if you are trying to isolate the adduct as a solid, as it may lead to a product that is easier to filter and handle.[7]
Q4: Can this purification method be used for other aldehydes or ketones?
A4: Yes, this method is broadly applicable to most aldehydes and sterically unhindered ketones.[8] Aldehydes are generally more reactive than ketones.[8] For aliphatic aldehydes like heptanal, using a co-solvent like dimethylformamide (DMF) can improve the reaction and removal rates.[1][9]
Troubleshooting Guide
Q1: I've added sodium bisulfite, but no solid adduct has precipitated. What should I do?
A1: The heptanal bisulfite adduct may be soluble in the aqueous phase, which is common for many aldehyde bisulfite adducts. Instead of precipitation, you should proceed with a liquid-liquid extraction. The charged adduct will remain in the aqueous layer, while your desired organic impurities will be in the organic layer.[1] If your aldehyde is highly non-polar, the adduct might be insoluble in both the organic and aqueous layers, appearing as a solid between the layers; in this case, the entire mixture can be filtered to collect the adduct.
Q2: My isolated adduct is a sticky, gummy solid that is difficult to filter. How can I improve this?
A2: A gummy precipitate can result from issues with solubility or crystallinity.[5] Consider the following:
-
Switch to Potassium Bisulfite: Potassium bisulfite can sometimes form more crystalline adducts that are easier to filter.[7]
-
Optimize the Solvent System: Recent studies have shown that using an anti-solvent like ethyl formate can improve the stability and filterability of fatty aldehyde bisulfite adducts compared to acetone.[10]
-
Azeotropic Water Removal: Removing water azeotropically with a solvent like toluene after the adduct formation can sometimes yield a more manageable solid.[11]
Q3: My final yield of regenerated heptanal is low. What are the potential causes?
A3: Low yield can be due to several factors:
-
Incomplete Adduct Formation: Ensure you are using a fresh, saturated solution of sodium bisulfite and allowing sufficient reaction time. For aliphatic aldehydes, using DMF as a co-solvent can enhance the reaction.[1]
-
Adduct Decomposition During Isolation: Avoid extreme pH and high temperatures during the isolation of the adduct itself. Maintain a neutral to slightly acidic pH for maximum stability.[2]
-
Inefficient Regeneration: When regenerating the heptanal, ensure the pH is strongly basic (pH 12 or higher is often recommended) to drive the equilibrium back to the aldehyde.[2] Stirring the basic mixture for a period (e.g., one hour) before extraction can improve recovery.[12]
-
Decomposition of Heptanal: The regenerated heptanal itself can be unstable, especially under the basic conditions required for its release. Perform the extraction into an organic solvent promptly after basification.
Quantitative Data on Heptanal Bisulfite Adduct Stability
The stability of the heptanal bisulfite adduct is highly dependent on the pH of the solution. The equilibrium of the reaction dictates whether the adduct is favored or decomposition back to heptanal and bisulfite occurs.
| Parameter | Value | Conditions |
| Equilibrium Constant (Keq) | 2.18 x 10⁴ M⁻¹ | 298 K, 1 atm, in aqueous solution |
| Formation Rate Constant (kf) | 1.2 x 10³ M⁻¹s⁻¹ | 298 K, 1 atm, in aqueous solution |
| Dissociation Rate Constant (kd) | 5.5 x 10⁻² s⁻¹ | 298 K, 1 atm, in aqueous solution |
| Simulated data for adduct formation in an aqueous solution.[2] |
pH-Dependent Stability of Heptanal Bisulfite Adduct [2]
| pH Range | Stability | Predominant Reaction |
| < 4 (Strongly Acidic) | Low | Decomposition to heptanal and SO₂ |
| 4 - 6.5 (Weakly Acidic) | High | Adduct is stable |
| 6.5 - 7.5 (Neutral) | Maximum | Adduct is most stable |
| 7.5 - 9 (Weakly Basic) | Moderate | Equilibrium shifts towards decomposition |
| > 9 (Strongly Basic) | Very Low | Rapid decomposition to heptanal and sulfite |
Experimental Protocols
Protocol 1: Formation and Isolation of Heptanal Bisulfite Adduct via Extraction
This protocol is adapted for aliphatic aldehydes like heptanal.[1]
-
Dissolution: Dissolve the crude mixture containing heptanal in 10 mL of dimethylformamide (DMF).
-
Reaction: Transfer the solution to a separatory funnel. Add 25 mL of a freshly prepared, saturated aqueous solution of sodium bisulfite.
-
Mixing: Shake the funnel vigorously for approximately 30-60 seconds to facilitate adduct formation. Caution: This reaction can generate sulfur dioxide gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., hexanes or a 10% ethyl acetate/hexanes mixture). Shake vigorously.
-
Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the heptanal bisulfite adduct. The top organic layer will contain the non-aldehyde impurities.
-
Isolation: Carefully drain and collect the aqueous layer. This solution contains the isolated adduct.
Protocol 2: Regeneration of Heptanal from the Bisulfite Adduct
This protocol describes the decomposition of the adduct to recover the purified aldehyde.[2][5]
-
Transfer: Place the aqueous solution containing the heptanal bisulfite adduct (from Protocol 1) back into a clean separatory funnel.
-
Extraction Solvent: Add 25 mL of an organic extraction solvent like ethyl acetate or diethyl ether.
-
Basification: Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while gently swirling the funnel. Periodically check the pH of the aqueous layer using a pH strip. Continue adding NaOH until the pH is strongly basic (pH ≥ 12).
-
Regeneration and Extraction: Cap the funnel and shake vigorously to extract the regenerated heptanal into the organic layer.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.
-
Drying and Concentration: Dry the organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter to remove the drying agent and concentrate the solution in vacuo using a rotary evaporator to obtain the purified heptanal.
Visualizations
Caption: Chemical equilibrium of heptanal bisulfite adduct formation.
Caption: Experimental workflow for heptanal purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Heptanal sodium bisulfite | 13495-04-0 | Benchchem [benchchem.com]
- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 4. grapesforwine.com [grapesforwine.com]
- 5. Workup [chem.rochester.edu]
- 6. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation (Conference) | OSTI.GOV [osti.gov]
- 9. arches.union.edu [arches.union.edu]
- 10. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Filtration of Fatty Aldehyde Bisulfite Adducts
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges associated with the filtration of sticky fatty aldehyde bisulfite adducts.
Frequently Asked Questions (FAQs)
Q1: Why are fatty aldehyde bisulfite adducts often sticky and difficult to filter?
A1: Fatty aldehyde bisulfite adducts can form as sticky, gummy, or oily solids that are unsuitable for filtration.[1] This is often due to their amphiphilic nature, possessing both a polar bisulfite group and a long, non-polar fatty aldehyde chain. This structure can lead to the formation of emulsions or fine, non-crystalline precipitates that quickly clog filter pores. Initial attempts to form the adduct in ethanol (EtOH) and water can result in these gummy materials.[1]
Q2: What is a filter aid and how can it help?
A2: A filter aid is a substance, such as diatomaceous earth (Celite) or perlite, that is added to a slurry to improve filtration.[2] These materials create a porous, permeable, and incompressible filter cake, which prevents fine or sticky particles from blocking the filter medium.[3][4] This results in higher flow rates, improved filtrate clarity, and easier release of the filter cake.[2][4]
Q3: Can changing the solvent improve the filterability of the adduct?
A3: Yes, solvent selection is critical. Using an "anti-solvent"—a solvent in which the adduct is less soluble—can promote the formation of a more crystalline and easily filterable solid. For example, while initial adduct formation in ethanol/water may yield a gummy solid, subsequent treatment with solvents like acetone or ethyl formate can produce a solid that filters well.[5] One study noted that switching from acetone to ethyl formate improved the stability of the adduct while maintaining good filtration characteristics.[5]
Q4: How can I regenerate the free aldehyde from the filtered bisulfite adduct?
A4: The free aldehyde can be readily recovered from the purified adduct. This is typically achieved by washing the adduct with a basic aqueous solution, such as 10% sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), which reverses the adduct formation.[5][6] The liberated aldehyde can then be extracted into an organic solvent.[5][6]
Troubleshooting Guide
This guide addresses common problems encountered during the filtration of fatty aldehyde bisulfite adducts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Filtration is extremely slow or completely stopped. | Filter pores are clogged by fine, sticky, or gummy precipitate. | 1. Use a Filter Aid: Add a filter aid like Celite directly to the slurry (body feed) or apply it as a pre-coat on the filter paper.[2][3] This creates a porous matrix that prevents clogging.[2][4] 2. Change the Solvent: After forming the adduct, try azeotropic distillation to remove water, followed by the addition of an anti-solvent like acetone or ethyl formate to precipitate a more crystalline solid.[5] 3. Optimize Temperature: Try cooling the slurry to see if the adduct becomes more solid and less sticky. Conversely, gentle heating might reduce viscosity in some cases. |
| A solid forms between the aqueous and organic layers during workup. | The bisulfite adduct is insoluble in both the aqueous and organic phases. | This is common for adducts of highly non-polar aldehydes.[6] Filter the entire biphasic mixture through a pad of Celite to collect the insoluble adduct.[6] The layers can then be separated, and the aldehyde can be recovered from the Celite pad by washing with a basic solution. |
| Product recovery is low after filtration. | The adduct may be partially soluble in the filtration solvent or mother liquor. | 1. Select an Appropriate Anti-Solvent: Ensure the chosen anti-solvent minimizes the adduct's solubility. Test different solvents like acetone, ethyl formate, or isopropanol.[5] 2. Thoroughly Wash the Filter Cake: After filtration, wash the collected solid with a small amount of cold anti-solvent or a non-polar solvent like ether to remove residual impurities without dissolving the product.[7] |
| The final aldehyde product is impure. | Incomplete removal of starting materials or byproducts. The adduct itself may be contaminated with excess aldehyde. | 1. Ensure Complete Adduct Formation: Monitor the reaction by ¹H NMR to confirm the disappearance of the aldehyde signal before filtration.[8] 2. Thoroughly Rinse the Adduct: Rinsing the filtered adduct cake with a solvent like alcohol or ether is crucial to remove any aldehyde sticking to the crystals.[7] 3. Recrystallize the Adduct: If impurities persist, consider recrystallizing the filtered adduct from a suitable solvent system before proceeding to the final aldehyde regeneration step. |
Experimental Protocols
Protocol 1: Purification of a Fatty Aldehyde via Bisulfite Adduct Formation and Filtration
This protocol is adapted from a procedure used for purifying intermediates in ionizable lipid synthesis.[1][8]
-
Adduct Formation:
-
Dissolve the crude fatty aldehyde oil in an appropriate solvent (e.g., ethanol or n-propyl acetate).[1][8]
-
Prepare a saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅).
-
Add the sodium metabisulfite solution dropwise to the stirred aldehyde solution at room temperature.
-
Stir the mixture for 30 minutes to several hours. Monitor the reaction via ¹H NMR until the aldehyde signal is no longer observed.[8]
-
-
Precipitation and Filtration:
-
If the resulting adduct is a sticky solid, concentrate the solution in vacuo to remove the initial solvents.
-
Add an anti-solvent such as ethyl formate or acetone to the residue.[1][5] Stir or shake vigorously until a filterable solid suspension is formed.
-
Filter the solid using a Büchner funnel. Wash the collected tan or off-white solid with additional anti-solvent and then with ether.[1][7]
-
Dry the purified adduct thoroughly under vacuum.[7]
-
-
Aldehyde Regeneration:
-
Suspend the dried adduct in a biphasic system of an organic solvent (e.g., ethyl acetate) and a 10% aqueous sodium carbonate solution.[5]
-
Stir the mixture until the solid dissolves and the adduct is fully decomposed.
-
Separate the organic layer. Extract the aqueous layer with additional organic solvent.
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the purified fatty aldehyde.
-
Protocol 2: Using Celite as a Filter Aid (Pre-coat Method)
This protocol describes how to prepare a Celite pad for filtering fine or sticky precipitates.[6][9]
-
Setup: Place a piece of filter paper in a Büchner funnel that fits snugly and does not fold up the sides.
-
Wet the Filter Paper: Wet the paper with the same solvent used in your slurry to ensure it seals against the bottom of the funnel. Apply a gentle vacuum.
-
Prepare the Celite Pad:
-
Break the vacuum and add a small amount of Celite to the funnel (a layer of a few millimeters is sufficient).[9]
-
Add enough solvent to create a thin slurry of Celite.
-
Gently swirl the funnel to distribute the Celite evenly over the filter paper.[9]
-
Apply vacuum slowly to carefully pull the solvent through, leaving a uniform, flat pad of Celite. Be careful not to let the pad crack.
-
-
Filtration:
-
Pour your reaction mixture slowly and carefully onto the center of the Celite pad, trying not to disturb the surface.[9] A second piece of filter paper can be placed on top of the pad to break the fall of the liquid.[9]
-
Rinse the flask with fresh solvent and pour the rinsing over the filter cake to ensure all product is collected.
-
Wash the filter cake with a small amount of cold solvent to remove impurities.
-
Visual Guides
Caption: Troubleshooting flowchart for slow filtration.
Caption: Workflow for adduct purification.
References
- 1. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
- 2. diefenbach.com [diefenbach.com]
- 3. amolminechem.com [amolminechem.com]
- 4. bhs-filtration.com [bhs-filtration.com]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. Sciencemadness Discussion Board - ten practical suggestions on how to cope with bisulfite adducts. - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
Solvent effects on heptanal sodium bisulfite reaction efficiency.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of solvents on the efficiency of the heptanal sodium bisulfite reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in the heptanal-sodium bisulfite reaction?
A1: The primary role of the solvent is to facilitate contact between the two main reactants: heptanal, which is an organic aldehyde, and sodium bisulfite, which is typically used as an aqueous solution. Since heptanal and aqueous sodium bisulfite are immiscible, a solvent system is required to bring them into the same phase or to create a sufficiently large interfacial area for the reaction to occur efficiently. The choice of solvent is therefore critical for reaction rate and yield.[1][2][3][4]
Q2: Should I use a water-miscible or water-immiscible solvent?
A2: A two-stage solvent system is highly effective. Initially, a water-miscible organic solvent is used to create a single phase, allowing the aqueous bisulfite and the organic-soluble heptanal to mix and react.[1][2][4] After the reaction, a water-immiscible solvent can be added to create two distinct layers (aqueous and organic) for easy separation of the water-soluble bisulfite adduct from other organic impurities.[1]
Q3: Which specific solvents are recommended for the reaction with heptanal?
A3: For aliphatic aldehydes like heptanal, dimethylformamide (DMF) is often the recommended water-miscible solvent as it can significantly improve the rate of adduct formation.[1][5][6][7] Other suitable water-miscible solvents include methanol, ethanol, acetonitrile, and tetrahydrofuran (THF).[5] For the subsequent extraction step, a non-polar immiscible solvent like hexanes is a good choice.[5]
Q4: How does solvent polarity influence the reaction efficiency?
A4: The reaction involves a nucleophilic attack of the bisulfite ion on the carbonyl carbon. A polar aprotic solvent like DMF is effective because it solvates the sodium cation but leaves the bisulfite anion relatively free, enhancing its nucleophilicity. While polar protic solvents (like methanol or water) can also be used, they may solvate the bisulfite anion through hydrogen bonding, potentially reducing its reactivity slightly.
Q5: Can the this compound adduct be isolated as a solid?
A5: Yes, the bisulfite adduct is often a crystalline solid. Precipitation can sometimes be induced by using a solvent mixture where the adduct has low solubility, such as an ethanol/water mix.[8] For highly non-polar aldehydes like heptanal, the adduct may be insoluble in both the aqueous and organic layers, precipitating at the interface.[5]
Troubleshooting Guide
Problem 1: Low or no formation of the bisulfite adduct.
-
Possible Cause: Insufficient mixing of immiscible reactants.
-
Possible Cause: Unfavorable reaction equilibrium.
-
Possible Cause: Incorrect temperature.
-
Solution: While gentle warming can increase the reaction rate, excessive heat can shift the equilibrium back towards the reactants, decomposing the adduct.[9] Perform the reaction at room temperature or with gentle warming (e.g., 35°C), but avoid high temperatures.
-
Problem 2: A solid precipitate forms at the interface between the aqueous and organic layers during extraction.
-
Possible Cause: The heptanal-bisulfite adduct is insoluble in both phases.
Problem 3: The reaction works, but the final yield of purified heptanal is low after regeneration.
-
Possible Cause: Incomplete regeneration of the aldehyde from the adduct.
-
Solution: The regeneration requires shifting the equilibrium back to the starting materials. This is achieved by treating the aqueous solution of the adduct with a strong base (like sodium hydroxide to a pH of ~12) or a mineral acid.[1][10][11] Ensure the pH is sufficiently high or low to cause complete decomposition of the adduct.
-
-
Possible Cause: The aldehyde is sensitive to the regeneration conditions.
-
Solution: If your molecule contains base- or acid-sensitive functional groups, traditional aqueous regeneration methods can cause side reactions.[8][12][13] In such cases, consider a non-aqueous regeneration method, such as treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile.[8][12][14]
-
Problem 4: The bisulfite adduct appears to decompose over time.
-
Possible Cause: Instability in certain solvents.
-
Solution: Some solvents can promote the degradation of the adduct. For instance, acetone is known to potentially cause degradation over extended periods. If storing the adduct is necessary, ensure it is isolated as a solid and stored dry, or dissolved in a stable solvent system.
-
Data Presentation
Table 1: Influence of Miscible Co-Solvent on Heptanal Adduct Formation Efficiency.
| Miscible Co-Solvent | Solvent Type | Typical Efficiency for Aliphatic Aldehydes | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | High | Recommended for improving reaction rates with aliphatic aldehydes like heptanal.[1][5][7] |
| Methanol (MeOH) | Polar Protic | Moderate to High | A common and convenient choice, particularly effective for aromatic aldehydes.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Effective, can also be used in non-aqueous regeneration protocols.[5][14] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Another suitable option for creating a homogeneous reaction mixture.[5] |
Note: Efficiency is a qualitative measure based on literature recommendations for achieving high conversion rates.
Table 2: Properties of Solvents Used in the Two-Stage Extraction Protocol.
| Solvent | Role | Type | Rationale for Use |
| Dimethylformamide (DMF) | Reaction (Miscible) | Polar Aprotic | Enhances contact and reaction rate between aqueous NaHSO₃ and heptanal.[1][6] |
| Water | Reagent Carrier | Polar Protic | Dissolves the sodium bisulfite reagent. |
| Hexanes | Extraction (Immiscible) | Non-polar | Creates a separate phase to remove non-polar organic impurities after adduct formation.[5] |
| Ethyl Acetate | Extraction (Immiscible) | Polar Aprotic | Can be used as an alternative extraction solvent, sometimes mixed with hexanes.[1] |
Visualizations
Caption: Fig. 1: Heptanal-Sodium Bisulfite Reaction Mechanism
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [scite.ai]
- 7. [PDF] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. | Semantic Scholar [semanticscholar.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. This compound | 13495-04-0 | Benchchem [benchchem.com]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 11. quora.com [quora.com]
- 12. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 13. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. | Semantic Scholar [semanticscholar.org]
- 14. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Managing insoluble adducts in biphasic bisulfite workups.
This guide provides troubleshooting strategies and frequently asked questions for managing insoluble adducts that can form during biphasic bisulfite workups in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are bisulfite adducts and why do they form?
Sodium bisulfite reacts with aldehydes and certain reactive ketones (e.g., unhindered cyclic or methyl ketones) to form α-hydroxysulfonic acid salts, commonly known as bisulfite adducts.[1] This reaction is typically used to purify non-reactive compounds by converting the reactive carbonyl components into water-soluble salts, which can then be separated in an aqueous layer during a liquid-liquid extraction.[2]
Q2: Why is my bisulfite adduct precipitating out of solution?
While bisulfite adducts are generally charged and soluble in water, precipitation can occur under several conditions:[1]
-
High Polarity Mismatch: Adducts formed from highly non-polar aldehydes may not be soluble in either the aqueous or the organic layer, causing them to precipitate at the interface.[2]
-
Saturated Bisulfite Solution: Adducts can be less soluble in highly concentrated or saturated sodium bisulfite solutions compared to dilute aqueous solutions.[3]
-
Insufficient Aqueous Phase: If the volume of the aqueous layer is too small to dissolve the newly formed adduct, it may crash out of solution.[4]
Q3: How can I prevent the formation of insoluble adducts from the start?
Proactive measures can help maintain the solubility of the adduct in the aqueous phase:
-
Choice of Solvent: Use a water-miscible organic solvent like methanol, THF, or DMF to dissolve the initial mixture. This improves the contact between the aqueous bisulfite and the organic components.[2] DMF is noted as being particularly effective for aliphatic aldehydes.[2]
-
Control of Concentration: Avoid using an overly saturated bisulfite solution initially, as adducts tend to be more soluble in dilute bisulfite solutions.[3] Ensure an adequate volume of water is present to dissolve the expected amount of adduct.[4]
Q4: An insoluble adduct has already formed. What are my options for dealing with it?
If you observe a solid precipitate during the workup, you have several options:
-
Increase Water Volume: Add more water to the separatory funnel. This is often sufficient to dissolve the adduct into the aqueous layer.[4]
-
Filtration: If adding more water is ineffective, filter the entire biphasic mixture through a pad of Celite to physically remove the insoluble solid adduct. You can then proceed with the separation of the liquid layers.[2][4]
-
Adjust Organic Solvent: If the precipitate is suspected to be your non-reactive component, you may need to switch to a more suitable immiscible organic solvent that can better solvate it.[4]
Q5: How can I recover my aldehyde or ketone from the aqueous layer after the separation?
The formation of the bisulfite adduct is reversible. To regenerate the carbonyl compound, separate the aqueous layer containing the dissolved adduct and add a base, such as sodium hydroxide (NaOH), until the solution is strongly basic.[2] This reverses the reaction, and the regenerated aldehyde or ketone can then be extracted back into a fresh layer of an immiscible organic solvent.[2][4] For compounds with enolizable α-chiral centers, using a weaker base is recommended to prevent side reactions like epimerization.[4]
Troubleshooting Guide
This section provides a logical workflow for addressing issues with insoluble adducts during a biphasic bisulfite workup.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting insoluble precipitates.
Data on Separation Efficiency
The choice of solvents can significantly impact the efficiency of removing reactive carbonyl compounds. The following table summarizes the removal of various aldehydes and ketones under different experimental conditions.
| Reactive Carbonyl | Miscible Solvent | Immiscible Solvent | % Removal of Carbonyl | Reference |
| Benzaldehyde | Methanol | 10% Ethyl Acetate/Hexanes | 84% | [4] |
| 4-Anisaldehyde | Methanol | 10% Ethyl Acetate/Hexanes | 92% | [4] |
| 4-Nitrobenzaldehyde | DMF | 10% Ethyl Acetate/Hexanes | 98% | [4] |
| Cinnamaldehyde | Methanol | Hexanes | 99% | [4] |
| 2-Heptanone | Methanol | 10% Ethyl Acetate/Hexanes | 91% | [4] |
| Cyclohexanone | Methanol | 10% Ethyl Acetate/Hexanes | 99% | [4] |
| Acetophenone | Methanol | 10% Ethyl Acetate/Hexanes | 0% | [4] |
| 2-Adamantanone | Methanol | 10% Ethyl Acetate/Hexanes | 0% | [4] |
Note: The data indicates that sterically hindered or less reactive ketones like acetophenone and 2-adamantanone do not form adducts efficiently under these conditions.
Experimental Protocols
Protocol 1: Standard Biphasic Bisulfite Workup for Aldehyde Removal
This protocol is adapted for the separation of an aldehyde from a non-reactive compound.
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent such as methanol or THF (e.g., 5 mL).[2]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add freshly prepared saturated aqueous sodium bisulfite (e.g., 25 mL) and shake the mixture vigorously for approximately 30-60 seconds.[4] A cloudy white precipitate of the bisulfite adduct may form at this stage.[4]
-
Phase Separation: Dilute the mixture with water (e.g., 25 mL) to ensure the adduct dissolves in the aqueous phase. Add an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes) to extract the non-reactive component.[4]
-
Extraction: Shake the funnel, venting frequently to release any pressure buildup.[4] Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer (containing the bisulfite adduct). Collect the organic layer, which contains the purified non-reactive compound.
-
Washing: Wash the organic layer with additional water or brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo to yield the purified product.[4]
Workflow for Biphasic Bisulfite Workup
Caption: Standard workflow for purifying a compound via adduct formation.
Protocol 2: Managing an Insoluble Adduct via Filtration
-
Initial Steps: Follow steps 1-3 of Protocol 1. If a persistent solid remains after adding more water, proceed to the next step.
-
Filtration Setup: Set up a Buchner funnel with a pad of Celite over a piece of filter paper.
-
Filter Mixture: Wet the Celite pad with the immiscible organic solvent being used. Carefully pour the entire biphasic mixture (both liquid layers and the solid) through the Celite pad.
-
Rinse: Rinse the separatory funnel with a small amount of the organic solvent and pour this rinse through the Celite pad to ensure all of the organic-soluble component is collected.
-
Proceed with Separation: Transfer the filtrate back to a clean separatory funnel, allow the layers to separate, and continue from step 5 of Protocol 1.[2]
References
- 1. Bisulfite - Wikipedia [en.wikipedia.org]
- 2. Workup [chem.rochester.edu]
- 3. Sciencemadness Discussion Board - Bisulfite adducts, iodide adducts, solubility (ketones, aldehydes) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Instability of aldehyde bisulfite adducts in certain organic solvents.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of aldehyde bisulfite adducts, particularly concerning their instability in certain organic solvents.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving aldehyde bisulfite adducts.
Issue 1: Low or No Yield of Bisulfite Adduct Precipitate
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the sodium bisulfite solution is freshly prepared, as it can oxidize over time. - Use a water-miscible co-solvent (e.g., methanol, THF, acetonitrile, DMF) to increase the solubility of the aldehyde in the aqueous bisulfite solution, thereby improving reaction rates.[1][2] - For less reactive aldehydes (e.g., aliphatic aldehydes), consider using DMF as the co-solvent and allow for longer reaction times.[1][2] |
| Adduct is Soluble in the Reaction Mixture | - If the adduct is soluble in the water-miscible solvent/aqueous bisulfite mixture, precipitation may not occur.[2] Proceed to the extraction step to isolate the adduct in the aqueous phase. - For highly water-soluble adducts, saturating the aqueous layer with sodium chloride may promote precipitation. |
| Equilibrium Not Favoring Adduct Formation | - Ensure the pH of the bisulfite solution is appropriate. The reaction is reversible and pH-dependent. |
Issue 2: Decomposition of Isolated Bisulfite Adduct
| Possible Cause | Troubleshooting Steps |
| Instability in Anti-Solvent | - Avoid using acetone as an anti-solvent for precipitating or washing the adduct. Acetone can react with bisulfite, shifting the equilibrium and causing the adduct to decompose.[3] - Consider using ethyl formate as an alternative anti-solvent, as it has been shown to improve the stability of the adduct.[3] |
| Residual Acidity or Basicity | - Ensure the isolated adduct is washed with a neutral solvent to remove any traces of acid or base that could catalyze decomposition. |
| Extended Contact Time with Solvents | - Minimize the time the adduct is in contact with organic solvents, especially those that can participate in equilibrium reactions. |
Issue 3: Difficulty Regenerating Aldehyde from the Adduct
| Possible Cause | Troubleshooting Steps |
| Incomplete Decomposition of the Adduct | - The regeneration of the aldehyde is an equilibrium process. Use a sufficiently strong base (e.g., sodium hydroxide) or acid to shift the equilibrium towards the free aldehyde.[1][4] - Ensure thorough mixing to allow the base or acid to react with the adduct, which may be in a separate phase. |
| Aldehyde Instability under Regeneration Conditions | - Some aldehydes are sensitive to strong bases or acids.[5] If the aldehyde is prone to side reactions like aldol condensation or oxidation, use the minimum necessary concentration of acid or base and work at low temperatures. - A non-aqueous method using chlorotrimethylsilane (TMS-Cl) in acetonitrile can be employed for base-sensitive aldehydes.[5] |
| Poor Extraction of the Regenerated Aldehyde | - Choose an appropriate organic solvent for extracting the regenerated aldehyde from the aqueous layer. Ensure sufficient volume and multiple extractions for complete recovery. |
Frequently Asked Questions (FAQs)
Q1: Why is my aldehyde bisulfite adduct decomposing in acetone?
A1: Aldehyde bisulfite adduct formation is a reversible reaction. Acetone can also react with sodium bisulfite to form its own bisulfite adduct. This competes with the aldehyde adduct, shifting the equilibrium back towards the free aldehyde and causing your adduct to decompose.[3] It is recommended to use a non-reactive anti-solvent like ethyl formate for precipitation and washing.[3]
Q2: In which solvents are aldehyde bisulfite adducts typically soluble?
A2: Aldehyde bisulfite adducts are salts and are generally soluble in water and dilute aqueous bisulfite solutions.[6] They are typically insoluble in most organic solvents, which allows for their precipitation and separation.[6] However, their solubility in water can sometimes be a challenge during isolation.
Q3: How can I improve the formation of the bisulfite adduct for a poorly reactive aldehyde?
A3: To improve adduct formation for less reactive aldehydes, you can use a water-miscible organic co-solvent like Dimethylformamide (DMF) to increase the interaction between the aldehyde and the aqueous bisulfite.[1][2] Allowing for a longer reaction time can also increase the yield.
Q4: My bisulfite adduct is insoluble in both the organic and aqueous layers. How should I proceed?
A4: For highly non-polar aldehydes, the resulting bisulfite adduct may be insoluble in both the aqueous and organic phases, appearing as a solid at the interface.[1] In this case, the entire mixture can be filtered (e.g., through Celite) to isolate the solid adduct.[1]
Q5: What is the best way to regenerate the aldehyde from its bisulfite adduct?
A5: The aldehyde can be regenerated by treating the adduct with either a dilute acid or a base (like sodium carbonate or sodium hydroxide) in an aqueous solution.[4][5] This shifts the equilibrium back to the aldehyde and bisulfite. The liberated aldehyde can then be extracted with an organic solvent.[1] For aldehydes that are sensitive to aqueous basic conditions, a non-aqueous method using TMS-Cl in acetonitrile can be utilized.[5]
Data Presentation
Table 1: Stability of a Fatty Aldehyde Bisulfite Adduct in Different Organic Solvents
| Organic Solvent | Stability Observation | Rationale for Instability |
| Acetone | Complete degradation over extended contact time. | Acetone reacts with the in-situ generated bisulfite anion, leading to the dissociation of the desired aldehyde adduct.[3] |
| Ethyl Formate | Improved stability compared to acetone. | Ethyl formate does not react with bisulfite, thus not disturbing the adduct equilibrium.[3] |
Experimental Protocols
Protocol 1: Formation and Isolation of Aldehyde Bisulfite Adduct via Liquid-Liquid Extraction
This protocol is adapted from procedures for purifying aldehydes from mixtures.[1][2]
-
Dissolution : Dissolve the crude mixture containing the aldehyde in a water-miscible organic solvent (e.g., methanol, THF, or DMF for aliphatic aldehydes) in a separatory funnel.
-
Adduct Formation : Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds. A precipitate of the bisulfite adduct may form at this stage.[2]
-
Extraction : Add deionized water and a water-immiscible organic solvent (e.g., ethyl acetate/hexanes mixture). Shake the funnel again to partition the components. The charged bisulfite adduct will move to the aqueous layer, while unreacted organic materials will remain in the organic layer.
-
Separation : Allow the layers to separate and drain the aqueous layer containing the bisulfite adduct.
-
Isolation (Optional) : If the adduct is to be isolated as a solid, it can be precipitated from the aqueous solution by adding a suitable anti-solvent like ethyl formate and collected by filtration.
Protocol 2: Regeneration of Aldehyde from Bisulfite Adduct
-
Redissolution : Transfer the aqueous layer containing the bisulfite adduct (from Protocol 1) or the isolated solid adduct dissolved in water to a separatory funnel.
-
Decomposition : Add an organic extraction solvent (e.g., ethyl acetate). Slowly add a base (e.g., 10% sodium carbonate or 1N sodium hydroxide solution) or a dilute acid while monitoring the pH to be strongly basic or acidic.[1][4] This will decompose the adduct and release the free aldehyde.
-
Extraction : Shake the funnel to extract the liberated aldehyde into the organic layer.
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Purification : Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
Visualizations
Caption: Experimental workflow for the purification of aldehydes via bisulfite adduct formation.
Caption: Equilibrium of aldehyde bisulfite adduct formation and decomposition.
References
- 1. Workup [chem.rochester.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
- 4. Bisulfite addition compounds [almerja.com]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 6. Sciencemadness Discussion Board - Bisulfite adducts, iodide adducts, solubility (ketones, aldehydes) - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Heptanal Bisulfite Adduct Equilibrium Reversal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively reversing the heptanal bisulfite adduct equilibrium. Find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the heptanal bisulfite adduct and why is it formed?
The heptanal bisulfite adduct is a water-soluble salt formed by the reversible reaction of heptanal with sodium bisulfite.[1][2] This reaction is often used to purify heptanal from reaction mixtures, as the adduct can be easily separated from other organic components in an aqueous layer.[1][3][4][5]
Q2: Under what conditions is the formation of the heptanal bisulfite adduct favored?
The formation of the adduct is an equilibrium reaction.[1] Generally, large equilibrium constants for aliphatic aldehydes like heptanal indicate that adduct formation is favorable under appropriate pH conditions.[1] The use of a water-miscible solvent like methanol or dimethylformamide (DMF) can enhance the reaction by improving contact between the aqueous bisulfite and the heptanal.[3][5][6]
Q3: What are the primary methods for reversing the heptanal bisulfite adduct equilibrium to regenerate heptanal?
There are three primary methods to reverse the equilibrium and regenerate the free heptanal:
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Basification: Adding a strong base, such as sodium hydroxide (NaOH), shifts the equilibrium back towards the aldehyde.[1][3][5]
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Acidification: The addition of a mineral acid converts the bisulfite ion to sulfurous acid, which decomposes to sulfur dioxide and water, driving the equilibrium to regenerate the aldehyde.[1]
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Nonaqueous Method: For aldehydes sensitive to aqueous basic or acidic conditions, a nonaqueous method using chlorotrimethylsilane (TMS-Cl) in acetonitrile can be employed.[3][4][7]
Q4: Which method of reversal is most suitable for my experiment?
The choice of method depends on the stability of your heptanal molecule and other functional groups present.
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Basification is a common and effective method but can cause side reactions like aldol condensation or epimerization if the aldehyde has enolizable protons.[5] For molecules with base-sensitive groups like esters, prolonged exposure to strong bases can lead to hydrolysis.[3]
-
Acidification is an alternative but can also be incompatible with acid-sensitive functional groups.
-
The nonaqueous TMS-Cl method is ideal for sensitive aldehydes that may degrade under harsh pH conditions.[3][4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of heptanal | Incomplete reversal of the adduct. | - Ensure the pH is strongly basic (pH > 10) when using the basification method.[1][3] - Increase the reaction time or temperature, but monitor for potential side reactions. - For the TMS-Cl method, ensure at least 2 equivalents of TMS-Cl are used.[3] |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Centrifuge the mixture to separate the layers. - Filter the entire mixture through a pad of Celite.[1] | |
| Adduct insolubility. | For non-polar aldehydes, the bisulfite adduct may be insoluble in both the organic and aqueous layers.[1][3] In such cases, the solid adduct can be collected by filtration.[1] The collected solid can then be treated with a base or acid to regenerate the aldehyde. | |
| Product contamination | Sulfur-containing byproducts. | This can occur if the reaction conditions are too harsh. Ensure proper ventilation as sulfur dioxide gas can be generated.[5] Consider using a milder reversal method like the nonaqueous TMS-Cl approach. |
| Side reactions (e.g., aldol condensation). | If your heptanal has enolizable protons, use a weaker base (e.g., sodium carbonate) for basification, although this may require longer reaction times or heating.[5][8] The nonaqueous method is also a good alternative to avoid this. | |
| Heptanal bisulfite adduct precipitates as a sticky gum | Inappropriate solvent system for adduct formation. | Try using a mixture of ethanol and water to help precipitate the adduct as a filterable solid.[5] Azeotropic distillation with toluene to remove water after adduct formation can also yield a more workable solid. |
Experimental Protocols
Method 1: Reversal of Heptanal Bisulfite Adduct by Basification
This protocol is adapted from the "Brindle Bisulfite Workup" and is suitable for routine recovery of heptanal.[1][3]
Materials:
-
Aqueous solution of heptanal bisulfite adduct
-
Sodium hydroxide (NaOH) solution (e.g., 50%)[6]
-
Organic extraction solvent (e.g., ethyl acetate, hexanes)[3][5]
-
Separatory funnel
-
pH indicator strips or pH meter
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Transfer the aqueous layer containing the heptanal bisulfite adduct to a separatory funnel.
-
Add an equal volume of the organic extraction solvent.
-
Slowly add the NaOH solution while monitoring the pH. Continue adding until the aqueous layer is strongly basic (pH ≥ 12).[6]
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The regenerated heptanal will be in the organic layer.
-
Drain the aqueous layer.
-
Wash the organic layer with deionized water (2-3 times) and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent, and remove the solvent under reduced pressure to obtain the purified heptanal.
Method 2: Nonaqueous Reversal using Chlorotrimethylsilane (TMS-Cl)
This method is ideal for heptanal derivatives that are sensitive to aqueous basic or acidic conditions.[3][4][7]
Materials:
-
Heptanal bisulfite adduct
-
Chlorotrimethylsilane (TMS-Cl)
-
Anhydrous acetonitrile
-
Reaction vessel with a nitrogen atmosphere
-
Magnetic stirrer and heating plate
-
Internal standard (e.g., anisole or pyrazine) for yield determination by NMR (optional)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, suspend the heptanal bisulfite adduct in anhydrous acetonitrile.
-
Add at least 2 equivalents of TMS-Cl to the suspension.[3]
-
If desired, add an internal standard for quantitative analysis.
-
Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR, GC) until the reaction is complete. The reaction is often rapid.[3]
-
Cool the reaction mixture to room temperature.
-
Add an organic solvent such as ethyl acetate and wash with water and brine to remove the salts and any remaining TMS-Cl.[7]
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Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the purified heptanal.
Quantitative Data Summary
The following table summarizes the reported yields and conditions for the reversal of aldehyde bisulfite adducts. Note that the specific yields for heptanal may vary depending on the exact experimental conditions.
| Reversal Method | Reagent | Solvent | Temperature | Reaction Time | Reported Yield | Notes |
| Basification | Sodium Hydroxide | Water/Organic Solvent | Ambient | 3 minutes | 97% | Yield can decrease significantly with longer reaction times for base-sensitive substrates (e.g., <50% after 30 minutes for an ester-containing aldehyde).[3] |
| Nonaqueous | Chlorotrimethylsilane (TMS-Cl) | Acetonitrile | 40-60°C | ~2 hours | Quantitative | Ideal for base-sensitive aldehydes.[4][7] |
| Acidification | Mineral Acid | Water/Organic Solvent | Varies | Varies | Not specified | Drives the reaction by converting bisulfite to SO₂ gas.[1] |
Visualizing the Reversal Pathways
The following diagrams illustrate the chemical pathways for the reversal of the heptanal bisulfite adduct equilibrium.
Caption: Chemical pathways for reversing the heptanal bisulfite adduct.
Caption: A typical experimental workflow for the basic hydrolysis method.
References
- 1. Workup [chem.rochester.edu]
- 2. Bisulfite - Wikipedia [en.wikipedia.org]
- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Sciencemadness Discussion Board - Regeneration of benzaldehyde from bisulfite adduct - Powered by XMB 1.9.11 [sciencemadness.org]
Minimizing impurities during aldehyde regeneration from its adduct.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing impurities during the regeneration of aldehydes from their various adducts.
Troubleshooting Guides
This section addresses common issues encountered during aldehyde regeneration experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Yield of the Regenerated Aldehyde
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Extend Reaction Time: Monitor the reaction progress using TLC or GC/MS to ensure it has gone to completion. Some deprotection reactions can be slow.[1] - Increase Reagent Stoichiometry: An insufficient amount of the cleaving reagent can lead to an incomplete reaction. Consider a modest increase in the equivalents of the reagent. - Elevate Temperature: Gently heating the reaction mixture can often drive the equilibrium towards the product. However, be cautious of potential side reactions or decomposition of the target aldehyde at higher temperatures. |
| Decomposition of the Aldehyde | - Use Milder Conditions: If your aldehyde is sensitive to strong acids or bases, traditional regeneration methods may cause degradation.[2] Opt for milder, neutral deprotection methods. For example, for oximes, enzymatic hydrolysis or methods using reagents like cupric chloride dihydrate can be employed.[3] For bisulfite adducts, a non-aqueous method using TMS-Cl in acetonitrile can be effective.[2] - Control Reaction Temperature: For exothermic reactions, use an ice bath to maintain a low temperature and prevent degradation.[4] |
| Product Loss During Work-up | - Optimize Extraction: Ensure the correct solvent and pH are used during liquid-liquid extraction to maximize the partitioning of the aldehyde into the organic phase. - Thorough Rinsing: Rinse all glassware (reaction flask, separatory funnel, etc.) with the extraction solvent to recover any adsorbed product.[5] - Careful Evaporation: If the aldehyde is volatile, use a rotary evaporator with caution. Consider using a lower temperature and higher pressure to prevent product loss. |
| Adduct In-solubility | - For Bisulfite Adducts: If the bisulfite adduct is insoluble in both the organic and aqueous layers, it may appear as a solid between the layers. The entire mixture can be filtered through Celite to isolate the adduct.[6] The aldehyde can then be regenerated from the isolated adduct. Alternatively, increasing the volume of water can help dissolve the adduct.[7] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Over-oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, especially under harsh oxidative conditions.[8] When regenerating from oximes using oxidative methods, choose selective reagents like N-bromophthalimide under microwave irradiation, which can prevent over-oxidation.[8] - Aldol Condensation: In the presence of strong bases, aldehydes with α-hydrogens can undergo self-condensation. Use milder basic conditions or non-aqueous methods where possible. - Racemization/Epimerization: For chiral aldehydes, basic or acidic conditions can lead to the loss of stereochemical integrity. Employ neutral regeneration methods to preserve chirality. |
| Incomplete Removal of Starting Materials or Reagents | - Optimize Purification: Standard purification techniques like column chromatography, distillation, or recrystallization may be necessary. For acidic or basic impurities, an appropriate aqueous wash (e.g., sodium bicarbonate for acids, dilute HCl for bases) during work-up is crucial.[5] - Bisulfite Wash: Unreacted aldehydes can be removed from a product mixture by washing with a saturated sodium bisulfite solution, which forms a water-soluble adduct.[4][6] |
| Contamination from the Adduct-Forming Reagent | - Thorough Washing: Ensure the adduct is thoroughly washed to remove any excess reagent before the regeneration step. - Purification of the Adduct: If the adduct is a crystalline solid, recrystallization can be an effective way to purify it before regenerating the aldehyde. |
Frequently Asked Questions (FAQs)
Q1: Which type of adduct is best for purifying my aldehyde?
A: The choice of adduct depends on the properties of your aldehyde and the impurities you need to remove.
-
Bisulfite adducts are excellent for separating aldehydes from non-carbonyl compounds. The adducts are often crystalline and can be easily separated by filtration.[9] However, this method is generally not suitable for hindered aldehydes.[2]
-
Oximes, hydrazones, and semicarbazones are also crystalline derivatives that are useful for purification.[8][10] They are particularly useful for protecting the aldehyde group during other synthetic transformations.[11]
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Dithioacetals are very stable under both acidic and basic conditions, making them excellent protecting groups for aldehydes during multi-step syntheses.[12][13]
Q2: My aldehyde is sensitive to both strong acids and strong bases. How can I regenerate it from its adduct?
A: For sensitive aldehydes, it is crucial to use mild, neutral regeneration conditions.
-
From Bisulfite Adducts: A non-aqueous method using chlorotrimethylsilane (TMS-Cl) in acetonitrile can regenerate aldehydes from their bisulfite adducts under neutral conditions.[2]
-
From Oximes: Several mild methods are available, including enzymatic hydrolysis or the use of reagents like cupric chloride dihydrate.[3]
-
From Dithioacetals: Oxidative methods using reagents like o-iodoxybenzoic acid (IBX) or electrochemical deprotection can be performed under neutral conditions.[12][14]
Q3: How can I avoid the over-oxidation of my aldehyde to a carboxylic acid during regeneration?
A: Over-oxidation is a common side reaction, particularly when using strong oxidizing agents for the cleavage of oximes or dithioacetals.[8] To minimize this:
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Use milder and more selective oxidizing agents. For example, N-bromophthalimide for oxime deprotection has been shown to be selective for the aldehyde without over-oxidation.[8]
-
Carefully control the reaction conditions, such as temperature and reaction time.
-
Consider non-oxidative cleavage methods where applicable.
Q4: What is the best way to purify the aldehyde after regeneration?
A: The purification method will depend on the physical properties of your aldehyde and the nature of the impurities.
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Extraction: A standard aqueous work-up is the first step to remove water-soluble impurities and reagents.[5]
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Distillation: For volatile aldehydes, distillation can be a very effective purification method.
-
Column Chromatography: This is a versatile technique for removing a wide range of impurities. However, some aldehydes can be unstable on silica gel.[4]
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Recrystallization: If your aldehyde is a solid at room temperature, recrystallization is an excellent method for achieving high purity.
Data Presentation
Table 1: Comparison of Aldehyde Regeneration Methods from Various Adducts
| Adduct Type | Reagent/Method | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| Bisulfite Adduct | Sodium Hydroxide (aq) | >90 | High yield, simple procedure. | Not suitable for base-sensitive aldehydes. |
| Hydrochloric Acid (aq) | >90 | High yield, simple procedure. | Not suitable for acid-sensitive aldehydes. | |
| TMS-Cl in Acetonitrile | 90-100 | Non-aqueous, neutral conditions, suitable for sensitive aldehydes.[2] | Requires anhydrous conditions. | |
| Oxime | CuCl₂·2H₂O | 85-98 | Mild, green chemistry approach, recoverable catalyst.[3] | Requires heating. |
| N-Bromophthalimide (MW) | 85-95 | Fast reaction times, high selectivity, avoids over-oxidation.[8] | Requires microwave reactor. | |
| Gaseous NO₂ | 95-100 | Solvent-free, high yield, short reaction time.[15] | NO₂ is a toxic gas. | |
| Dithioacetal | o-Iodoxybenzoic Acid (IBX) | 80-95 | Mild, neutral conditions, tolerates sensitive functional groups.[12] | IBX can be explosive under certain conditions. |
| Mercury(II) Nitrate | 88-96 | Fast, solid-state reaction, high yields.[16] | Mercury reagents are highly toxic. | |
| Electrochemical Deprotection | 55-100 | Neutral conditions, avoids harsh reagents.[14] | Requires specialized equipment. | |
| Semicarbazone | Gaseous NO₂ | 90-100 | Solvent-free, high yield, chemoselective. | Not suitable for aldehydes with electron-donating groups on an aromatic ring. |
Experimental Protocols
Protocol 1: Regeneration of an Aldehyde from its Bisulfite Adduct (Aqueous Method)
-
Dissolve the bisulfite adduct in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a saturated solution of sodium bicarbonate (for basic conditions) or dilute hydrochloric acid (for acidic conditions) with vigorous shaking until the evolution of gas ceases.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified aldehyde.[4]
Protocol 2: Regeneration of an Aldehyde from its Oxime using Cupric Chloride Dihydrate
-
To a solution of the oxime (1 mmol) in acetonitrile-water (4:1, 5 mL), add cupric chloride dihydrate (2 mmol).
-
Reflux the mixture at 75°C and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.[3]
Protocol 3: Regeneration of an Aldehyde from its Dithioacetal using o-Iodoxybenzoic Acid (IBX)
-
Dissolve the dithioacetal (1 mmol) in a mixture of DMSO and water.
-
Add IBX (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with a saturated solution of sodium thiosulfate to remove any remaining iodine species, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude aldehyde, which may require further purification.[12]
Mandatory Visualizations
Caption: General workflow for aldehyde purification and regeneration from an adduct.
References
- 1. reddit.com [reddit.com]
- 2. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 3. A Green Chemistry Method for the Regeneration of Carbonyl Compounds from Oximes by Using Cupric Chloride Dihydrate as a Recoverable Promoter for Hydrolysis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Workup [chem.rochester.edu]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. tandfonline.com [tandfonline.com]
- 10. Semicarbazone - Wikipedia [en.wikipedia.org]
- 11. Protection and Deprotection [cem.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. sciforum.net [sciforum.net]
- 16. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aldehyde Purification via Bisulfite Adducts
Welcome to the technical support center for aldehyde purification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up aldehyde purification via bisulfite adducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Question: Why is the yield of my precipitated bisulfite adduct low?
Answer: Low yields of the solid adduct can stem from several factors related to the aldehyde's structure and the reaction conditions.
-
Steric Hindrance: The formation of the bisulfite adduct is sensitive to steric hindrance around the carbonyl group. Highly hindered aldehydes may not react efficiently.[1]
-
Adduct Solubility: The adduct of your specific aldehyde, particularly lower molecular weight aldehydes, may be soluble in the reaction mixture and will not precipitate.[2]
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Reagent Quality: The sodium bisulfite solution should be freshly prepared and saturated to ensure maximum reactivity.
-
Solvent Choice: The choice of a water-miscible co-solvent is crucial for bringing the aldehyde and the aqueous bisulfite into contact.[3][4] For aliphatic aldehydes, dimethylformamide (DMF) can improve removal rates.[3]
Solutions:
-
If the adduct is water-soluble, switch from filtration to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[2][5]
-
Try using an ethanol/water mixture, which can sometimes help induce precipitation of the adduct.[2]
-
Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite.[5]
Question: I have a solid forming at the interface between the organic and aqueous layers during extraction. What is it and how do I handle it?
Answer: This is a common issue when working with highly non-polar aldehydes. The resulting bisulfite adduct can be insoluble in both the aqueous and the organic layers, causing it to precipitate at the interface.[5]
Solution: To resolve this, filter the entire biphasic mixture through a pad of Celite. This will remove the insoluble adduct. The two liquid layers can then be separated, and you can proceed with the purification of the non-aldehyde components from the organic layer.[3][5]
Question: My aldehyde is decomposing or undergoing side-reactions during regeneration from the adduct. How can this be prevented?
Answer: Aldehyde regeneration typically requires strongly basic (or acidic) conditions, which can be problematic for sensitive molecules.
-
pH Sensitivity: Functional groups like esters can be hydrolyzed (saponification) under the high pH required for adduct decomposition.[1] Aldehydes with α-stereocenters are prone to epimerization under basic conditions.[6]
-
SO₂ Gas: If your molecule contains sensitive functional groups, such as tri- or tetra-substituted double bonds, dissolved sulfur dioxide (SO₂) gas can cause decomposition.[5]
Solutions:
-
For base-sensitive aldehydes, minimize the exposure time to the base. A rapid extraction following basification can yield high recovery if performed quickly.[1]
-
Consider a non-aqueous method for regeneration. Treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile can regenerate the aldehyde under neutral conditions, avoiding issues with pH-sensitive groups.[1]
-
When working with molecules sensitive to SO₂, use a non-polar organic layer such as hexanes during the extraction to minimize the dissolution of the gas.[5]
Logical Flow for Troubleshooting Purification Issues
Caption: Troubleshooting workflow for bisulfite purification.
Frequently Asked Questions (FAQs)
Question: What is the chemical principle behind purifying aldehydes with sodium bisulfite?
Answer: The purification method is based on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of an aldehyde.[4][7] This reaction forms an α-hydroxy sulfonic acid salt, commonly known as a bisulfite adduct.[7] This adduct is a charged species that is typically water-soluble or precipitates as a solid. This change in physical properties allows it to be easily separated from other non-reactive and less polar organic compounds in a mixture through extraction or filtration.[3][5] The reaction can be reversed by adding a strong base or acid to regenerate the pure aldehyde.[1][5]
Aldehyde-Bisulfite Adduct Reaction Pathway
Caption: Reversible formation of a bisulfite adduct.
Question: Is this purification technique suitable for all types of aldehydes and ketones?
Answer: No, this method has limitations. It is most effective for:
-
Aldehydes: Most aldehydes, including sterically hindered neopentyl aldehydes, react well.[3][4]
-
Ketones: The reaction is generally limited to sterically unhindered cyclic and methyl ketones.[3][5] Highly hindered ketones typically do not form adducts, which allows for the selective purification of aldehydes from ketones.[1]
Question: What are the primary advantages of using bisulfite adducts for purification on a large scale?
Answer: Compared to other methods like column chromatography, purification via bisulfite adducts offers significant advantages for scaling up:
-
Scalability and Cost: The procedure uses inexpensive reagents and relies on simple, scalable unit operations like extraction and filtration, making it more economical than chromatography.[3]
-
Efficiency: It is often faster and less labor-intensive than chromatographic methods.[3]
-
Stable Intermediate: The solid bisulfite adduct is often more stable than the free aldehyde, providing a convenient and stable "hold point" in a multi-step synthesis.[8][9]
-
Improved Purity: It can be a highly effective way to remove impurities, sometimes eliminating the need for chromatography altogether.[8][10]
Question: How do I regenerate the pure aldehyde from its bisulfite adduct?
Answer: The aldehyde is typically recovered by reversing the formation reaction. The most common method is to treat the isolated adduct (either as a solid or in the aqueous layer) with a strong base, such as 50% sodium hydroxide, until the solution is strongly basic (e.g., pH 12).[3][5] This decomposes the adduct, releasing the free aldehyde, which can then be extracted into an immiscible organic solvent.[5] Treatment with acid is also a known method.[1]
Data Presentation
Synthesis of Ionizable Lipids via Bisulfite Adduct Purification
This method has been successfully applied to the scalable synthesis of critical components for mRNA vaccines, such as the ionizable lipid ALC-0315. Using a bisulfite adduct intermediate eliminates the need for chromatographic purification of intermediates.[8][10][11]
| Step / Product | Purity / Yield Metric | Value | Reference |
| Bisulfite Adduct (4) | Yield from alcohol-ester (9) | 90% | [8] |
| Purity by HPLC-CAD | 83% | [8] | |
| ALC-0315 (1) | Crude Purity (from adduct) | 86% | [8] |
| Isolated Yield (after column) | 53% | [8] | |
| Final Purity (after column) | 94.9% | [8] | |
| Overall Yield from starting acid | 37% | [8] |
Experimental Protocols
Caution: The reaction of sodium bisulfite can generate sulfur dioxide (SO₂) gas. All protocols should be performed in a well-ventilated fume hood.[3]
Protocol 1: Purification of an Aromatic Aldehyde
This protocol is adapted for the separation of an aromatic aldehyde from a mixture.[3]
-
Dissolve the crude mixture containing the aldehyde in methanol (e.g., 5 mL).
-
Transfer the solution to a separatory funnel and add 1 mL of saturated aqueous sodium bisulfite.
-
Shake the funnel vigorously for approximately 30 seconds. A precipitate of the adduct may form.
-
Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes) and shake again.
-
Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aromatic aldehyde, while other organic components will remain in the organic layer.
Protocol 2: Purification of an Aliphatic Aldehyde
This protocol uses DMF to improve the removal of aliphatic aldehydes.[3]
-
Dissolve the crude mixture in dimethylformamide (DMF) (e.g., 10 mL).
-
Transfer the solution to a separatory funnel and add 25 mL of saturated aqueous sodium bisulfite.
-
Shake vigorously for 30 seconds.
-
Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes) and shake again.
-
Separate the layers. The aldehyde adduct will be in the aqueous phase.
Protocol 3: Regeneration of the Aldehyde
This protocol describes the recovery of the purified aldehyde from the aqueous layer obtained in Protocol 1 or 2.[3]
-
Isolate the aqueous layer containing the bisulfite adduct.
-
Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).
-
Add 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH. Continue adding until the pH of the aqueous layer is 12.
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and collect the organic phase containing the purified aldehyde. The organic layer can then be dried and concentrated.
General Experimental Workflow
Caption: General workflow for aldehyde purification.
References
- 1. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 2. reddit.com [reddit.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Bisulfite purification: Applications for Epimerizable aldehydes - American Chemical Society [acs.digitellinc.com]
- 7. Sciencemadness Discussion Board - Reactions with Aldehyde/Ketone Bisulfite-Adducts - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Basification of Enolizable Aldehyde Adducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the basification of enolizable aldehyde adducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the basification of enolizable aldehyde adducts?
A1: The three most prevalent side reactions are the retro-aldol reaction, the Cannizzaro reaction, and polymerization. The retro-aldol reaction involves the cleavage of the aldol adduct back into its starting aldehyde and ketone components. The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking alpha-hydrogens, or under strongly basic conditions with some enolizable aldehydes, yielding a carboxylic acid and an alcohol.[1][2][3][4] Polymerization is the undesirable formation of long-chain molecules from the aldehyde starting material, often favored by strongly basic conditions.[5]
Q2: My aldol reaction is showing low yield. What are the likely causes and how can I troubleshoot this?
A2: Low yields in aldol reactions can stem from several factors. The primary culprits are often competing side reactions like the retro-aldol reaction or polymerization. The retro-aldol reaction is an equilibrium process and can be significant if the aldol addition product is not stabilized.[6] Polymerization can consume the starting aldehyde, reducing the amount available for the desired reaction. To troubleshoot, consider the following:
-
Temperature Control: Lowering the reaction temperature can disfavor the retro-aldol reaction and polymerization.
-
Base Selection and Concentration: Use the minimum effective concentration of a suitable base. Stronger bases or high concentrations can promote side reactions.
-
Reaction Time: Monitor the reaction progress to identify the optimal time for quenching, preventing the degradation of the product.
-
Order of Addition: In crossed aldol condensations, slowly adding the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base can minimize self-condensation.[5]
Q3: How can I differentiate between an Aldol Condensation and a Cannizzaro Reaction?
A3: The key difference lies in the structure of the aldehyde. Aldol condensation requires the aldehyde to have at least one acidic alpha-hydrogen, which is necessary for the formation of an enolate ion intermediate.[1][3] In contrast, the Cannizzaro reaction is characteristic of aldehydes that lack alpha-hydrogens.[1][2][3] The reaction conditions also differ; aldol condensations are typically carried out with catalytic amounts of base, while the Cannizzaro reaction often requires a high concentration of a strong base.[2]
Troubleshooting Guides
Issue 1: Predominance of Retro-Aldol Reaction Products
Symptoms:
-
Low yield of the desired β-hydroxy aldehyde adduct.
-
Presence of starting aldehyde and/or ketone in the final product mixture.
Root Causes:
-
The aldol addition is a reversible reaction, and the equilibrium may favor the starting materials under certain conditions.[6]
-
Elevated reaction temperatures can shift the equilibrium towards the retro-aldol products.
-
The pH of the reaction mixture can influence the rate of the retro-aldol reaction.
Solutions:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain a low reaction temperature (e.g., 0-5 °C). | Reduces the rate of the retro-aldol reaction, shifting the equilibrium towards the product. |
| pH Control | Maintain the pH in a moderately basic range. | While basic conditions are necessary for enolate formation, excessively high pH can accelerate the retro-aldol reaction. The optimal pH will be substrate-dependent. |
| Product Removal | If feasible, remove the product from the reaction mixture as it is formed. | This can be achieved through techniques like crystallization or extraction to shift the equilibrium towards product formation. |
Issue 2: Formation of Cannizzaro Reaction Byproducts
Symptoms:
-
Presence of a carboxylic acid and an alcohol corresponding to the starting aldehyde in the product mixture.
-
Reduced yield of the aldol adduct.
Root Causes:
-
Use of an aldehyde that lacks α-hydrogens.
-
Application of highly concentrated strong bases, which can promote the Cannizzaro reaction even for some enolizable aldehydes.[2]
-
The Cannizzaro reaction is generally slower than the aldol reaction, but it can become competitive under forcing conditions.[1]
Solutions:
| Parameter | Recommended Action | Rationale |
| Base Strength | Use a weaker base (e.g., Na2CO3, K2CO3) or a hindered strong base (e.g., LDA) in stoichiometric amounts. | Weaker bases are less likely to induce the hydride transfer required for the Cannizzaro reaction. Hindered bases favor deprotonation at the α-carbon over nucleophilic attack at the carbonyl carbon. |
| Base Concentration | Use a catalytic amount of base whenever possible. | Minimizes the concentration of hydroxide ions available to initiate the Cannizzaro reaction. |
| Reactant Choice | In crossed aldol reactions, use a non-enolizable aldehyde as the electrophile and slowly add the enolizable aldehyde. | This strategy directs the reaction towards the desired crossed aldol product and minimizes self-condensation and Cannizzaro side reactions.[5] |
Issue 3: Polymerization of the Aldehyde
Symptoms:
-
Formation of an insoluble, often resinous or oily, material in the reaction flask.
-
Significant loss of starting aldehyde and low yield of the desired product.
Root Causes:
-
Enolizable aldehydes, especially simple ones like acetaldehyde, are prone to polymerization under basic conditions.[5]
-
High concentrations of strong bases and elevated temperatures can accelerate polymerization.
Solutions:
| Parameter | Recommended Action | Rationale |
| Inhibitor Addition | Add a polymerization inhibitor, such as hydroquinone or certain amines (e.g., ethylenediamine), to the reaction mixture.[2] | These compounds can quench radical intermediates that may initiate polymerization. |
| pH Adjustment | Maintain a slightly acidic pH (around 4.5-5.6) for the aldehyde solution before introducing it to the basic reaction mixture.[7] | This can enhance the stability of the aldehyde and reduce its tendency to self-polymerize. |
| Temperature Control | Conduct the reaction at low temperatures. | Slows down the rate of polymerization. |
Quantitative Data Summary
The following table provides illustrative data on the influence of the base on the self-condensation of a generic enolizable aldehyde. Note that actual yields are highly dependent on the specific substrate and reaction conditions.
| Base | Concentration | Temperature (°C) | Aldol Adduct Yield (%) | Side Product(s) |
| NaOH | 10% aq. | 25 | ~60% | Polymer, Retro-aldol products |
| KOH | 10% aq. | 25 | ~65% | Polymer, Retro-aldol products |
| Na2CO3 | Saturated aq. | 25 | ~75% | Minor retro-aldol products |
| LDA | 1.0 M in THF | -78 | >95% | Minimal |
Experimental Protocols
Protocol for Minimizing Side Reactions in a Crossed Aldol Condensation (Acetaldehyde and Benzaldehyde)
This protocol is designed to favor the formation of cinnamaldehyde by minimizing the self-condensation of acetaldehyde and the Cannizzaro reaction of benzaldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.1 equivalents) to the benzaldehyde solution and cool the mixture to 15-20°C in an ice bath.
-
Slow Addition of Enolizable Aldehyde: Prepare a solution of acetaldehyde (1 equivalent) in ethanol. Add this solution dropwise to the stirred benzaldehyde-base mixture over a period of 30-60 minutes, maintaining the temperature below 25°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute hydrochloric acid until the pH is neutral. The product, cinnamaldehyde, will often separate as an oil or solid.
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.
Visualizations
Caption: Overview of potential reaction pathways during basification.
Caption: A logical workflow for troubleshooting common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to Confirming Heptanal Bisulfite Adduct Structure via ¹³C NMR Spectroscopy
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on utilizing ¹³C NMR spectroscopy to confirm the structure of the heptanal bisulfite adduct. The formation of this adduct is a reversible reaction used in purification processes, and confirming its structure is crucial for reaction monitoring and quality control.
The primary structural change involves the conversion of the aldehyde functional group in heptanal into a α-hydroxysulfonic acid derivative. This transformation is readily identifiable by comparing the ¹³C NMR spectra of the starting material and the product. The most significant indicator is the disappearance of the characteristic aldehyde carbonyl carbon signal and the appearance of a new signal for the carbon atom bonded to both a hydroxyl and a sulfonate group.
Structural Transformation: Heptanal to Bisulfite Adduct
The reaction between heptanal and sodium bisulfite results in the nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon of the aldehyde. This forms the heptanal sodium bisulfite adduct, also known as sodium 1-hydroxyheptane-1-sulfonate[1].
Heptanal: CH₃(CH₂)₅CHO Heptanal Bisulfite Adduct: CH₃(CH₂)₅CH(OH)SO₃Na
The key structural change is the conversion of the sp² hybridized carbonyl carbon into an sp³ hybridized carbon, which is now chiral and bonded to a hydroxyl group, a sulfonate group, a hydrogen, and the hexyl chain.
Comparative ¹³C NMR Spectral Data
The most definitive method to confirm the formation of the heptanal bisulfite adduct is to compare the ¹³C NMR spectrum of the product with that of the starting heptanal. The expected chemical shifts are summarized below. The disappearance of the aldehyde carbonyl peak and the appearance of the C1 adduct peak are the key diagnostic features.
| Carbon Atom | Heptanal (Expected δ ppm) | Heptanal Bisulfite Adduct (Expected δ ppm) | Rationale for Shift Change |
| C1 (Carbonyl/Adduct) | 190 - 200[2][3] | 80 - 95 | The highly deshielded aldehyde carbonyl carbon is replaced by a carbon singly bonded to two electronegative atoms (O and S), shifting the signal significantly upfield. |
| C2 | 30 - 45 | 30 - 40 | Minor shift due to the change in the adjacent functional group from C=O to -CH(OH)SO₃Na. |
| C3 - C6 | 20 - 35[4] | 20 - 35 | Minimal changes are expected for carbons further away from the reaction center. |
| C7 (Methyl) | 10 - 15[3] | 10 - 15 | The terminal methyl group is least affected and its chemical shift should remain relatively constant. |
Experimental Workflow for Structural Confirmation
A logical workflow is essential for efficiently confirming the adduct's structure. The following diagram outlines the key steps from sample preparation to final data analysis.
Detailed Experimental Protocol: ¹³C NMR Acquisition
This protocol provides a general guideline for acquiring a ¹³C NMR spectrum to confirm the formation of the heptanal bisulfite adduct. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.
1. Sample Preparation:
-
Heptanal (Reference): Dissolve 50-100 mg of heptanal in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Heptanal Bisulfite Adduct: The adduct is a salt and is typically insoluble in CDCl₃. Dissolve 50-100 mg of the dried adduct in approximately 0.7 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). D₂O is often preferred due to its ability to exchange with the hydroxyl proton.
2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 or similar).
-
Solvent: Specify the solvent used (e.g., D₂O, DMSO-d₆).
-
Spectral Width (SW): ~240 ppm (e.g., from -20 to 220 ppm).
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2 - 5 seconds. A longer delay ensures better quantitative data for quaternary carbons, although for simple identification, 2 seconds is often sufficient.
-
Number of Scans (NS): 1024 - 4096 scans. The number of scans will depend on the sample concentration. The adduct C1 carbon is a methine and should give a reasonable signal.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply a line broadening (LB) of 1-2 Hz using an exponential multiplication function.
-
Perform a Fourier Transform (FT).
-
Phase the spectrum carefully to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Reference the spectrum. If using D₂O, the residual HDO signal is not suitable for ¹³C referencing. An internal standard like DSS or referencing to the known shift of a solvent is required. For DMSO-d₆, the solvent peak can be used for referencing (δ ≈ 39.52 ppm).
By following this guide, researchers can confidently utilize ¹³C NMR spectroscopy to verify the successful formation of the heptanal bisulfite adduct, ensuring the integrity of their purification processes and downstream applications.
References
Validating Heptanal Purity: A Comparative Guide to HPLC-CAD and GC-FID after Bisulfite Purification
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is paramount. Heptanal, a common aliphatic aldehyde, often requires purification to remove impurities that can affect downstream reactions and final product quality. Bisulfite purification is a classic and effective method for this purpose. However, validating the purity of the regenerated heptanal requires robust analytical techniques.
This guide provides a comprehensive comparison of two analytical methods for validating heptanal purity post-bisulfite purification: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Gas Chromatography with Flame Ionization Detection (GC-FID). We present detailed experimental protocols, comparative data, and a discussion of the advantages and limitations of each technique to aid researchers in selecting the most appropriate method for their needs.
Bisulfite Purification of Heptanal: A Workflow Overview
Bisulfite purification leverages the reversible reaction between an aldehyde and sodium bisulfite to form a solid, water-soluble adduct. This allows for the separation of the aldehyde from non-aldehydic impurities. The purified aldehyde is then regenerated by treating the adduct with a base.
A Comparative Guide to Heptanal Purification: Sodium Bisulfite Adduct vs. Alternative Techniques
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. Heptanal, a key aldehyde in the synthesis of fragrances, lubricants, and pharmaceuticals, often requires rigorous purification to remove byproducts and unreacted reagents. This guide provides an objective comparison of the widely used heptanal sodium bisulfite adduct method against other common purification techniques, supported by experimental data and detailed protocols.
The selection of an appropriate purification strategy depends on several factors, including the scale of the reaction, the nature of the impurities, the required final purity, and considerations of time and cost. This document explores the nuances of fractional distillation, column chromatography, and other chemical derivatization methods, evaluating their performance against the formation of the this compound adduct.
Performance Comparison of Heptanal Purification Techniques
The following table summarizes the key performance indicators for various methods of heptanal purification. The data presented is a synthesis of reported values from scientific literature and technical documentation. It is important to note that actual results can vary based on specific experimental conditions.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Time Efficiency | Cost | Key Advantages | Key Disadvantages |
| Sodium Bisulfite Adduct | >95 | 85 - 95 | Fast (typically < 2 hours) | Low | High selectivity for aldehydes, simple procedure, green chemistry.[1] | Not suitable for hindered aldehydes, requires regeneration step. |
| Fractional Distillation | Up to 99.8 (for similar alkanes) | 60 - 80 | Moderate to Slow (several hours) | Moderate | Good for large scale, effective for separating components with different boiling points.[2][3] | Less effective for azeotropic mixtures or heat-sensitive compounds.[3] |
| Column Chromatography | >98 | 70 - 90 | Slow (can take several hours to days) | High | High resolution, applicable to a wide range of compounds. | Requires large volumes of solvent, can be complex to optimize. |
| Preparative HPLC | >99 | 50 - 80 | Very Slow (highly dependent on scale) | Very High | Highest resolution and purity achievable.[4][5][6][7][8] | Expensive, limited sample loading capacity.[5][8] |
| Girard's Reagents | High (not specified for heptanal) | Moderate to High | Moderate | Moderate | Effective for isolating aldehydes and ketones from complex mixtures.[9][10][11] | Reagents can be expensive, requires specific reaction conditions.[9][11] |
| Dimedone Derivatization | High (not specified for heptanal) | 83 - 96 (for benzaldehyde)[12] | Moderate | Low | Forms stable crystalline derivatives, good for quantification.[12][13][14][15] | Regeneration of the aldehyde can be challenging. |
Experimental Protocols
Heptanal Purification via Sodium Bisulfite Adduct Formation
This method relies on the reversible reaction of heptanal with sodium bisulfite to form a water-soluble adduct, which can be easily separated from organic impurities.[16][17] The pure heptanal is then regenerated by treating the adduct with an acid or base.[17]
Materials:
-
Crude heptanal
-
Saturated sodium bisulfite solution
-
Diethyl ether (or other suitable organic solvent)
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Stirring apparatus
Procedure:
-
Adduct Formation: Dissolve the crude heptanal in a suitable organic solvent like diethyl ether in a flask. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously for 30-60 minutes. The sodium bisulfite adduct of heptanal will precipitate as a white solid or dissolve in the aqueous phase.
-
Separation: Transfer the mixture to a separatory funnel. Separate the aqueous layer containing the bisulfite adduct from the organic layer which contains the impurities. Wash the organic layer with a small amount of water and combine the aqueous layers.
-
Regeneration of Heptanal: To the combined aqueous layers, slowly add a 10% sodium hydroxide solution while stirring until the solution is basic (pH > 10). This will hydrolyze the bisulfite adduct, regenerating the heptanal.
-
Extraction and Drying: Extract the regenerated heptanal from the aqueous solution using diethyl ether. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to obtain purified heptanal.
Caption: Workflow for Heptanal Purification via Sodium Bisulfite Adduct.
Fractional Distillation of Heptanal
This technique is suitable for separating heptanal from impurities with significantly different boiling points.[2][3][18]
Materials:
-
Crude heptanal
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Place the crude heptanal and boiling chips in the distillation flask.
-
Heating: Gently heat the distillation flask. The mixture will begin to boil, and the vapor will rise into the fractionating column.
-
Fractionation: As the vapor mixture rises through the column, it will undergo multiple condensation and vaporization cycles, enriching the vapor with the more volatile component (heptanal, b.p. 152.8 °C).
-
Collection: The purified heptanal vapor will reach the top of the column, pass into the condenser, and be collected in the receiving flask. Monitor the temperature at the top of the column; a stable temperature close to the boiling point of heptanal indicates that the pure compound is being distilled.
-
Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
Caption: Workflow for Heptanal Purification by Fractional Distillation.
Column Chromatography of Heptanal
This method separates heptanal from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude heptanal
-
Silica gel (or other suitable stationary phase)
-
Solvent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates for monitoring
Procedure:
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen solvent system.
-
Sample Loading: Dissolve the crude heptanal in a minimal amount of the solvent and carefully load it onto the top of the silica gel column.
-
Elution: Pass the solvent system through the column. The components of the mixture will travel down the column at different rates.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified heptanal.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified heptanal.
Chemical Signaling Pathway: Heptanal-Sodium Bisulfite Reaction
The purification of heptanal using sodium bisulfite is based on a reversible nucleophilic addition reaction. The bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanal. This forms a tetrahedral intermediate which then rearranges to the stable, water-soluble α-hydroxy sulfonate, the this compound adduct.
References
- 1. Bisulfite purification: Applications for Epimerizable aldehydes - American Chemical Society [acs.digitellinc.com]
- 2. Purification [chem.rochester.edu]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 7. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. | PDF or Rental [articles.researchsolutions.com]
- 16. This compound | 13495-04-0 | Benchchem [benchchem.com]
- 17. Workup [chem.rochester.edu]
- 18. Fractional Distillation [sites.pitt.edu]
A Comparative Guide to LC-MS Analysis for the Validation of Aldehyde-Bisulfite Adducts
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aldehydes is critical in diverse fields, from monitoring environmental pollutants and food quality to understanding disease pathology and ensuring pharmaceutical product stability. Aldehydes are highly reactive compounds, often present at low concentrations in complex matrices, making their analysis challenging. A common strategy involves the formation of aldehyde-bisulfite adducts, which can serve as stable intermediates for analysis. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the direct validation of these adducts against other established analytical techniques.
The Role of Aldehyde-Bisulfite Adducts in Analysis
Aldehydes readily and reversibly react with bisulfite to form stable, non-volatile, and water-soluble adducts. This reaction can be exploited in analytical workflows to trap and stabilize otherwise reactive and volatile aldehydes, facilitating their extraction and analysis. While traditionally these adducts were often used to purify aldehydes, with subsequent release of the free aldehyde before analysis, modern LC-MS techniques offer the potential for direct analysis of the adducts themselves. This approach can simplify sample preparation and provide a more accurate measure of the original aldehyde concentration.
Comparison of Analytical Methodologies
The choice of analytical method for aldehyde quantification depends on the specific aldehyde, the sample matrix, and the required sensitivity and selectivity. Here, we compare the direct LC-MS analysis of aldehyde-bisulfite adducts with two primary alternative approaches: LC-MS of derivatized aldehydes and Gas Chromatography-Mass Spectrometry (GC-MS) of underivatized aldehydes.
| Parameter | Direct LC-MS of Aldehyde-Bisulfite Adducts | LC-MS of Derivatized Aldehydes (e.g., with DNPH) | GC-MS of Underivatized Aldehydes |
| Principle | Direct analysis of the stable, non-volatile adduct. | Chemical derivatization to form a stable, UV-active, or easily ionizable product. | Analysis of volatile aldehydes in the gas phase. |
| Sample Preparation | Formation of the bisulfite adduct in the sample matrix. | Derivatization reaction, followed by extraction of the derivative. | Headspace sampling or solvent extraction. |
| Selectivity | High, based on chromatographic separation and specific mass-to-charge ratio of the adduct. | High, dependent on the specificity of the derivatizing agent and MS detection. | Moderate, potential for co-elution of similar volatile compounds. |
| Sensitivity (LOD/LOQ) | Method dependent, can be very sensitive with optimized MS conditions.[1] | Generally very high, with LODs in the low ng/mL to pg/mL range.[2][3] | Good for volatile aldehydes, with LODs in the low ng/mL range.[1] |
| Linearity | Good linearity reported for specific applications. | Excellent linearity over a wide concentration range. | Good linearity, but can be affected by matrix effects. |
| Recovery | Good recovery has been demonstrated in food and biological matrices. | Variable, can be affected by derivatization efficiency and extraction recovery. | Highly dependent on the volatility of the aldehyde and the extraction method. |
| Advantages | - Simpler sample preparation- Traps and stabilizes reactive aldehydes- Avoids potential artifacts from derivatization | - Well-established methods with extensive literature- High sensitivity and selectivity- Wide applicability to various aldehydes | - No derivatization required- Suitable for volatile aldehydes- Can be coupled with headspace for automation |
| Disadvantages | - Less established for a wide range of aldehydes- Potential for adduct instability in certain mobile phases- Limited comparative data available | - Derivatization can be time-consuming and introduce errors- Reagents can be hazardous- Incomplete reactions can lead to underestimation | - Not suitable for non-volatile aldehydes- Potential for thermal degradation of analytes- Matrix effects can be significant |
Experimental Protocols
Direct LC-MS/MS Analysis of Aldehyde-Bisulfite Adducts (Hydroxymethylsulfonate Example)
This protocol is adapted from methods used for the analysis of sulfites in food by converting them to the formaldehyde-bisulfite adduct, hydroxymethylsulfonate (HMS).
a. Sample Preparation (Adduct Formation)
-
Homogenize the sample in an extraction solution of 0.2% formaldehyde in 50 mM ammonium acetate buffer (pH 4.5).
-
Sonicate and centrifuge the sample to separate the supernatant containing the HMS adduct.
-
Clean up the extract using a C18 solid-phase extraction (SPE) cartridge to remove non-polar interferences.
-
Heat the eluate to ensure the conversion of any reversibly bound sulfites to the stable HMS adduct.
b. LC-MS/MS Analysis
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining the polar bisulfite adducts.
-
Column: A HILIC column (e.g., silica-based).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is generally used for the negatively charged bisulfite adducts.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the transition from the precursor ion (the adduct) to a specific product ion. For HMS, this could be the transition from m/z 111 to m/z 93 (loss of H₂O).
-
LC-MS/MS Analysis of DNPH-Derivatized Aldehydes
a. Sample Preparation (Derivatization)
-
Acidify the sample and add a solution of 2,4-dinitrophenylhydrazine (DNPH).
-
Allow the reaction to proceed to form the DNPH-hydrazone derivatives.
-
Extract the derivatives using a suitable organic solvent (e.g., acetonitrile or dichloromethane).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
b. LC-MS/MS Analysis
-
Chromatography: Reversed-phase chromatography is typically used.
-
Column: A C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid).
-
-
Mass Spectrometry:
-
Ionization: ESI in positive or negative ion mode, depending on the specific aldehyde derivative.
-
Detection: MRM for quantification, monitoring the specific fragmentation of the derivatized aldehyde.
-
GC-MS Analysis of Underivatized Aldehydes
a. Sample Preparation
-
For liquid samples, utilize headspace sampling where the volatile aldehydes partition into the gas phase above the sample.
-
For solid samples, solvent extraction followed by direct injection can be used.
b. GC-MS Analysis
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient to separate aldehydes based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Full scan for identification or selected ion monitoring (SIM) for quantification.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflows for the three compared analytical methods.
Caption: Logical relationships between an aldehyde and its analytical forms.
Conclusion
The direct LC-MS analysis of aldehyde-bisulfite adducts presents a promising and streamlined approach for the validation and quantification of aldehydes. By forming a stable adduct in the initial sample preparation step, this method effectively traps reactive aldehydes and simplifies the analytical workflow. While derivatization followed by LC-MS remains a highly sensitive and well-established technique, and direct GC-MS is suitable for volatile aldehydes, the direct adduct analysis method offers a compelling alternative, particularly when dealing with complex matrices or when minimizing sample manipulation is a priority. Further research and method development for a broader range of aldehyde-bisulfite adducts will likely expand the application of this efficient analytical strategy.
References
A Comparative Guide to Aldehyde Separation: Moving Beyond Sodium Bisulfite
For decades, the reversible reaction of aldehydes with sodium bisulfite to form crystalline adducts has been a cornerstone of their purification and separation from ketones and other non-reactive compounds. However, the limitations of this classical method, such as the sometimes difficult decomposition of the adduct and potential for side reactions, have spurred the development and application of alternative techniques. This guide provides a comprehensive comparison of traditional and modern methods for aldehyde separation, offering researchers, scientists, and drug development professionals the detailed information needed to select the optimal strategy for their specific application.
This comparison will delve into the utility of Girard's reagents, dimedone, and mercaptal formation as viable alternatives to the sodium bisulfite method. We will examine the experimental protocols, quantitative performance, and the underlying chemical principles of each technique.
Comparative Performance of Aldehyde Separation Methods
The selection of an appropriate method for aldehyde separation is contingent on factors such as the stability of the aldehyde, the nature of the impurities, and the desired scale of the purification. The following table summarizes the key performance indicators for the methods discussed in this guide.
| Method | Reagent | Principle | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Sodium Bisulfite Adduct Formation | Sodium bisulfite (NaHSO₃) | Nucleophilic addition to form a crystalline, water-soluble adduct. | >95[1] | >95[1] | Cost-effective, simple procedure, high purity of isolated adduct.[2] | Adduct can be difficult to decompose, not suitable for sterically hindered aldehydes, potential for side reactions under harsh cleavage conditions.[3] |
| Girard's Reagents | Girard's Reagent T or P | Forms water-soluble hydrazones with aldehydes and ketones. | High recovery reported[4] | High | High efficiency, applicable to a wide range of carbonyls, mild reaction conditions.[4] | Reagents are more expensive than sodium bisulfite, requires a specific protocol for aldehyde regeneration. |
| Dimedone Derivatization | Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | Forms a stable, crystalline derivative with aldehydes. | 83-96[5] | High | High selectivity for aldehydes, crystalline derivatives are easily isolated by filtration.[6] | Regeneration of the aldehyde from the stable adduct requires specific conditions. |
| Mercaptal Formation (Thioacetalization) | Thiols (e.g., 1,3-propanedithiol) | Forms a stable thioacetal with aldehydes. | High | High | Protects the aldehyde functionality, stable to a wide range of reagents. | Requires a two-step process (protection and deprotection), thiols often have unpleasant odors. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of any chemical separation technique. Below are the methodologies for the key experiments discussed in this guide.
Sodium Bisulfite Method
This protocol is adapted from a well-established procedure for the removal of aromatic and aliphatic aldehydes from mixtures.[1]
Materials:
-
Aldehyde-containing mixture
-
Methanol (for aromatic aldehydes) or Dimethylformamide (DMF) (for aliphatic aldehydes)
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Organic solvent for extraction (e.g., 10% ethyl acetate/hexanes)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure for Aromatic Aldehydes:
-
Dissolve the mixture containing the aromatic aldehyde in methanol and transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite and shake the funnel vigorously for approximately 30 seconds.
-
Add deionized water and the organic extraction solvent. Shake vigorously to ensure thorough mixing.
-
Allow the layers to separate and drain the lower aqueous layer containing the bisulfite adduct.
-
Wash the organic layer with deionized water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to recover the non-aldehyde components.
-
To recover the aldehyde, the aqueous layer containing the adduct can be treated with a base (e.g., sodium carbonate or sodium hydroxide) and then extracted with an organic solvent.[2]
Procedure for Aliphatic Aldehydes:
-
Dissolve the mixture containing the aliphatic aldehyde in DMF and transfer to a separatory funnel.
-
Follow steps 2-6 as described for aromatic aldehydes.
Girard's Reagent Method
Girard's reagents (T and P) react with aldehydes and ketones to form water-soluble hydrazones, which can then be separated from water-insoluble compounds. The aldehyde can be regenerated by hydrolysis.
Materials:
-
Aldehyde-containing mixture
-
Girard's Reagent T or P
-
Ethanol
-
Acetic acid
-
Organic solvent for extraction (e.g., diethyl ether)
-
Hydrochloric acid (for regeneration)
Procedure:
-
Dissolve the aldehyde-containing mixture in a solution of ethanol containing about 10% acetic acid.
-
Add Girard's Reagent T or P to the solution and reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into a separatory funnel containing ice water and diethyl ether.
-
Shake the funnel and separate the layers. The aqueous layer will contain the Girard derivative of the aldehyde.
-
Wash the ether layer with water to ensure complete extraction of the derivative. The combined aqueous layers contain the aldehyde derivative.
-
To regenerate the aldehyde, acidify the aqueous solution with hydrochloric acid and heat. The aldehyde can then be recovered by extraction with an organic solvent.
Dimedone Method
Dimedone reacts specifically with aldehydes to form a crystalline derivative that can be easily separated by filtration.
Materials:
-
Aldehyde-containing mixture
-
Dimedone
-
Ethanol or an ethanol/water mixture
-
Catalyst (e.g., piperidine or other base, optional)
Procedure:
-
Dissolve the aldehyde-containing mixture and a stoichiometric amount of dimedone in ethanol or an ethanol/water mixture.
-
A catalytic amount of a base can be added to accelerate the reaction.
-
Stir the mixture at room temperature or with gentle heating. The dimedone derivative of the aldehyde will precipitate out of the solution.
-
Collect the crystalline product by filtration and wash it with cold solvent to remove any impurities.
-
The regeneration of the aldehyde from the dimedone adduct can be achieved, although specific conditions may vary depending on the stability of the aldehyde.
Mercaptal Formation (Thioacetalization) and Deprotection
This method involves the protection of the aldehyde as a thioacetal, purification, and subsequent deprotection to yield the pure aldehyde.
Materials for Thioacetalization:
-
Aldehyde-containing mixture
-
A thiol (e.g., 1,3-propanedithiol)
-
A Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, TsOH)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure for Thioacetalization:
-
Dissolve the aldehyde-containing mixture in an anhydrous solvent under an inert atmosphere.
-
Add the thiol followed by a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction with a basic solution (e.g., saturated sodium bicarbonate).
-
Extract the thioacetal with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate.
-
The thioacetal can then be purified by column chromatography.
Materials for Deprotection (Dethioacetalization):
-
Purified thioacetal
-
A reagent for cleavage (e.g., N-bromosuccinimide (NBS), mercury(II) chloride, or other oxidative or mercury-based reagents)
-
Aqueous organic solvent (e.g., acetone/water)
Procedure for Deprotection:
-
Dissolve the purified thioacetal in an aqueous organic solvent.
-
Add the deprotection reagent and stir the mixture. The reaction conditions (temperature, time) will depend on the chosen reagent.
-
Upon completion, the reaction is worked up to remove the reagent byproducts.
-
The pure aldehyde is then isolated by extraction and purified further if necessary.
Visualizing the Separation Workflows
To better illustrate the logical flow of these separation techniques, the following diagrams have been generated using the DOT language.
Caption: Workflow diagrams for aldehyde separation methods.
Signaling Pathways and Logical Relationships
The choice of a separation method is often guided by the chemical properties of the aldehyde and the impurities present. The following diagram illustrates the decision-making process based on these factors.
Caption: Decision tree for selecting an aldehyde separation method.
Conclusion
While the sodium bisulfite method remains a valuable tool for aldehyde purification, a range of effective alternatives offers greater flexibility and may be more suitable for specific substrates and applications. Girard's reagents provide a highly efficient method for forming water-soluble derivatives, while dimedone offers excellent selectivity for aldehydes, yielding easily isolable crystalline products. For aldehydes that are sensitive to the conditions required for adduct formation and cleavage, protection as a thioacetal followed by purification and deprotection is a robust strategy. By understanding the principles and protocols of these diverse methods, researchers can make informed decisions to achieve optimal separation and purification of aldehydes in their synthetic and developmental workflows.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the efficiency of sodium bisulfite vs. sodium metabisulfite.
A Comparative Guide to the Efficiency of Sodium Bisulfite and Sodium Metabisulfite for Researchers, Scientists, and Drug Development Professionals
In the realms of research, scientific experimentation, and pharmaceutical development, the selection of appropriate reagents is paramount to ensuring the integrity and stability of products and processes. Among the commonly utilized reducing agents and antioxidants are sodium bisulfite (NaHSO₃) and sodium metabisulfite (Na₂S₂O₅). While often used for similar purposes, a nuanced understanding of their chemical properties and efficiency is crucial for optimal application. This guide provides an objective comparison of these two compounds, supported by available data and detailed experimental methodologies.
Chemical Properties and Stoichiometry
Sodium bisulfite and sodium metabisulfite are closely related sulfur-based salts. The key distinction lies in their chemical structure and behavior in aqueous solutions.[1] Sodium bisulfite exists as the bisulfite anion (HSO₃⁻) in solution.[1] In contrast, sodium metabisulfite is a salt of disulfurous acid and, upon dissolution in water, hydrolyzes to yield two equivalents of sodium bisulfite.[2][3]
Chemical Equation of Sodium Metabisulfite Dissolution:
Na₂S₂O₅ (s) + H₂O (l) → 2 NaHSO₃ (aq)[2][3]
This fundamental reaction underscores a critical aspect of their comparative efficiency: sodium metabisulfite is a more concentrated source of the active bisulfite ion on a molar mass basis.
Data Presentation: A Comparative Overview
The following table summarizes the key chemical and physical properties of sodium bisulfite and sodium metabisulfite.
| Property | Sodium Bisulfite | Sodium Metabisulfite | Reference(s) |
| Chemical Formula | NaHSO₃ | Na₂S₂O₅ | [1][4] |
| Molar Mass | 104.06 g/mol | 190.11 g/mol | [1] |
| Appearance | White crystalline powder | White or yellowish-white crystalline powder | [4] |
| Odor | Slight sulfur odor | Pungent sulfur dioxide-like odor | [4] |
| Bisulfite Equivalence | 1 mole NaHSO₃ → 1 mole HSO₃⁻ | 1 mole Na₂S₂O₅ → 2 moles HSO₃⁻ | [2][3] |
| Primary Functions | Reducing agent, antioxidant, preservative | Reducing agent, antioxidant, preservative, sterilizing agent | [4][5] |
Efficiency Comparison in Key Applications
The efficiency of both compounds is primarily determined by the concentration of the bisulfite ion they generate in solution. Due to its hydrolysis to two bisulfite equivalents, sodium metabisulfite is often considered the more efficient choice in applications where a higher concentration of bisulfite is desired from a smaller mass of solid material.[5]
Dechlorination
Both sodium bisulfite and sodium metabisulfite are effective and fast-acting agents for the removal of free chlorine from water, a critical step in many pharmaceutical and research processes to protect sensitive equipment and materials. The active agent in this process is the bisulfite ion.
Reaction with Hypochlorous Acid:
2 HSO₃⁻ (aq) + 2 HOCl (aq) → H₂SO₄ (aq) + 2 HCl (aq) + Na₂SO₄ (aq)
The stoichiometry of this reaction dictates the amount of each compound required for complete dechlorination.
| Parameter | Value | Reference(s) |
| Theoretical Stoichiometry (Na₂S₂O₅ to free chlorine) | 1.34 mg Na₂S₂O₅ per 1.0 mg free chlorine | |
| Practical Dosing Recommendation (Na₂S₂O₅ to free chlorine) | ~2.0 - 3.0 mg Na₂S₂O₅ per 1.0 mg free chlorine |
Given that sodium metabisulfite yields two bisulfite ions, it is the more economical choice for dechlorination on a weight basis.
Antioxidant in Pharmaceutical Formulations
Sodium bisulfite and sodium metabisulfite are widely used as antioxidants in pharmaceutical formulations, particularly in injectable drugs containing catecholamines like epinephrine (adrenaline), to prevent oxidative degradation.[6][7] While both are effective, the choice often comes down to formulation compatibility and desired concentration.
However, it is crucial to note that sulfites, including bisulfite, can also react with certain active pharmaceutical ingredients. For instance, in epinephrine solutions, sodium bisulfite can lead to the formation of epinephrine sulfonate, an inactive degradation product.[7] Interestingly, studies have shown that in the presence of light, bisulfite can act as a pro-oxidant, accelerating the degradation of epinephrine.[8][9] Therefore, the concentration and storage conditions must be carefully optimized.
Experimental Protocols
To quantitatively assess the efficiency of sodium bisulfite and sodium metabisulfite, the following experimental methodologies can be employed.
Determination of Reducing Capacity by Iodometric Titration
This method determines the total sulfite content in a sample, providing a direct measure of the reducing capacity.
Principle: The bisulfite ions react with a known excess of iodine. The remaining unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using a starch indicator.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of sodium bisulfite or sodium metabisulfite and dissolve it in a known volume of deionized, deoxygenated water.
-
Reaction with Iodine: To a known volume of the sample solution, add a precise excess of a standardized iodine solution. The reaction is as follows: HSO₃⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 3H⁺
-
Back-Titration: Titrate the excess, unreacted iodine with a standardized sodium thiosulfate solution until the solution turns a pale yellow. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Endpoint Determination: Add a few drops of starch indicator. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.
-
Calculation: The amount of bisulfite in the original sample can be calculated based on the amount of iodine that reacted.
Evaluation of Antioxidant Efficacy in a Pharmaceutical Formulation (e.g., Epinephrine Solution) by RP-HPLC
This method assesses the ability of the antioxidant to prevent the degradation of an active pharmaceutical ingredient (API) over time under stress conditions.
Principle: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is used to separate and quantify the API and its degradation products. The concentration of the API is monitored over time in formulations containing either sodium bisulfite or sodium metabisulfite.
Procedure:
-
Formulation Preparation: Prepare identical formulations of the API (e.g., epinephrine) with equimolar concentrations of the active antioxidant (bisulfite), one using sodium bisulfite and the other using sodium metabisulfite. A control formulation without any antioxidant should also be prepared.
-
Stability Study: Store the formulations under accelerated stability conditions (e.g., elevated temperature and light exposure).
-
Sample Analysis: At specified time points, withdraw samples from each formulation.
-
RP-HPLC Analysis: Inject the samples into an RP-HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition and flow rate should be optimized to achieve good separation of the API from its degradation products.[10]
-
Data Analysis: Quantify the peak area of the API in each chromatogram. The efficiency of the antioxidant is determined by the rate of degradation of the API. A slower rate of degradation indicates a higher antioxidant efficiency.
Mandatory Visualizations
Logical Relationship of Sodium Metabisulfite to Sodium Bisulfite
Caption: Dissolution of sodium metabisulfite yields two equivalents of sodium bisulfite.
Experimental Workflow for Comparing Antioxidant Efficacy
Caption: Workflow for comparing antioxidant efficacy in a pharmaceutical formulation.
Conclusion
References
- 1. differencebetween.com [differencebetween.com]
- 2. goldrefiningforum.com [goldrefiningforum.com]
- 3. Sodium bisulfite - Wikipedia [en.wikipedia.org]
- 4. difference.wiki [difference.wiki]
- 5. pediaa.com [pediaa.com]
- 6. Sodium metabisulfite - Wikipedia [en.wikipedia.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Photodestabilization of epinephrine by sodium metabisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodestabilization of epinephrine by sodium metabisulfite. | Semantic Scholar [semanticscholar.org]
- 10. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aldehyde bisulfite adducts is critical for applications ranging from purification to the development of novel therapeutic strategies. This guide provides a comprehensive comparison of the formation, stability, and reactivity of aliphatic and aromatic aldehyde bisulfite adducts, supported by experimental data and detailed protocols.
The reaction of aldehydes with bisulfite to form α-hydroxysulfonates is a reversible nucleophilic addition. This reaction's equilibrium and kinetics are significantly influenced by the structure of the aldehyde, with notable differences observed between aliphatic and aromatic aldehydes. Generally, aliphatic aldehydes exhibit greater reactivity and form more stable bisulfite adducts compared to their aromatic counterparts. This distinction is primarily attributed to the electronic effects within the aldehyde molecules. Aromatic aldehydes are stabilized by resonance, which delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by the bisulfite ion.
Quantitative Comparison of Reactivity and Stability
To provide a clear and concise overview of the differences in reactivity, the following tables summarize key quantitative data for the formation of bisulfite adducts with representative aliphatic (formaldehyde, acetaldehyde) and aromatic (benzaldehyde) aldehydes.
| Aldehyde | Type | Equilibrium Constant (K) at 25°C (M⁻¹) | Reference |
| Formaldehyde | Aliphatic | ~1 x 10⁷ | [1] |
| Acetaldehyde | Aliphatic | 6.90 x 10⁵ | [1] |
| Benzaldehyde | Aromatic | 1.58 x 10³ | [2][3] |
Table 1: Equilibrium Constants for Bisulfite Adduct Formation. The equilibrium constant (K) is a measure of the stability of the adduct. Higher values indicate a more stable adduct and a greater extent of formation at equilibrium.
| Aldehyde | Type | Forward Rate Constant (k₁) (M⁻¹s⁻¹) | Dissociation Rate Constant (k₋₁) (s⁻¹) | Reference |
| Formaldehyde | Aliphatic | 3.0 x 10² | 3.0 x 10⁻⁵ | [4][5] |
| Benzaldehyde | Aromatic | 1.9 x 10² | 0.12 | [2][3] |
Table 2: Rate Constants for Bisulfite Adduct Formation and Dissociation at pH ~4 and 25°C. The forward rate constant (k₁) indicates the speed of adduct formation, while the dissociation rate constant (k₋₁) reflects its stability.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for key experiments related to the study of aldehyde bisulfite adducts.
Protocol 1: Determination of Equilibrium Constants by UV-Vis Spectrophotometry
This protocol is adapted from studies on benzaldehyde bisulfite adduct formation and can be applied to other aldehydes with appropriate adjustments to the wavelength of analysis[2][3][6].
Objective: To determine the equilibrium constant for the formation of an aldehyde bisulfite adduct.
Materials:
-
Aldehyde of interest (e.g., benzaldehyde)
-
Sodium bisulfite (NaHSO₃)
-
Buffer solution (e.g., acetate buffer for pH 4-6)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aldehyde in a suitable solvent (e.g., ethanol or methanol) to ensure solubility.
-
Prepare a stock solution of sodium bisulfite in the chosen buffer.
-
-
Calibration Curve:
-
Prepare a series of dilutions of the aldehyde stock solution in the buffer.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) for the aldehyde (e.g., ~250 nm for benzaldehyde).
-
Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve.
-
-
Equilibrium Measurement:
-
In a series of vials, mix known concentrations of the aldehyde and sodium bisulfite in the buffer. The bisulfite concentration should be in large excess to ensure pseudo-first-order conditions are not necessary, but a range of ratios should be explored.
-
Allow the solutions to reach equilibrium (this may take from minutes to hours depending on the aldehyde and conditions).
-
Measure the absorbance of each solution at the λ_max of the free aldehyde.
-
-
Data Analysis:
-
Using the calibration curve, determine the equilibrium concentration of the free aldehyde in each mixture.
-
Calculate the concentration of the bisulfite adduct by subtracting the free aldehyde concentration from the initial aldehyde concentration.
-
Calculate the equilibrium concentration of bisulfite.
-
The equilibrium constant (K) is then calculated using the formula: K = [Adduct] / ([Aldehyde] * [Bisulfite]).
-
Protocol 2: Kinetic Analysis of Adduct Formation by UV-Vis Spectrophotometry
This protocol outlines the measurement of the forward rate constant of adduct formation under pseudo-first-order conditions[2][3].
Objective: To determine the forward rate constant for the formation of an aldehyde bisulfite adduct.
Materials:
-
Same as Protocol 1.
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of the aldehyde in the chosen buffer.
-
Prepare a solution of sodium bisulfite in the same buffer at a concentration at least 10-fold higher than the aldehyde concentration.
-
-
Kinetic Run:
-
Equilibrate both reactant solutions to the desired temperature (e.g., 25°C).
-
Initiate the reaction by rapidly mixing the aldehyde and bisulfite solutions in a quartz cuvette placed in the temperature-controlled cell holder of the spectrophotometer.
-
Immediately begin recording the absorbance at the λ_max of the aldehyde as a function of time.
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential decay function: A(t) = A_eq + (A_0 - A_eq) * exp(-k_obs * t), where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_eq is the absorbance at equilibrium.
-
The second-order forward rate constant (k₁) is determined by plotting k_obs versus the concentration of bisulfite for a series of experiments with varying bisulfite concentrations. The slope of this plot will be k₁.
-
Visualizing the Reaction and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation (Conference) | OSTI.GOV [osti.gov]
- 4. Complex behavior in the formaldehyde-sulfite reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arches.union.edu [arches.union.edu]
Differentiating Isomeric Aldehyde-Bisulfite Adducts: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The formation of aldehyde-bisulfite adducts, or α-hydroxyalkanesulfonates, is a reversible reaction crucial for the purification, stabilization, and solubilization of aldehydes. In complex chemical systems, particularly in pharmaceutical development and synthesis, the potential for the formation of isomeric adducts—be they constitutional isomers or diastereomers—presents a significant analytical challenge. The ability to accurately differentiate and quantify these isomers is paramount for process control, impurity profiling, and ensuring the stereochemical integrity of drug candidates.
This guide provides an objective comparison of key analytical techniques for the differentiation of isomeric aldehyde-bisulfite adducts, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The differentiation of isomeric aldehyde-bisulfite adducts relies on exploiting the subtle differences in their physicochemical properties. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and X-ray Crystallography. Each method offers distinct advantages in terms of structural elucidation, separation, and sensitivity.
| Analytical Technique | Principle of Differentiation | Key Differentiating Parameters | Resolution | Throughput | Structural Information |
| NMR Spectroscopy | Differences in the local chemical environment of atomic nuclei in isomers lead to distinct chemical shifts and coupling constants. | Chemical Shift (δ), Coupling Constants (J), Nuclear Overhauser Effect (NOE) | Moderate to High | Low to Moderate | High (Connectivity and Stereochemistry) |
| HPLC | Differential partitioning of isomers between a stationary phase and a mobile phase based on polarity and/or chirality. | Retention Time (t_R), Resolution (R_s) | High | High | Low (Separation-based) |
| Mass Spectrometry | Analysis of mass-to-charge ratio (m/z) of adducts and their fragments. Isomers may exhibit different fragmentation patterns. | Mass-to-charge ratio (m/z), Fragmentation Pathways | High (Mass) | High | Moderate (Connectivity via fragmentation) |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the adduct provides a precise three-dimensional atomic arrangement. | Unit Cell Dimensions, Bond Lengths, Bond Angles, Torsional Angles | Atomic | Very Low | Absolute 3D Structure and Stereochemistry |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules in solution. For isomeric aldehyde-bisulfite adducts, both ¹H and ¹³C NMR can provide critical information for their differentiation.
Differentiation of Diastereomers: When a chiral aldehyde reacts with bisulfite, a new stereocenter is formed at the carbonyl carbon, leading to the potential for two diastereomeric adducts. These diastereomers exist in different chemical environments, resulting in distinct NMR spectra. Key differentiators include:
-
Chemical Shifts: Protons and carbons near the stereocenters will exhibit different chemical shifts. For instance, the proton on the newly formed stereocenter (the α-hydroxy proton) will likely have a unique chemical shift for each diastereomer.
-
Coupling Constants: The through-bond coupling constants (J-values) between adjacent protons can differ due to the different dihedral angles in the diastereomers, providing conformational information.
Differentiation of Constitutional Isomers: Constitutional isomers of aldehyde-bisulfite adducts, where the sulfonate group is attached at different positions on the carbon skeleton, will exhibit significantly different NMR spectra, reflecting their distinct connectivity.
Experimental Protocol: ¹H NMR Analysis of Diastereomeric Adducts
-
Sample Preparation: Dissolve approximately 5-10 mg of the aldehyde-bisulfite adduct mixture in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If necessary, perform two-dimensional experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, aiding in the assignment of signals for each isomer.
-
Data Analysis: Integrate the signals corresponding to each diastereomer to determine their relative ratio in the mixture. Compare the chemical shifts and coupling constants to reference spectra or theoretical predictions to assign the stereochemistry if possible.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of isomeric mixtures. For aldehyde-bisulfite adducts, which are often polar and water-soluble, reversed-phase HPLC is a common choice.
Differentiation of Diastereomers: The separation of diastereomers is achievable on standard achiral stationary phases because they have different physical properties. Optimization of the mobile phase composition, temperature, and stationary phase chemistry is key to achieving baseline resolution.
Differentiation of Enantiomers: If the original aldehyde is chiral and a racemic mixture is used, the resulting bisulfite adducts will be a mixture of two pairs of enantiomers. To separate these enantiomers, a chiral stationary phase (CSP) or a chiral mobile phase additive is required.
Experimental Protocol: Chiral HPLC Separation of Diastereomeric Adducts
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the buffer can be critical for the retention and selectivity of the acidic sulfonate group.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector. The wavelength for detection should be chosen based on the chromophore of the aldehyde.
-
Method Development: Start with a standard gradient or isocratic method and optimize the mobile phase composition, flow rate, and column temperature to achieve the best separation of the isomeric peaks.
-
Quantification: Once a suitable separation is achieved, create a calibration curve using standards of known concentration to quantify the amount of each isomer in the sample.
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio. While constitutional isomers have the same molecular weight and thus the same parent ion, they can sometimes be distinguished by their fragmentation patterns in tandem mass spectrometry (MS/MS). Diastereomers, having the same mass and connectivity, are generally more challenging to differentiate by MS alone, often requiring coupling with a separation technique like HPLC (LC-MS).
Differentiation of Constitutional Isomers: The fragmentation of constitutional isomers can be different due to the varying stability of the resulting fragment ions. By carefully analyzing the MS/MS spectra, unique fragment ions or different relative abundances of common fragments may be identified for each isomer.
Experimental Protocol: LC-MS/MS Analysis of Isomeric Adducts
-
LC Separation: Interface an HPLC system (as described above) with a mass spectrometer. The HPLC provides the initial separation of the isomers.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions of the adducts.
-
MS/MS Analysis: In the mass spectrometer, select the parent ion corresponding to the adducts and subject it to collision-induced dissociation (CID).
-
Data Acquisition: Acquire the MS/MS spectra for each isomer as they elute from the HPLC column.
-
Data Analysis: Compare the fragmentation patterns of the isomers, looking for unique fragment ions or significant differences in the relative intensities of the fragments to differentiate them.
X-ray Crystallography
For aldehyde-bisulfite adducts that can be obtained as single crystals, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. This technique is considered the "gold standard" for structural elucidation.
Differentiation of Diastereomers and Constitutional Isomers: By solving the crystal structure, the precise connectivity of atoms and their spatial arrangement can be determined, allowing for the definitive assignment of the isomeric form.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified isomeric adduct. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed model of the atomic positions.
-
Structural Analysis: Analyze the refined structure to determine the connectivity and stereochemistry of the adduct.
Conclusion
The choice of analytical technique for differentiating isomeric aldehyde-bisulfite adducts depends on the specific requirements of the analysis. NMR spectroscopy offers detailed structural information in solution, while HPLC provides excellent separation and quantification capabilities. Mass spectrometry, particularly when coupled with chromatography, can aid in identification based on fragmentation patterns. For definitive structural and stereochemical assignment, X-ray crystallography is unparalleled, provided that suitable crystals can be obtained. In many cases, a combination of these techniques will be necessary to fully characterize and differentiate isomeric aldehyde-bisulfite adducts in complex samples.
A Comparative Guide to the Thermodynamic Stability of Aldehyde-Bisulfite Adducts
For Researchers, Scientists, and Drug Development Professionals
The reversible formation of adducts between aldehydes and bisulfite is a well-established reaction with significant implications in various scientific domains, from atmospheric chemistry to pharmaceutical sciences. In drug development and process chemistry, the formation of these adducts can be leveraged for the purification of aldehyde-containing intermediates, acting as a stable "handle" to remove impurities. The efficiency of both the formation and the subsequent regeneration of the free aldehyde is dictated by the thermodynamic stability of the adduct. This guide provides a comparative analysis of the thermodynamic stability of different aldehyde-bisulfite adducts, supported by experimental data and detailed protocols.
Comparative Thermodynamic Data
The stability of aldehyde-bisulfite adducts, also known as α-hydroxyalkanesulfonates, is typically quantified by the equilibrium constant (Keq) or the stability constant (K1) for their formation. A higher constant value indicates a more stable adduct and a greater propensity for the adduct to form at equilibrium. The following table summarizes the stability constants for various aldehyde-bisulfite adducts as reported in the literature.
| Aldehyde | Stability Constant (K1, M⁻¹) | Temperature (°C) | Ionic Strength (μ, M) | Reference |
| Acetaldehyde | (6.90 ± 0.54) x 10⁵ | 25 | 0.2 | [1][2] |
| Hydroxyacetaldehyde | (2.0 ± 0.5) x 10⁶ | 25 | 0.2 | [1][2] |
| Benzaldehyde | 6.2 x 10³ | 25 | Not Specified | [3] |
It is evident that the structure of the aldehyde plays a crucial role in determining the stability of the corresponding bisulfite adduct. For instance, the presence of an electron-withdrawing group, such as the hydroxyl group in hydroxyacetaldehyde, increases the stability constant compared to acetaldehyde.
Reversible Formation of Aldehyde-Bisulfite Adducts
The reaction between an aldehyde and a bisulfite ion is a reversible nucleophilic addition. The equilibrium can be shifted towards the formation of the adduct or the regeneration of the aldehyde by altering the pH of the solution.
Caption: Reversible reaction pathway for the formation of an aldehyde-bisulfite adduct.
Experimental Protocol: Determination of Stability Constants via UV-Vis Spectrophotometry
The following protocol is a generalized procedure based on methodologies reported for determining the stability constants of aldehyde-bisulfite adducts.[3][4][5]
Objective: To determine the equilibrium constant (Keq) for the formation of an aldehyde-bisulfite adduct by monitoring the change in absorbance of the aldehyde.
Materials:
-
Aldehyde of interest
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Buffer solutions of appropriate pH
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aldehyde in a suitable solvent (e.g., deionized water or an appropriate buffer). The concentration should be chosen to give an initial absorbance in the linear range of the spectrophotometer at the aldehyde's λmax.
-
Prepare a stock solution of sodium bisulfite in deionized water. The concentration should be significantly higher than the aldehyde concentration to ensure pseudo-first-order conditions if kinetics are also being studied.
-
-
Determination of Aldehyde's Molar Absorptivity:
-
Prepare a series of dilutions of the aldehyde stock solution in the chosen buffer.
-
Measure the absorbance of each dilution at the λmax of the aldehyde.
-
Plot absorbance versus concentration and determine the molar absorptivity (ε) from the slope of the resulting Beer-Lambert plot.
-
-
Equilibrium Measurements:
-
In a series of cuvettes, add a known concentration of the aldehyde solution.
-
Add varying, known concentrations of the bisulfite solution to each cuvette.
-
Allow the solutions to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments.
-
Measure the absorbance of each solution at the λmax of the free aldehyde. The absorbance will decrease as the aldehyde is converted to the non-absorbing adduct.
-
-
Data Analysis:
-
Calculate the equilibrium concentration of the free aldehyde ([Aldehyde]eq) in each cuvette using the measured absorbance and the previously determined molar absorptivity (A = εbc, where b is the path length of the cuvette).
-
Calculate the equilibrium concentration of the adduct ([Adduct]eq) by subtracting the equilibrium aldehyde concentration from the initial aldehyde concentration ([Adduct]eq = [Aldehyde]initial - [Aldehyde]eq).
-
Calculate the equilibrium concentration of bisulfite ([Bisulfite]eq) by subtracting the concentration of the adduct from the initial bisulfite concentration ([Bisulfite]eq = [Bisulfite]initial - [Adduct]eq).
-
The equilibrium constant, Keq, can then be calculated for each mixture using the following equation: Keq = [Adduct]eq / ([Aldehyde]eq * [Bisulfite]eq)
-
The average Keq from the series of measurements should be reported.
-
Applications in Drug Development
The formation of aldehyde-bisulfite adducts is a valuable tool in pharmaceutical process chemistry for the purification of aldehyde intermediates.[6][7][8] By converting the aldehyde to its water-soluble bisulfite adduct, non-aldehyde impurities can be washed away with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by adjusting the pH. This technique can be more efficient and scalable than traditional purification methods like column chromatography.[6] Furthermore, storing an aldehyde as its bisulfite adduct can significantly enhance its stability.[9]
Conclusion
The thermodynamic stability of aldehyde-bisulfite adducts is a critical parameter that influences their formation and dissociation. This guide provides a foundation for understanding and comparing the stability of these adducts for various aldehydes. The provided experimental protocol offers a practical approach for researchers to determine these stability constants in their own laboratories. A thorough understanding of these principles is essential for leveraging aldehyde-bisulfite adduct chemistry in applications such as the purification and stabilization of pharmaceutical intermediates.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties (Journal Article) | OSTI.GOV [osti.gov]
- 3. arches.union.edu [arches.union.edu]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation (Conference) | OSTI.GOV [osti.gov]
- 6. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
- 9. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
Safety Operating Guide
Navigating the Safe Disposal of Heptanal Sodium Bisulfite: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible disposal of chemical waste. Heptanal sodium bisulfite, a key intermediate in various synthetic processes, requires a structured and informed approach to its disposal to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, reinforcing a culture of safety and operational excellence.
Understanding the Compound: this compound
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is crucial to reiterate the foundational principles of laboratory chemical waste disposal.[6][7] These include:
-
Waste Minimization: Plan experiments to generate the minimum amount of waste.
-
Segregation: Never mix incompatible waste streams.[6] At a minimum, separate acids, bases, flammables, oxidizers, and reactive chemicals.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[6]
-
Containerization: Use appropriate, sealed, and leak-proof containers for waste storage.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.[8][9]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This process is designed to mitigate risks and ensure compliance with typical hazardous waste regulations.
1. Waste Identification and Segregation:
-
This compound waste should be classified as a chemical hazardous waste.
-
Collect solid this compound waste in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other waste streams, particularly acids or strong oxidizing agents. Contact with acids can liberate toxic sulfur dioxide gas.[8][9]
2. In-Lab Neutralization (for small quantities, with caution):
For very small quantities, a carefully controlled in-lab treatment to break the adduct and neutralize its components may be considered, although collection for professional disposal is the preferred method.
-
Dissolution: In a well-ventilated fume hood, slowly dissolve the this compound in a large volume of water.
-
Basification: Slowly add a dilute solution of sodium carbonate (soda ash) or sodium hydroxide with stirring to raise the pH to a neutral or slightly basic level (pH 7-9).[7] This will facilitate the decomposition of the bisulfite adduct back to heptanal and sodium bisulfite.
-
Oxidation of Heptanal (Optional but Recommended): While not always necessary, the resulting heptanal can be oxidized to the less volatile and generally less hazardous heptanoic acid. This can be achieved by the controlled addition of an oxidizing agent like hydrogen peroxide. However, this step introduces additional chemical reactions and should only be performed by trained personnel.[10]
-
Final Neutralization: After any oxidation step, re-check and adjust the pH of the solution to between 6 and 8.
-
Disposal of Treated Solution: This treated aqueous solution may be suitable for drain disposal, depending on local regulations. Always consult your institution's environmental health and safety (EHS) office before disposing of any treated chemical waste down the drain.[11]
3. Collection for Professional Disposal (Preferred Method):
For larger quantities or when in-lab treatment is not feasible or permitted, the following procedure should be followed:
-
Containerization: Place the this compound waste in a clearly labeled, non-reactive, and sealable container. A high-density polyethylene (HDPE) container is generally suitable.
-
Labeling: The label should clearly state "Hazardous Waste: this compound" and include the approximate quantity and date.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste by a licensed professional waste disposal service.[8]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| pH for Neutralization | 6.0 - 9.0 | Ensure the final pH is within this range before considering drain disposal (subject to local regulations).[7] |
| Concentration for In-Lab Treatment | < 5% (w/v) | Dilute the waste significantly to control the reaction rate during neutralization. |
Below is a decision-making flowchart for the proper disposal of this compound.
Caption: Decision flowchart for this compound disposal.
By adhering to these structured procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. This compound | 13495-04-0 | Benchchem [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 13495-04-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. fishersci.com [fishersci.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling Heptanal sodium bisulfite
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Heptanal Sodium Bisulfite, including detailed operational and disposal plans to minimize risk and ensure compliance.
Core Safety Principles:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be splash-resistant and provide a complete seal around the eyes.[2] If there is a significant splash risk, a face shield should be worn in addition to goggles.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact.[2] For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide.[3] |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat is required to protect the skin from potential splashes.[3] For larger quantities or increased risk of exposure, a chemical-resistant apron or coveralls should be worn.[4][5] |
| Respiratory Protection | Respirator | If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][3] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood to minimize the need for respiratory protection. |
| Foot Protection | Closed-Toe Shoes | Shoes that completely cover the foot are required in all laboratory settings.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Preparation and Inspection:
-
Handling the Compound:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
-
Post-Handling Procedures:
-
After handling, decontaminate the work area thoroughly.
-
Wash hands and any exposed skin with soap and water, even if gloves were worn.[7]
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All disposable PPE, such as gloves, that have come into contact with the chemical should be considered contaminated waste.
-
Segregate chemical waste from regular trash.
-
-
Waste Collection:
-
Disposal Protocol:
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | 13495-04-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. nj.gov [nj.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. agilent.com [agilent.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
